Product packaging for Protosappanin A(Cat. No.:CAS No. 102036-28-2)

Protosappanin A

Cat. No.: B1679791
CAS No.: 102036-28-2
M. Wt: 272.25 g/mol
InChI Key: MUKYVRVYBBYJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Protosappanin A (PrA) is a biphenyl compound isolated from the heartwood of Caesalpinia sappan L. (Lignum Sappan). It is a novel and potent immunosuppressive agent that functions by suppressing the JAK2/STAT3-dependent inflammation pathway through down-regulation of JAK2 and STAT3 phosphorylation . Research indicates that this compound also interferes with the interaction between the transmembrane protein CD14 and Toll-like receptor 4 (TLR4), leading to the inhibition of the downstream NF-κB signaling pathway and subsequent oxidative and nitrative stress in microglial cells . Beyond its immunomodulatory effects, recent studies highlight this compound's significant cardioprotective potential. It has been shown to protect against Doxorubicin (DOX)-induced myocardial injury and cardiac dysfunction by alleviating cardiomyocyte ferroptosis, a newly identified form of cell death. The mechanism involves PrA directly binding to ferroptosis-related proteins ACSL4 and FTH1, thereby inhibiting phospholipid peroxidation and preventing iron overload . Furthermore, this compound exhibits promising activity in bone-related research. It has been demonstrated to inhibit osteoclastogenesis and protect against osteoporosis by reducing oxidative stress in RAW264.7 cells and in ovariectomized (OVX) mouse models . In the context of periodontitis, PrA can reduce the inflammatory response and amplify the osteogenic differentiation of periodontal ligament stem cells (PDLSCs), suggesting potential for promoting tissue regeneration . With its multifaceted pharmacological profile encompassing anti-inflammatory, antioxidative, and anti-ferroptosis activities, this compound serves as a valuable reference standard and research tool for investigating immune disorders, cardiovascular injuries, and bone resorption diseases. This product is for research purposes only, not for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O5 B1679791 Protosappanin A CAS No. 102036-28-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,14,15-trihydroxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-9-1-2-11-12-6-14(19)13(18)4-8(12)3-10(17)7-20-15(11)5-9/h1-2,4-6,16,18-19H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKYVRVYBBYJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)COC2=C(C=CC(=C2)O)C3=CC(=C(C=C31)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10144540
Record name Protosappanin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102036-28-2
Record name Protosappanin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102036-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protosappanin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102036282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Protosappanin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Protosappanin A: A Technical Guide to Its Natural Source, Isolation from Caesalpinia sappan, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Protosappanin A, a bioactive homoisoflavonoid primarily sourced from the heartwood of Caesalpinia sappan. The document details the isolation and purification protocols, quantitative data, and explores the compound's significant anti-inflammatory properties through the inhibition of key signaling pathways.

Natural Source and Significance

This compound is a naturally occurring phenolic compound predominantly found in the heartwood of Caesalpinia sappan L., a flowering tree of the legume family, Fabaceae. This plant, commonly known as Sappanwood or Indian Redwood, has a long history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including inflammation, circulatory disorders, and skin conditions. This compound, alongside other major constituents like brazilin and sappan chalcone, contributes significantly to the therapeutic properties of Caesalpinia sappan extracts. Its demonstrated anti-inflammatory and potential anti-atherosclerotic effects make it a compound of high interest for modern drug discovery and development.

Isolation and Purification of this compound from Caesalpinia sappan

The isolation of this compound from the heartwood of Caesalpinia sappan is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesis of methodologies reported in scientific literature.

Experimental Protocols

2.1. Plant Material and Extraction

  • Plant Material: The dried heartwood of Caesalpinia sappan is used as the starting material. It is typically ground into a coarse powder to increase the surface area for efficient extraction.

  • Extraction: The powdered heartwood is macerated with 95% ethanol at room temperature. This process is often repeated multiple times to ensure the exhaustive extraction of bioactive compounds. The ethanolic extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2. Fractionation

  • The crude ethanolic extract is suspended in deionized water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A common fractionation scheme involves partitioning with dichloromethane followed by ethyl acetate.

  • This compound, being moderately polar, preferentially partitions into the ethyl acetate fraction. This step is crucial for the initial separation of compounds based on their polarity and significantly reduces the complexity of the mixture for subsequent chromatographic steps. The ethyl acetate fraction is then dried to yield a semi-purified extract.

2.3. Chromatographic Purification

A combination of chromatographic techniques is employed for the final purification of this compound.

  • Vacuum Liquid Chromatography (VLC): The ethyl acetate fraction is first subjected to VLC on a silica gel column. The separation is achieved by eluting with a gradient of solvents, typically a mixture of hexane and ethyl acetate with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions from VLC containing this compound are pooled, concentrated, and further purified using a Sephadex LH-20 column. This size-exclusion chromatography effectively separates compounds based on their molecular size and is particularly useful for purifying phenolic compounds. Elution is typically carried out with methanol. The fractions are again monitored by TLC, and those containing pure this compound are combined and concentrated.

Quantitative Data

The following table summarizes the available quantitative data for the isolation of this compound and its related fractions. It is important to note that yields can vary depending on the source of the plant material and the specific extraction and purification conditions used.

ParameterValue/RangeReference
Extraction Yield (Ethyl Acetate Fraction) 71.05% of the crude extract
Purity of this compound High purity confirmed by NMR and MS
Molecular Formula C₁₅H₁₂O₅
Molecular Weight 272.25 g/mol

Spectroscopic Data for Structural Elucidation

The structure of this compound is confirmed through various spectroscopic techniques.

Spectroscopic DataValues
¹H-NMR (CD₃OD, 600 MHz) δ (ppm) 6.84 (1H, d, J = 8.4 Hz, H-1), 6.78 (1H, d, J = 2.4 Hz, H-4), 6.67 (1H, dd, J = 8.4, 2.4 Hz, H-2), 4.90 (2H, s, H-7), 4.10 (2H, t, J = 6.0 Hz, H-5), 2.89 (2H, t, J = 6.0 Hz, H-6)
¹³C-NMR (CD₃OD, 150 MHz) δ (ppm) 160.2 (C-3), 158.9 (C-11a), 146.8 (C-9), 145.2 (C-10), 133.5 (C-4a), 131.9 (C-11b), 120.2 (C-1), 117.8 (C-4), 115.3 (C-2), 114.1 (C-8), 71.5 (C-7), 38.2 (C-5), 31.1 (C-6)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) m/z 273.0763 [M+H]⁺ (Calculated for C₁₅H₁₃O₅, 273.0758)

Note: The provided NMR data is a representative example and may vary slightly depending on the solvent and instrument used.

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory properties by modulating key cellular signaling pathways. This section details its mechanism of action, particularly its inhibitory effects on the NF-κB and JAK2-STAT3 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.

This compound has been shown to inhibit the activation of the NF-κB pathway. It is suggested that this compound interferes with the phosphorylation of IκBα, thereby preventing its degradation and keeping the NF-κB dimer sequestered in the cytoplasm. This ultimately leads to a reduction in the production of inflammatory mediators.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB (p65/p50) Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_active->Proinflammatory_Genes Induces Transcription Nucleus Nucleus ProtosappaninA This compound ProtosappaninA->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Inhibition of the JAK2-STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade involved in inflammation. Upon stimulation by cytokines, JAKs (such as JAK2) are activated, leading to the phosphorylation of STAT proteins (such as STAT3). Phosphorylated STAT3 then dimerizes and translocates to the nucleus to regulate the expression of target genes, including those involved in inflammation.

This compound has been demonstrated to suppress the JAK2/STAT3 pathway. It achieves this by down-regulating the phosphorylation of both JAK2 and STAT3. By inhibiting this pathway, this compound further reduces the expression of pro-inflammatory cytokines, contributing to its overall anti-inflammatory effect.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Transcription ProtosappaninA This compound ProtosappaninA->JAK2 Inhibits Phosphorylation

Caption: this compound inhibits the JAK2-STAT3 signaling pathway.

Experimental Workflow Overview

The following diagram provides a high-level overview of the experimental workflow for the isolation and characterization of this compound from Caesalpinia sappan.

workflow start Start: Dried C. sappan Heartwood powder Grinding to Powder start->powder extraction Maceration with 95% Ethanol powder->extraction concentrate1 Concentration (Rotary Evaporator) extraction->concentrate1 crude_extract Crude Ethanolic Extract concentrate1->crude_extract partition Liquid-Liquid Partitioning (DCM, Ethyl Acetate) crude_extract->partition fractions Ethyl Acetate Fraction partition->fractions vlc Vacuum Liquid Chromatography (Silica Gel, Hexane-EtOAc) fractions->vlc sephadex Size-Exclusion Chromatography (Sephadex LH-20, Methanol) vlc->sephadex pure_compound Pure this compound sephadex->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis end End Product: Characterized this compound analysis->end

Caption: Isolation and characterization workflow for this compound.

Conclusion

This compound, isolated from the heartwood of Caesalpinia sappan, is a promising natural compound with well-documented anti-inflammatory properties. The methodologies outlined in this guide provide a framework for its efficient extraction and purification. The elucidation of its inhibitory effects on the NF-κB and JAK2-STAT3 signaling pathways offers a solid basis for further investigation into its therapeutic potential for inflammatory diseases and other related conditions. This document serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Protosappanin A: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protosappanin A is a bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan L., a plant with a long history of use in traditional medicine for its anti-inflammatory and analgesic properties. This technical guide provides an in-depth overview of the physicochemical properties of this compound, alongside detailed experimental protocols and an exploration of its core biological activities, with a focus on its modulation of key signaling pathways. All quantitative data is presented in structured tables for ease of reference, and complex biological processes are visualized through detailed diagrams.

Physicochemical Properties of this compound

This compound is a small molecule with the molecular formula C₁₅H₁₂O₅. Its chemical structure and key physicochemical properties are summarized in the tables below.[1][2]

PropertyValueReference
Molecular Formula C₁₅H₁₂O₅[1][2]
Molecular Weight 272.25 g/mol [1][3]
Appearance Powder[3]
Melting Point 254-255 °C[4]
PropertyValueReference
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3][5]
Hydrogen Bond Donor Count 3[4]
Hydrogen Bond Acceptor Count 5[4]
Rotatable Bond Count 0[4]
LogP 1.97440[4]
pKa (Predicted) 9.01 ± 0.20[4]
Spectral Data
TechniqueExpected Peaks/Signals
¹H-NMR Signals corresponding to aromatic protons and protons of the dibenzoxocin core.
¹³C-NMR Resonances for aromatic carbons, carbonyl carbon, and other carbons of the fused ring system.
IR Spectroscopy Characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) group, and aromatic C-H and C=C bonds.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and immunomodulatory effects being the most extensively studied. It primarily exerts these effects through the modulation of the NF-κB and JAK/STAT signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. This compound has been shown to inhibit the activation of this pathway, thereby reducing the expression of pro-inflammatory genes.

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade involved in inflammation and immune responses. This compound has demonstrated the ability to suppress this pathway, particularly in microglial cells, which are the resident immune cells of the central nervous system.[3] This inhibition leads to a reduction in neuroinflammation.[3]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., LPS-induced) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization STAT_dimer_n STAT Dimer STAT_dimer->STAT_dimer_n Translocation ProtosappaninA This compound ProtosappaninA->JAK Inhibits DNA DNA (GAS elements) STAT_dimer_n->DNA Binds Genes Inflammatory Gene Expression DNA->Genes Induces

Figure 2: Modulation of the JAK/STAT signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the biological activity of this compound.

Western Blot Analysis for NF-κB and JAK/STAT Pathway Proteins

This protocol outlines the steps for detecting the protein levels of key components of the NF-κB and JAK/STAT pathways in cell lysates treated with this compound.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Culture and Treatment (e.g., Macrophages or Microglia) - Treat with this compound and/or inflammatory stimulus (e.g., LPS) B 2. Protein Extraction - Lyse cells in RIPA buffer with protease and phosphatase inhibitors. A->B C 3. Protein Quantification - Determine protein concentration using BCA assay. B->C D 4. SDS-PAGE - Separate proteins by size on a polyacrylamide gel. C->D E 5. Protein Transfer - Transfer proteins from the gel to a PVDF or nitrocellulose membrane. D->E F 6. Blocking - Block non-specific binding sites with 5% non-fat milk or BSA in TBST. E->F G 7. Primary Antibody Incubation - Incubate with primary antibodies against target proteins (e.g., p-IKK, IκBα, p-JAK, p-STAT) overnight at 4°C. F->G H 8. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature. G->H I 9. Detection - Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. H->I J 10. Data Analysis - Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH). I->J

Figure 3: General workflow for Western Blot analysis.

Detailed Method:

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages or BV-2 microglial cells) at a suitable density. Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for an appropriate duration (e.g., 30-60 minutes for phosphorylation studies).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IKK, IκBα, phospho-JAK2, phospho-STAT3) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washes with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the data to a loading control such as β-actin or GAPDH.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol is for the quantitative measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released into the cell culture supernatant following treatment with this compound.

Detailed Method:

  • Sample Collection: Collect the cell culture supernatant from cells treated as described in the Western Blot protocol. Centrifuge the supernatant to remove any cellular debris.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. A general procedure is as follows:

    • Add standards and samples to the wells of a microplate pre-coated with a capture antibody specific for the target cytokine.

    • Incubate to allow the cytokine to bind to the immobilized antibody.

    • Wash the wells to remove unbound substances.

    • Add a biotin-conjugated detection antibody that binds to a different epitope on the cytokine.

    • Wash the wells and then add streptavidin-HRP.

    • Wash again and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to a standard curve generated from known concentrations of the recombinant cytokine.

Conclusion

This compound is a promising natural compound with well-defined physicochemical properties and significant anti-inflammatory and immunomodulatory activities. Its ability to modulate the NF-κB and JAK/STAT signaling pathways highlights its therapeutic potential for a variety of inflammatory conditions. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the mechanisms of action and potential applications of this intriguing molecule in drug discovery and development.

References

Protosappanin A: A Technical Guide to its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protosappanin A is a bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan L.[1] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, formula, and key biological activities. This guide consolidates quantitative data on its anti-inflammatory, anti-cancer, and antioxidant properties into structured tables for comparative analysis. Furthermore, it furnishes detailed experimental protocols for the evaluation of these activities and presents visual diagrams of associated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

This compound is a phenolic compound belonging to the class of catechols.[2] It is a key bioactive constituent of Caesalpinia sappan L., a plant used in traditional medicine.[1]

  • Chemical Formula : C₁₅H₁₂O₅[2][3][4][5]

  • Molecular Weight : 272.257 g/mol [3][5]

  • CAS Number : 102036-28-2[2][3]

  • IUPAC Name : 5,14,15-trihydroxy-8-oxatricyclo[10.4.0.0²,⁷]hexadeca-1(16),2(7),3,5,12,14-hexaen-10-one[2]

  • Synonyms : Sappanol B[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₂O₅[2][3][4][5]
Molecular Weight272.257 g/mol [3][5]
Melting Point254-255 °C[3]
Hydrogen Bond Donor Count3[3]
Hydrogen Bond Acceptor Count5[3]
XLogP32.0[3]
Exact Mass272.06847348 Da[3]

Biological Activities and Quantitative Data

This compound exhibits a range of pharmacological effects, including anti-inflammatory, anti-cancer, and antioxidant activities.

Anti-inflammatory and Immunosuppressive Activity

This compound has demonstrated significant anti-inflammatory and immunosuppressive properties. It has been shown to reduce the production of pro-inflammatory mediators and modulate key signaling pathways involved in the inflammatory response.[1] Studies have shown that it can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated microglial cells.[4] Furthermore, it has been observed to have an anti-rejection effect in heart transplantation models, highlighting its immunosuppressive potential.[1]

Anti-Cancer Activity

The anti-proliferative effects of protosappanins have been evaluated against various cancer cell lines. While specific data for this compound is limited in the provided search results, data for the closely related Protosappanin B is available and provides insight into the potential of this class of compounds.

Table 2: Anti-Cancer Activity (IC₅₀) of Protosappanin B

Cell LineCancer TypeIC₅₀ (µg/mL)Incubation TimeReference
SW-480Human Colon Cancer21.3248 hours[6]
HCT-116Human Colon Cancer26.7348 hours[6]
BTTMouse Bladder Cancer76.5348 hours[6]
T24Human Bladder Cancer82.78Not Specified
5637Human Bladder Cancer113.79Not Specified
Antioxidant Activity

This compound is a potent antioxidant. It demonstrates significant radical scavenging activity, which contributes to its protective effects against oxidative stress-related cellular damage. Studies have shown its ability to scavenge various free radicals, including hydrogen peroxide.

Table 3: Antioxidant Activity of this compound

AssayActivityReference
Hydrogen Peroxide (H₂O₂) Scavenging24.61% scavenging at 0.102 (concentration unit not specified)
DPPH Radical ScavengingHigh antioxidant activity compared to Vitamin E[7]
Ferric Ion ReductionHigh antioxidant activity compared to Vitamin E[7]
Inhibition of Linoleic Acid OxidationDemonstrated inhibitory activity[7]

Mechanism of Action: Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways, most notably the NF-κB and JAK-STAT pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway. A key mechanism of this inhibition is the interference with the interaction between the transmembrane protein CD14 and Toll-like receptor 4 (TLR4). This disruption prevents the downstream activation of the IKK/IκB/NF-κB signaling cascade.

Caption: this compound inhibits the NF-κB pathway by disrupting CD14-TLR4 interaction.

Inhibition of the JAK-STAT Signaling Pathway

This compound has also been found to suppress the JAK2/STAT3 signaling pathway, which is involved in neuroinflammation. It achieves this by down-regulating the phosphorylation of both JAK2 and STAT3, and subsequently inhibiting the nuclear translocation of STAT3.[4]

JAK_STAT_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activates LPS LPS LPS->Receptor Stimulates ProtosappaninA This compound pJAK2 p-JAK2 (Active) ProtosappaninA->pJAK2 Inhibits Phosphorylation pSTAT3 p-STAT3 (Active) ProtosappaninA->pSTAT3 Inhibits Phosphorylation JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates STAT3->pSTAT3 pSTAT3_nuc p-STAT3 Dimer pSTAT3->pSTAT3_nuc Dimerizes & Translocates Genes Inflammatory Gene Expression (IL-6, MCP-1) pSTAT3_nuc->Genes Induces Transcription

Caption: this compound inhibits the JAK-STAT pathway by blocking JAK2/STAT3 phosphorylation.

Experimental Protocols

Isolation of this compound from Caesalpinia sappan

This protocol describes a general method for the extraction and isolation of protosappanins.

  • Extraction : The heartwood of Caesalpinia sappan is first dried and powdered. The powder is then extracted with 70% ethanol at 50°C for three cycles (e.g., 2 hours, 1 hour, and 1 hour).

  • Concentration : The combined ethanol extracts are filtered and then evaporated to dryness under reduced pressure using a rotary evaporator to obtain the total extract.

  • Chromatography :

    • The total extract is subjected to column chromatography on a silica gel column.

    • A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a dichloromethane-methanol gradient can be used.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing this compound are pooled and further purified using preparative HPLC to yield the pure compound.

Isolation_Workflow Start Dried, Powdered Caesalpinia sappan Heartwood Extraction 70% Ethanol Extraction (50°C) Start->Extraction Filtration Filtration & Rotary Evaporation Extraction->Filtration CrudeExtract Crude Ethanol Extract Filtration->CrudeExtract ColumnChrom Silica Gel Column Chromatography (Dichloromethane-Methanol Gradient) CrudeExtract->ColumnChrom TLC Fraction Collection & TLC Monitoring ColumnChrom->TLC Pooling Pooling of this compound Rich Fractions TLC->Pooling PrepHPLC Preparative HPLC Pooling->PrepHPLC End Pure this compound PrepHPLC->End

Caption: Workflow for the isolation of this compound from Caesalpinia sappan.

Cytotoxicity Evaluation using MTT Assay

This protocol outlines the steps to assess the cytotoxic effects of this compound on a selected cancer cell line.

  • Cell Seeding : Plate the desired cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment : Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation : Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol is for determining the ability of this compound to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.

  • Cell Culture : Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment : Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation : Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

  • Nitrite Measurement :

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate at room temperature for 10 minutes.

  • Absorbance Reading : Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

  • Calculation : Calculate the percentage of nitric oxide inhibition compared to the LPS-only treated cells.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. Its well-defined chemical structure, coupled with its potent anti-inflammatory, anti-cancer, and antioxidant properties, makes it a strong candidate for further investigation in drug discovery and development. The mechanisms of action, particularly the inhibition of the NF-κB and JAK-STAT signaling pathways, provide a solid basis for its therapeutic potential. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full pharmacological landscape of this compound.

References

An In--Depth Technical Guide to the In Vitro Mechanism of Action of Protosappanin A

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Protosappanin A (PrA), a primary bioactive dibenzofuran derivative isolated from the heartwood of Caesalpinia sappan L., has demonstrated a wide spectrum of pharmacological activities in various in vitro models. This technical document provides a comprehensive overview of its core mechanisms of action, focusing on its anti-inflammatory, antioxidant, cytoprotective, and anti-osteoclastogenic properties. PrA exerts its effects by modulating a range of critical cellular signaling pathways, including Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB), Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3), and protein kinase B (Akt)/mammalian target of rapamycin (mTOR). This guide synthesizes quantitative data, details key experimental methodologies, and visualizes complex molecular interactions to serve as a foundational resource for researchers exploring the therapeutic potential of this compound.

Core Mechanisms of Action

This compound's therapeutic potential stems from its ability to intervene in multiple pathological processes at the molecular level. Its primary in vitro mechanisms are centered on anti-inflammation, reduction of oxidative stress, regulation of apoptosis, and inhibition of bone resorption.

Anti-Inflammatory and Immunomodulatory Effects

PrA has been shown to be a potent anti-inflammatory agent, primarily by suppressing the production of pro-inflammatory mediators in immune cells like microglia and macrophages.[1][2]

  • Inhibition of the NF-κB Signaling Pathway: In lipopolysaccharide (LPS)-stimulated BV-2 microglia, PrA interferes with the initial stages of the inflammatory cascade.[3] It blocks the interaction between the transmembrane protein CD14 and Toll-like receptor 4 (TLR4), which is crucial for LPS signal transduction.[3] This disruption prevents the activation of the IκB kinase (IKK)/inhibitor of NF-κB (IκB)/NF-κB pathway, ultimately inhibiting the nuclear translocation of NF-κB and suppressing the expression of downstream targets like inducible nitric oxide synthase (iNOS).[3]

  • Suppression of the JAK2/STAT3 Pathway: PrA effectively inhibits the JAK2/STAT3 signaling pathway, another key regulator of inflammation.[2] In LPS-activated BV2 cells, PrA reduces the phosphorylation of both JAK2 and STAT3 in a dose-dependent manner.[2] This action prevents STAT3 nuclear translocation and subsequently downregulates the mRNA expression of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Monocyte Chemoattractant Protein-1 (MCP-1).[1][2]

  • Modulation of Cytokine Secretion: Across various cell types, including macrophages and periodontal ligament stem cells (PDLSCs), PrA significantly inhibits the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and IL-6.[2][4][5] Concurrently, it can enhance the expression of anti-inflammatory cytokines like IL-10 and IL-4 in specific contexts, such as in PDLSCs, highlighting its immunomodulatory capabilities.[4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS CD14 CD14 LPS->CD14 TLR4 TLR4 CD14->TLR4 Translocation IKK IKK TLR4->IKK JAK2 p-JAK2 TLR4->JAK2 IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation STAT3 p-STAT3 JAK2->STAT3 P STAT3_n STAT3 STAT3->STAT3_n Translocation Genes Pro-inflammatory Gene Expression NFkB_n->Genes STAT3_n->Genes Output TNF-α, IL-1β, IL-6, iNOS, MCP-1 Genes->Output PrA This compound PrA->CD14 Interferes with TLR4 Interaction PrA->JAK2 Inhibits Phosphorylation

This compound Anti-Inflammatory Signaling Pathways.
Antioxidant and Anti-Nitrative Stress Activity

PrA is a potent antioxidant, a property that underlies many of its other biological effects.[6] It mitigates cellular damage by directly neutralizing reactive species and inhibiting their production.

  • Radical Scavenging: In vitro assays demonstrate that PrA has significant capabilities to scavenge hydrogen peroxide (H₂O₂) and hydroxyl radicals (OH·).[7][8] This direct antioxidant action helps protect biomolecules from oxidative damage.

  • Inhibition of ROS and NO Production: In LPS-stimulated BV-2 microglia, PrA markedly inhibits the generation of reactive oxygen species (ROS) and nitric oxide (NO).[3] This is achieved by suppressing the activity of their respective producing enzymes, NADPH oxidase and iNOS.[3]

  • Lipid Peroxidation Inhibition: PrA effectively inhibits the formation of malondialdehyde (MDA), a key product of lipid peroxidation, indicating its ability to protect cell membranes from oxidative damage.[7][8]

cluster_sources Sources of Oxidative Stress cluster_products Harmful Products PrA This compound NADPH_Oxidase NADPH Oxidase PrA->NADPH_Oxidase Inhibits iNOS iNOS PrA->iNOS Inhibits Radicals H₂O₂, OH· PrA->Radicals Scavenges MDA MDA (Lipid Peroxidation) PrA->MDA Inhibits Formation ROS ROS NADPH_Oxidase->ROS NO NO iNOS->NO Lipids Membrane Lipids Lipids->MDA Peroxidation Damage Cellular Damage Radicals->Damage ROS->Damage NO->Damage MDA->Damage

Antioxidant Mechanisms of this compound.
Regulation of Cellular Apoptosis and Survival

PrA demonstrates cytoprotective effects by modulating apoptosis, particularly through the PI3K/Akt/mTOR pathway. This has been notably demonstrated in a model of podocyte injury.[9]

  • Inhibition of Akt/mTOR Signaling: In podocytes injured by the sC5b-9 complex, PrA treatment reduces the phosphorylation levels of Akt and mTOR, key proteins in a major cell survival pathway.[9] By inhibiting the abnormal activation of this pathway, PrA protects the cells from apoptosis.[9]

  • Modulation of Bcl-2 Family Proteins: The anti-apoptotic effect of PrA is further confirmed by its ability to modulate the expression of Bcl-2 family proteins. It increases the levels of the anti-apoptotic protein Bcl-2 while decreasing the levels of the pro-apoptotic protein Bax.[9]

Inhibition of Osteoclastogenesis

PrA has been found to inhibit the formation and function of osteoclasts, the cells responsible for bone resorption. This action is closely linked to its antioxidant properties.[6][10]

  • Suppression of Osteoclast Proliferation and Differentiation: In RAW264.7 macrophage cells, a model for osteoclast precursors, PrA significantly inhibits proliferation and differentiation induced by oxidative stress (e.g., H₂O₂).[10][11]

  • Downregulation of Osteoclast Markers: The inhibitory effect on differentiation is accompanied by the suppression of key osteoclastic markers, as confirmed by reduced Tartrate-Resistant Acid Phosphatase (TRAP) staining and decreased expression of genes such as Cathepsin K (CTSK) and Calcitonin Receptor (CTR).[6][11]

Quantitative Data Summary

The following tables summarize the key in vitro effects of this compound based on available literature.

Table 1: Effects on Inflammatory Mediators and Signaling Pathways

Cell Line Stimulant Target Effect Observed Reference
BV-2 Microglia LPS TNF-α, IL-1β Production Significant Inhibition [2]
BV-2 Microglia LPS IL-6, IL-1β, MCP-1 mRNA Dose-dependent Reduction [2]
BV-2 Microglia LPS ROS, NO Production Significant Inhibition [3]
BV-2 Microglia LPS iNOS, NADPH Oxidase Activity Suppression [3]
BV-2 Microglia LPS p-JAK2, p-STAT3 Down-regulation [2]
BV-2 Microglia LPS CD14-TLR4 Interaction Interference/Blockade [3]
RAW 264.7 LPS IL-6, TNF-α Secretion Inhibition [12]
PDLSCs LPS IL-8, IL-6, IL-1β Secretion Down-regulation [4][13]

| PDLSCs | LPS | IL-10, IL-4 Expression | Up-regulation |[4][13] |

Table 2: Effects on Cellular Processes and Markers

Cell Line Process/Marker Treatment Condition Effect Observed Reference
Injured Podocytes Apoptosis sC5b-9 complex Inhibition [9]
Injured Podocytes p-Akt, p-mTOR levels sC5b-9 complex Reduction [9]
Injured Podocytes Bcl-2 / Bax ratio sC5b-9 complex Increase [9]
RAW264.7 Proliferation H₂O₂ Significant Inhibition [6][11]
RAW264.7 Osteoclast Differentiation Oxidative Stress Suppression [6][11]
RAW264.7 TRAP Staining Oxidative Stress Reduction [6][11]

| PDLSCs | Osteogenic Differentiation | LPS | Facilitation/Promotion |[4][13] |

Key Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the in vitro mechanism of action of this compound.

Cell Culture and Treatment
  • Cell Lines: Murine microglial cells (BV-2), murine macrophages (RAW264.7), or human periodontal ligament stem cells (PDLSCs) are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or a suitable alternative, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment Protocol: Cells are seeded in appropriate plates (e.g., 6-well or 96-well). After reaching 70-80% confluency, the medium is replaced. Cells are pre-treated with various concentrations of this compound (e.g., 1-20 µM) for 1-2 hours, followed by stimulation with an agonist like LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

Western Blot Analysis for Signaling Proteins
  • Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, β-actin). After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody for 1-2 hours.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C Sample Preparation (with Laemmli buffer) B->C D SDS-PAGE (Protein Separation by Size) C->D E Electrotransfer to PVDF Membrane D->E F Blocking (5% Milk or BSA) E->F G Primary Antibody Incubation (e.g., anti-p-Akt, overnight) F->G H Washing Steps (TBST) G->H I Secondary HRP-Antibody Incubation (1-2 hours) H->I J Final Washing Steps (TBST) I->J K Detection with ECL Substrate & Imaging J->K

Generalized Workflow for Western Blot Analysis.
Measurement of ROS Production

  • Protocol: Cells are cultured in a 96-well plate. After treatment with PrA and a stimulant, the medium is removed, and cells are washed with PBS.

  • Staining: Cells are incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Measurement: After washing away excess probe, the fluorescence intensity (excitation at 485 nm, emission at 535 nm) is measured using a microplate reader. The intensity is proportional to the amount of intracellular ROS.

Osteoclast Differentiation Assay (TRAP Staining)
  • Protocol: RAW264.7 cells are seeded and cultured in the presence of RANKL (Receptor Activator of Nuclear Factor-κB Ligand) to induce osteoclast differentiation, along with various concentrations of PrA.

  • Staining: After 5-7 days, the cells are fixed with 4% paraformaldehyde and stained for TRAP activity using a commercial kit according to the manufacturer's instructions.

  • Analysis: TRAP-positive multinucleated cells (containing ≥3 nuclei) are identified as osteoclasts and counted under a microscope.

Conclusion and Future Directions

The in vitro evidence strongly establishes this compound as a multifunctional bioactive compound with significant therapeutic potential. Its ability to concurrently target key nodes in inflammation (NF-κB, JAK/STAT), oxidative stress (ROS/NO), and cell survival/apoptosis (Akt/mTOR) makes it an attractive candidate for further development. Its demonstrated efficacy in models of neuroinflammation, podocyte injury, and bone resorption suggests its potential application in a range of complex diseases.

Future in vitro research should focus on elucidating its direct molecular targets through binding assays, exploring its effects on other cell types involved in inflammatory and fibrotic diseases, and conducting comprehensive transcriptomic and proteomic analyses to uncover novel mechanisms and pathways. These studies will be critical for translating the promising in vitro profile of this compound into viable therapeutic strategies.

References

Protosappanin A: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protosappanin A (PrA), a key bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan L., has emerged as a compound of significant interest in pharmacological research.[1] Traditionally used in oriental medicine, modern scientific investigation has revealed its pleiotropic effects, including potent anti-inflammatory, neuroprotective, cardioprotective, and anti-cancer activities. This technical guide synthesizes the current understanding of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, and providing insights into the experimental protocols used to elucidate its biological functions. The guide aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, highlighting the therapeutic promise of this compound.

Core Biological Activities and Therapeutic Potential

This compound exhibits a broad spectrum of biological activities, positioning it as a promising candidate for therapeutic development across various disease areas. Its efficacy stems from its ability to modulate multiple critical signaling pathways involved in inflammation, cell survival, and metabolism.

Anti-Inflammatory and Immunosuppressive Effects

This compound demonstrates significant anti-inflammatory and immunosuppressive properties, making it a potential treatment for chronic inflammatory diseases and transplant rejection.

  • Atherosclerosis: In rabbit models of atherosclerosis, this compound administration significantly alleviates the condition by reducing hyperlipidemia and inflammation.[1][2] It dose-dependently decreases serum levels of pro-inflammatory cytokines such as matrix metalloproteinase-9 (MMP-9), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1][2] The underlying mechanism involves the inactivation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1]

  • Neuroinflammation: In microglial cells, this compound inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO) by suppressing NADPH oxidase and inducible nitric oxide synthase (iNOS).[3] This effect is achieved by interfering with the interaction between CD14 and Toll-like receptor 4 (TLR4), blocking the downstream IKK/IκB/NF-κB pathway.[3] Furthermore, it suppresses the JAK2-STAT3 pathway, reducing the expression of inflammatory mediators like TNF-α, IL-1β, IL-6, and MCP-1 in LPS-stimulated microglia.[4]

  • Immunosuppression: this compound has been shown to prolong heart allograft survival in rats, attenuating acute rejection.[5] This effect is comparable to that of cyclosporine A and is associated with a decreased CD4+/CD8+ T-cell ratio and inhibited expression of perforin and granzyme B mRNA in the graft.[5][6]

Neuroprotective Effects

This compound displays significant potential in mitigating neuronal damage associated with ischemic events and neurodegenerative diseases.

  • Ischemic Stroke: In models of cerebral ischemia, this compound protects neurons by maintaining mitochondrial homeostasis.[7] It selectively promotes the autophagic degradation of the pro-apoptotic protein Bax, which prevents mitochondrial permeabilization, preserves ATP production, and maintains mitochondrial DNA content.[7][8] This action is specific to Bax, with no effect on other Bcl-2 family members.[7][9]

  • Oxidative Stress: The compound's ability to inhibit ROS and NO production in microglia contributes to its neuroprotective capacity by reducing the inflammatory and oxidative damage to surrounding neurons that characterizes neurodegenerative diseases.[3]

Cardioprotective Effects

The therapeutic potential of this compound extends to cardiovascular diseases, including drug-induced cardiotoxicity and atherosclerosis.[6][10]

  • Doxorubicin-Induced Cardiomyopathy: this compound protects against doxorubicin-induced myocardial injury by inhibiting ferroptosis, a form of iron-dependent cell death.[11] It achieves this by physically binding to and modulating the activity of two key ferroptosis-related proteins: acyl-CoA synthetase long-chain family member 4 (ACSL4) and ferritin heavy chain 1 (FTH1).[11][12] This action prevents phospholipid peroxidation and the release of ferrous ions, thereby preserving mitochondrial homeostasis.[11]

  • Anti-Atherosclerotic Activity: As detailed in the anti-inflammatory section, this compound's ability to lower lipid levels (TC, TG, LDL) and inhibit the NF-κB pathway is a key mechanism in its potential to treat atherosclerosis.[1][2]

Podocyte Protection

In the context of glomerular diseases, this compound has been found to protect podocytes, specialized cells in the kidney, from apoptosis. This protective effect is mediated through the inhibition of the PI3K-AKT-mTOR signaling pathway, which is often abnormally activated in podocyte injury.[13]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on this compound, providing a clear comparison of its efficacy across different models and assays.

Table 1: Anti-Inflammatory and Anti-Atherosclerotic Effects of this compound

Parameter Model System Treatment Result Reference
Serum TC, TG, LDL Hyperlipidemic Rabbits 5 mg/kg & 25 mg/kg PrA Dose-dependent decrease [1]
Serum HDL Hyperlipidemic Rabbits 5 mg/kg & 25 mg/kg PrA Dose-dependent increase [1]
Serum MMP-9, IL-6, TNF-α Hyperlipidemic Rabbits 5 mg/kg & 25 mg/kg PrA Dose-dependent decrease (P<0.001) [1]
Nuclear NF-κB p65 Hyperlipidemic Rabbits 5 mg/kg & 25 mg/kg PrA Dose-dependent decrease [1]

| Inflammatory Cytokines (TNF-α, IL-1β, IL-6, MCP-1) | LPS-stimulated BV2 microglia | 12.5, 25, 50 µmol·L⁻¹ PrA | Dose-dependent reduction in production and mRNA expression |[4] |

Table 2: Cardioprotective and Immunosuppressive Effects of this compound

Parameter Model System Treatment Result Reference
Heart Allograft Survival Rat Heart Transplantation 25 mg/kg PrA Prolonged graft survival, comparable to cyclosporine A [6]
CD4+/CD8+ Ratio Rat Heart Transplantation 5 mg/kg & 25 mg/kg PrA Significant decrease [5]

| Podocyte Apoptosis | C5b-9-induced Podocyte Injury | PrA and Oleanolic Acid | Significant inhibition of apoptosis |[13] |

Table 3: Anti-Cancer Effects of Protosappanin B (A related compound)

Cell Line Assay Treatment IC50 Value Reference
SW-480 (Colon Cancer) MTT Assay (48h) Protosappanin B 21.32 µg/mL [14]
HCT-116 (Colon Cancer) MTT Assay (48h) Protosappanin B 26.73 µg/mL [14]
BTT (Bladder Cancer) MTT Assay (48h) Protosappanin B 76.53 µg/mL [14]
T24 (Bladder Cancer) MTT Assay (48h) Protosappanin B 82.78 µg/mL [15]
5637 (Bladder Cancer) MTT Assay (48h) Protosappanin B 113.79 µg/mL [15]

Note: Data for this compound on cancer cell viability is less prevalent in the searched literature; however, data for the structurally similar Protosappanin B is included for context.

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by targeting several key intracellular signaling pathways. Visual representations of these pathways are provided below.

G cluster_lps LPS-Induced Inflammation LPS LPS CD14 CD14 LPS->CD14 Binds TLR4 TLR4 CD14->TLR4 Interacts IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Upregulates Transcription PrA This compound PrA->CD14 Interferes with TLR4 Interaction

Figure 1. this compound inhibits the NF-κB pathway by disrupting CD14-TLR4 interaction.

G cluster_jak_stat JAK-STAT Signaling in Neuroinflammation LPS LPS Receptor Cytokine Receptor LPS->Receptor JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Cytokines Inflammatory Mediators (IL-6, MCP-1) Nucleus->Cytokines Upregulates Transcription PrA This compound PrA->pJAK2 Inhibits Phosphorylation

Figure 2. this compound suppresses the JAK2-STAT3 inflammatory pathway.

G cluster_autophagy Neuroprotection via Bax Degradation Ischemia Cerebral Ischemia (OGD/R) Bax Bax (Pro-apoptotic) Ischemia->Bax Upregulates Mitochondria Mitochondria Bax->Mitochondria Permeabilizes Autophagosome Autophagosome Bax->Autophagosome Sequesters Apoptosis Neuronal Apoptosis Mitochondria->Apoptosis Induces LC3B LC3B LC3B->Bax Degradation Autophagic Degradation Autophagosome->Degradation Degradation->Bax PrA This compound PrA->LC3B Promotes Association

Figure 3. this compound promotes autophagic degradation of Bax to protect mitochondria.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited research to evaluate the biological activity of this compound.

In Vivo Atherosclerosis Rabbit Model
  • Objective: To evaluate the anti-atherosclerotic effects of this compound in a live animal model.[1][2]

  • Model Establishment: Atherosclerosis (AS) is induced in rabbits through prolonged (e.g., two months) feeding of a high-fat diet.[1]

  • Grouping and Treatment: Rabbits are randomly divided into groups: a healthy control (mock), a model control (high-fat diet only), a positive control (e.g., rosuvastatin), and treatment groups receiving low (5 mg/kg) and high (25 mg/kg) doses of this compound alongside the high-fat diet. Treatment is administered for a specified period (e.g., 42 days).[1]

  • Sample Collection and Analysis:

    • Blood Samples: Serum is collected at various time points to measure lipid profiles (TC, TG, LDL, HDL) and inflammatory cytokines (MMP-9, IL-6, TNF-α) using commercially available ELISA kits.[1]

    • Tissue Samples: Aortic tissues are harvested at the end of the experiment.

  • Histopathological Analysis: Aortic tissues are fixed, sectioned, and stained with hematoxylin/eosin (HE) to visually assess the extent of atherosclerotic plaque formation.[1]

  • Western Blot Analysis: Nuclear proteins are extracted from tissues to quantify the expression of key signaling proteins, such as NF-κB p65, to determine pathway activation.[1]

G start Establish Rabbit AS Model (High-Fat Diet) grouping Random Grouping (Model, Positive, PrA Low, PrA High) start->grouping treatment Administer Treatment (e.g., 42 days) grouping->treatment sampling Collect Blood & Tissue Samples treatment->sampling analysis Analysis sampling->analysis serum Serum Analysis (Lipids, Cytokines via ELISA) he Histopathology (Aorta HE Staining) wb Western Blot (NF-κB p65)

Figure 4. Workflow for the in vivo atherosclerosis rabbit model experiment.

Cell Viability (MTT) Assay
  • Objective: To determine the effect of a compound on cell proliferation and cytotoxicity.[14][15][16]

  • Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan precipitate.[17] The amount of formazan produced is proportional to the number of viable cells.[18]

  • Protocol Outline:

    • Cell Seeding: Plate cells (e.g., HCT-116, SW-480, T24) in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere overnight.[18]

    • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (or other test compounds) and incubate for a specified duration (e.g., 48 hours).[14]

    • MTT Addition: Add MTT solution (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[17]

    • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., 100 µL of DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[16]

    • Absorbance Measurement: Shake the plate for approximately 15 minutes to ensure complete dissolution and measure the absorbance (optical density) on a microplate reader at a wavelength of 570-590 nm.[17] A reference wavelength (e.g., 630 nm) can be used to subtract background noise.[17]

    • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.[14]

Conclusion and Future Directions

This compound is a multifaceted natural compound with a robust profile of anti-inflammatory, neuroprotective, and cardioprotective activities. Its mechanisms of action, centered on the modulation of fundamental signaling pathways like NF-κB, JAK-STAT, and PI3K-AKT, underscore its significant therapeutic potential. The preclinical data, particularly in models of atherosclerosis, neuroinflammation, and drug-induced cardiotoxicity, are compelling.

Future research should focus on several key areas to advance this compound towards clinical application:

  • Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile and to develop formulations that enhance bioavailability.

  • Safety and Toxicology: Rigorous toxicology studies are required to establish a safe therapeutic window for clinical trials.

  • Clinical Trials: Well-designed clinical trials are the ultimate step to validate the efficacy and safety of this compound in human populations for specific indications like atherosclerosis or as an adjunct therapy in neurodegenerative diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogs could lead to the development of novel compounds with improved potency, selectivity, and pharmacokinetic properties.

References

Protosappanin A: A Technical Guide to its Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protosappanin A (PrA) is a bioactive dibenzofuran derivative isolated from the heartwood of Caesalpinia sappan L., a plant with a long history in traditional medicine for treating various ailments, including inflammation-related conditions. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in several preclinical models. The following tables summarize the key findings from in vivo and in vitro studies.

In Vivo Efficacy in a Rabbit Model of Atherosclerosis

An in vivo study using a rabbit model of high-fat diet-induced atherosclerosis demonstrated the potent anti-inflammatory effects of this compound. The treatment was administered for 42 days.

Inflammatory MarkerModel Group (High-Fat Diet)This compound (5 mg/kg)This compound (25 mg/kg)Rosuvastatin (Positive Control)Healthy ControlReference
MMP-9 (ng/mL) ~180Significantly ReducedSignificantly Reduced (Dose-dependent)Significantly Reduced~60[1][2]
IL-6 (pg/mL) ~250Significantly ReducedSignificantly Reduced (Dose-dependent)Significantly Reduced~100[1][2]
TNF-α (pg/mL) ~350Significantly ReducedSignificantly Reduced (Dose-dependent)Significantly Reduced~150[1][2]
Nuclear NF-κB p65 IncreasedDose-dependently DecreasedDose-dependently DecreasedMore Obvious DecreaseBaseline[1]
In Vitro Efficacy in Human Periodontal Ligament Stem Cells (PDLSCs)

In a study investigating the effects of this compound on inflammation in human periodontal ligament stem cells (PDLSCs), the following effects on cytokine secretion were observed.

CytokineTreatment ConcentrationEffectReference
IL-1β 5 µMReduced secretion[3]
IL-4 2.5 µM, 5 µM, 10 µMIncreased secretion[3]

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. This compound has been shown to inhibit this pathway through a novel mechanism. In lipopolysaccharide (LPS)-stimulated BV-2 microglia, this compound interferes with the interaction between the transmembrane protein CD14 and Toll-like receptor 4 (TLR4).[4] This disruption prevents the downstream activation of the IKK/IκB/NF-κB signaling cascade, ultimately leading to reduced expression of NF-κB target genes, including those for pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS).[4] Furthermore, in vivo studies have confirmed that this compound dose-dependently decreases the nuclear translocation of the NF-κB p65 subunit.[1]

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS CD14 CD14 LPS->CD14 Binds TLR4 TLR4 CD14->TLR4 Activates IKK_complex IKK Complex TLR4->IKK_complex Activates ProtosappaninA This compound ProtosappaninA->CD14 Interferes with TLR4 interaction IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IKK_complex->NFkappaB Frees IkappaB->NFkappaB Inhibits NFkappaB_active Active NF-κB (p50/p65) NFkappaB->NFkappaB_active Translocates to Nucleus Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkappaB_active->Inflammatory_Genes Promotes Transcription

Caption: this compound Inhibition of the NF-κB Pathway.
Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, are also crucial in regulating the production of inflammatory mediators. While the direct targets of this compound within the MAPK cascades are still under investigation, it is known that the activation of TLR4 by LPS also triggers MAPK signaling. By interfering with the initial LPS-CD14/TLR4 interaction, this compound likely attenuates the activation of downstream MAPK pathways, contributing to its overall anti-inflammatory effect.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK ProtosappaninA This compound ProtosappaninA->TLR4 Inhibits Activation p38_MAPKK MKK3/6 MAPKKK->p38_MAPKK JNK_MAPKK MKK4/7 MAPKKK->JNK_MAPKK ERK_MAPKK MEK1/2 MAPKKK->ERK_MAPKK p38 p38 p38_MAPKK->p38 JNK JNK JNK_MAPKK->JNK ERK ERK ERK_MAPKK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response In_Vitro_Workflow start Start culture_cells Culture RAW 264.7 cells start->culture_cells seed_plate Seed cells in 96-well plate culture_cells->seed_plate pretreat Pre-treat with this compound (various concentrations) seed_plate->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant mtt_assay MTT Assay for cell viability incubate->mtt_assay griess_assay Griess Assay for NO measurement collect_supernatant->griess_assay analyze Analyze data and determine IC50 griess_assay->analyze mtt_assay->analyze In_Vivo_Workflow start Start group_animals Group animals (Control, Carrageenan, Positive Control, PrA doses) start->group_animals administer_treatment Administer vehicle, positive control, or this compound group_animals->administer_treatment wait Wait for 60 minutes administer_treatment->wait induce_edema Inject carrageenan into hind paw wait->induce_edema measure_paw Measure paw volume/thickness at regular intervals induce_edema->measure_paw analyze Calculate percentage inhibition of edema measure_paw->analyze

References

Protosappanin A: A Technical Guide to its Antioxidant and Free Radical Scavenging Properties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protosappanin A is a bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan L. (Lignum Sappan), a plant used extensively in traditional medicine across Southeast Asia.[1][2] This document provides a comprehensive technical overview of the antioxidant and free radical scavenging properties of this compound, intended for researchers, scientists, and professionals in drug development. Emerging research highlights its potential in mitigating oxidative and nitrative stress, positioning it as a compound of interest for therapeutic applications in diseases where such stress is a key pathological factor.[3][4]

Free Radical Scavenging Activity

This compound exhibits a broad spectrum of free radical scavenging capabilities, effectively neutralizing various reactive oxygen species (ROS). Its activity has been evaluated in multiple in vitro studies, demonstrating its potency as a primary antioxidant.

Hydroxyl Radical (HO•) Scavenging

This compound has demonstrated the ability to scavenge hydroxyl radicals.[5] In comparative studies, its scavenging activity against hydroxyl radicals was noted, although some related compounds like brazilein showed even greater efficacy in this specific assay.[5]

Hydrogen Peroxide (H₂O₂) Scavenging

Studies have shown that this compound is an effective scavenger of hydrogen peroxide.[5][6] This is a crucial property, as hydrogen peroxide, while not a radical itself, is a precursor to the highly reactive hydroxyl radical via the Fenton reaction.

Superoxide Anion (O₂•⁻) Scavenging

The efficacy of this compound against superoxide anions is less pronounced. Research indicates that it, along with other compounds from Caesalpinia sappan, shows little to no significant scavenging activity against this particular radical.[5][6]

DPPH Radical Scavenging

This compound has demonstrated high antioxidant activity in the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay, a standard method for evaluating the free radical scavenging ability of compounds.[7] Its performance in this assay has been shown to be superior to that of Vitamin E.[7]

Inhibition of Oxidative and Nitrative Stress

Beyond direct radical scavenging, this compound actively mitigates cellular damage by inhibiting the production of key mediators of oxidative and nitrative stress.

Inhibition of Reactive Oxygen Species (ROS) Production

In cellular models, this compound significantly inhibits the production of ROS.[3][4] It achieves this, in part, by suppressing the activity of NADPH oxidase, a primary enzyme responsible for generating superoxide radicals in inflammatory responses.[3] This inhibitory action helps protect cells from oxidative damage that contributes to neuroinflammation and other pathologies.[3]

Inhibition of Nitric Oxide (NO) Production

This compound has been shown to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells.[3] While it effectively reduces NO levels, studies indicate that its mechanism of action is not through the strong suppression of inducible nitric oxide synthase (iNOS) gene expression, unlike other compounds from Caesalpinia sappan such as brazilin and brazilein.[7] The reduction in NO is a key aspect of its anti-inflammatory and anti-nitrative stress properties.[3]

Modulation of Cellular Signaling Pathways

This compound exerts its antioxidant effects not only through direct scavenging but also by modulating critical intracellular signaling pathways that regulate the cellular response to inflammation and oxidative stress.

NF-κB Signaling Pathway

This compound has been identified as a significant inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][8] In LPS-stimulated microglia, this compound modulates the IKK/IκB/NF-κB inflammation signaling cascade.[3] By doing so, it inhibits the activity and expression of downstream targets like NADPH oxidase and iNOS.[3] Furthermore, it has been shown to down-regulate the nuclear expression of the NF-κB p65 protein.[8] This inactivation of NF-κB signaling is a key mechanism behind its anti-inflammatory and antioxidant effects, which have been observed to protect against conditions like atherosclerosis in preclinical models.[8][9][10]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the antioxidant response.[11][12] While direct studies detailing this compound's specific interaction with Nrf2 are emerging, extracts from Caesalpinia sappan containing this compound are known to regulate the Nrf2/HO-1 (Heme Oxygenase-1) signaling pathway.[13] Activation of Nrf2 leads to its translocation to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective antioxidant and detoxifying enzymes.[11][14] Given its potent antioxidant properties, it is highly probable that this compound contributes to the activation of this protective pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data on the antioxidant and free radical scavenging activities of this compound from the cited literature.

Radical/Molecule Assay Concentration Scavenging/Inhibition (%) Reference
Hydroxyl Radical (HO•)0.102 (units not specified)24.61%[5]
Superoxide Anion (O₂•⁻)Not specifiedLittle scavenging activity[5][6]
Hydrogen Peroxide (H₂O₂)Not specifiedSignificant scavenging activity[5][6]

Table 1: Free Radical Scavenging Activity of this compound.

Cell Line Condition Effect Reference
LPS-stimulated BV-2 microgliaNot specifiedSignificant inhibition of NO production[3]
J774.1 macrophage-like cellsNot specifiedNo strong inhibition of NO production[7]

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound.

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the antioxidant properties of this compound are provided below.

DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.[15]

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol).[15]

    • Test compound (this compound) dissolved in a suitable solvent (e.g., methanol).

    • Positive control (e.g., Ascorbic Acid, Trolox).

  • Procedure:

    • Prepare a stock solution of DPPH in methanol and protect it from light.[15]

    • Prepare serial dilutions of this compound and the positive control.

    • Add a specific volume of the test sample to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[16]

    • Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.[15]

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Data Analysis: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is typically determined from a dose-response curve.

Superoxide Anion (O₂•⁻) Radical Scavenging Assay

This assay measures the scavenging of superoxide radicals, often generated by a non-enzymatic system like PMS-NADH.

  • Principle: Superoxide anions are generated in a phenazine methosulfate (PMS) and NADH system. These radicals reduce Nitroblue Tetrazolium (NBT) to a purple formazan product. An antioxidant will compete for the superoxide radicals, thereby decreasing the formazan formation.[17]

  • Reagents:

    • Tris-HCl buffer (e.g., 16 mM, pH 8.0).

    • NADH solution (e.g., 468 µM).[18]

    • NBT solution (e.g., 50 µM).[18]

    • PMS solution (e.g., 60 µM).[18]

    • Test compound (this compound).

  • Procedure:

    • Mix the test sample with the NADH and NBT solutions in a buffer.

    • Initiate the reaction by adding the PMS solution.

    • Incubate the mixture at room temperature for a specified time (e.g., 5 minutes).[18]

    • Measure the absorbance of the colored formazan product at approximately 560 nm.[17][18]

    • The percentage of scavenging is calculated using the same formula as in the DPPH assay.

Hydroxyl Radical (HO•) Scavenging Assay (Fenton Reaction-Based)

This assay assesses the ability of a compound to scavenge highly reactive hydroxyl radicals generated by the Fenton reaction.

  • Principle: Hydroxyl radicals are generated by the reaction of Fe²⁺ with H₂O₂ (Fenton's reagent). These radicals can be detected by their reaction with a probe molecule (e.g., salicylic acid), which produces a colored product. An antioxidant will scavenge the hydroxyl radicals, reducing the color development.[19]

  • Reagents:

    • Phosphate buffer.

    • FeSO₄ solution.[19]

    • EDTA solution.[19]

    • H₂O₂ solution.[19]

    • Salicylic acid solution (as the probe).[19]

    • Test compound (this compound).

  • Procedure:

    • Sequentially add the FeSO₄-EDTA solution, salicylic acid, and the test sample to a cuvette.[19]

    • Initiate the reaction by rapidly adding the H₂O₂ solution.[19]

    • Incubate the mixture for a defined period at a specific temperature (e.g., 37°C).

    • Measure the absorbance of the resulting colored complex (from the reaction of HO• with salicylic acid) at approximately 510 nm.[19]

    • The scavenging percentage is calculated relative to a control without the antioxidant.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis A This compound (Test Compound) D Prepare Serial Dilutions A->D B Positive Control (e.g., Ascorbic Acid) B->D C Solvent (e.g., Methanol) C->D F Mix Sample with Radical Solution D->F E Prepare Radical Solution (e.g., DPPH, ABTS) E->F G Incubate (Dark, Room Temp) F->G H Measure Absorbance (Spectrophotometer) G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Figure 1: Generalized workflow for in vitro antioxidant capacity assays.

nfkappab_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB (Inactive Complex) DNA DNA NFkB_nuc->DNA Binds to Gene_Exp Pro-inflammatory Gene Expression (iNOS, NADPH Oxidase) DNA->Gene_Exp Induces ProtosappaninA This compound ProtosappaninA->IKK Inhibits ProtosappaninA->NFkB_nuc Inhibits

Figure 2: this compound inhibition of the NF-κB signaling pathway.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocation Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Gene_Exp Antioxidant Gene Expression (HO-1, etc.) ARE->Gene_Exp Induces OxidativeStress Oxidative Stress (ROS) OxidativeStress->Keap1 Oxidizes ProtosappaninA This compound ProtosappaninA->OxidativeStress Reduces

Figure 3: Proposed role of this compound in the Nrf2 antioxidant pathway.

References

Protosappanin A: An In-Depth Technical Guide on its Anticancer and Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature with specific data on the direct anticancer and cytotoxic activities of Protosappanin A (PrA) is currently limited. The majority of available research focuses on its closely related structural analog, Protosappanin B (PSB). This guide provides a comprehensive overview of the anticancer and cytotoxic properties of PSB as a proxy, under the hypothesis that their structural similarity may lead to comparable biological activities. The limited available data on PrA is also presented. This information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a bioactive compound isolated from the heartwood of Caesalpinia sappan L. (Sappanwood), a plant with a long history in traditional medicine for treating various ailments. While research into the direct anticancer properties of this compound is still in its nascent stages, extensive studies on its isomer, Protosappanin B, have revealed significant cytotoxic and anticancer potential across a range of cancer cell lines. This technical guide synthesizes the current understanding of the anticancer activities of protosappanins, with a primary focus on the data available for Protosappanin B.

Cytotoxic Activity of Protosappanin B

Protosappanin B has demonstrated dose-dependent and time-dependent cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for several cancer cell lines.

Table 1: IC50 Values of Protosappanin B in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µg/mL)Reference
SW-480Human Colon Cancer4821.32[1]
HCT-116Human Colon Cancer4826.73[1]
SW620Human Colon Cancer2435.25
BTTMouse Bladder Cancer4876.53[1]
T24Human Bladder Cancer4882.78[2]
5637Human Bladder Cancer48113.79[2]

Mechanisms of Anticancer Activity of Protosappanin B

The anticancer effects of Protosappanin B are attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby inhibiting the uncontrolled proliferation of cancer cells.

Induction of Apoptosis

Protosappanin B has been shown to induce apoptosis in various cancer cell lines, including human bladder cancer (T24 and 5637) and colon cancer (SW620) cells.[2][3] The apoptotic process is a critical mechanism for eliminating cancerous cells.

The induction of apoptosis by PSB is mediated through the regulation of key signaling pathways. One of the central mechanisms involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, Protosappanin B can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies have shown that PSB can induce G1 phase arrest in human bladder cancer cells (T24 and 5637).[2][3] This arrest at the G1 checkpoint prevents the cells from entering the S phase, during which DNA replication occurs. A proteomics analysis revealed that PSB modulates the expression of several genes involved in cell cycle regulation to exert this effect.[2][3]

Signaling Pathways Modulated by Protosappanin B

The anticancer activity of Protosappanin B is orchestrated through its influence on multiple intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Protosappanin B has been found to suppress this pathway in human colon cancer cells (SW620) by reducing the phosphorylation of key proteins such as Akt and p70S6K.[3]

Diagram 1: Protosappanin B Inhibition of the PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway PSB Protosappanin B GOLPH3 GOLPH3 PSB->GOLPH3 PI3K PI3K GOLPH3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Proliferation Cell Proliferation & Survival p70S6K->Proliferation

Caption: Protosappanin B inhibits the PI3K/Akt/mTOR pathway by suppressing GOLPH3.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a critical role in cell fate determination, proliferation, and migration. Aberrant activation of this pathway is a hallmark of many cancers. Protosappanin B has been shown to inhibit the Wnt/β-catenin pathway in SW620 colon cancer cells by reducing the expression of β-catenin.[3]

Diagram 2: Protosappanin B Inhibition of the Wnt/β-catenin Signaling Pathway

Wnt_beta_catenin_Pathway PSB Protosappanin B GOLPH3 GOLPH3 PSB->GOLPH3 Wnt_signaling Wnt Signaling GOLPH3->Wnt_signaling beta_catenin β-catenin Wnt_signaling->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

Caption: Protosappanin B downregulates the Wnt/β-catenin pathway via GOLPH3.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route that regulates cell proliferation, differentiation, and survival. Protosappanin B has been demonstrated to suppress this pathway in SW620 colon cancer cells by decreasing the phosphorylation of ERK1/2.[3]

Diagram 3: Protosappanin B Inhibition of the MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway PSB Protosappanin B GOLPH3 GOLPH3 PSB->GOLPH3 MAPK_cascade MAPK Cascade GOLPH3->MAPK_cascade ERK1_2 p-ERK1/2 MAPK_cascade->ERK1_2 Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation

Caption: Protosappanin B inhibits the MAPK/ERK pathway through GOLPH3 suppression.

In Vivo Anticancer Activity of Protosappanin B

The anticancer potential of Protosappanin B has also been demonstrated in preclinical animal models. In a study using a mouse model of liver cancer, pretreatment of H22 cells with PSB completely inhibited tumor formation.[1] Furthermore, in a BTT tumor-bearing mouse model, administration of PSB at doses of 200 and 300 mg/kg significantly increased the survival of the mice, with an efficacy comparable to the conventional chemotherapeutic drug mitomycin.[1] In a xenograft model using SW620 colon cancer cells, PSB was shown to distinctly inhibit tumor growth by suppressing the expression of GOLPH3.

Research on this compound

While direct evidence for the anticancer activity of this compound is scarce, some studies have shed light on its biological effects in other contexts.

  • Neuroprotection: One study found that this compound maintains neuronal mitochondrial homeostasis by promoting the autophagic degradation of the pro-apoptotic protein Bax. This suggests a potential role in regulating apoptosis, which could be relevant in a cancer context, although this has not been directly investigated.

  • Immunosuppressive Activity: this compound has been shown to possess immunosuppressive properties. In a rat heart allograft model, PrA prolonged graft survival and attenuated acute rejection. This activity appears to be mediated by impairing the function of antigen-presenting cells like dendritic cells. While immunosuppression is generally not desirable in cancer therapy, this finding highlights the compound's ability to modulate immune responses.

  • Cytotoxicity in Non-Cancer Cells: A study investigating the effects of this compound on periodontal ligament stem cells (PDLSCs) found that concentrations of 2.5 µM, 5 µM, and 10 µM had no cytotoxic effects at 5 and 7 days of incubation.[5][6]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the research on Protosappanin B.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of Protosappanin B for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.

Diagram 4: MTT Assay Workflow

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with Protosappanin B Start->Treat Add_MTT Add MTT Solution Treat->Add_MTT Incubate Incubate Add_MTT->Incubate Solubilize Add Solubilizing Agent Incubate->Solubilize Read Measure Absorbance Solubilize->Read

Caption: A simplified workflow of the MTT assay for cell viability.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This method is used to quantify the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cells are treated with Protosappanin B for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: The cells are washed and then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the DNA of late apoptotic and necrotic cells with compromised membranes).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Cell Cycle Analysis (Flow Cytometry with PI Staining)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with Protosappanin B and then harvested.

  • Fixation: The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Cells treated with Protosappanin B are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined.

  • SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific binding of antibodies.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured. The intensity of the signal corresponds to the amount of the target protein.

Conclusion and Future Directions

The available evidence strongly suggests that Protosappanin B, a close analog of this compound, possesses significant anticancer and cytotoxic properties. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key cancer-related signaling pathways highlights its potential as a therapeutic agent. However, there is a clear and urgent need for further research to specifically investigate the anticancer and cytotoxic activities of this compound. Future studies should focus on:

  • Directly evaluating the cytotoxic effects of this compound on a broad panel of cancer cell lines to determine its IC50 values.

  • Elucidating the specific mechanisms by which this compound may induce apoptosis and cell cycle arrest in cancer cells.

  • Investigating the impact of this compound on the signaling pathways known to be modulated by Protosappanin B.

  • Conducting in vivo studies to assess the antitumor efficacy and safety of this compound in animal models.

  • Performing comparative studies to delineate the similarities and differences in the anticancer activities of this compound and Protosappanin B.

Such research will be crucial in determining whether this compound holds similar, or perhaps even superior, promise as a novel anticancer agent.

References

Protosappanin A: A Potent Inhibitor of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates a wide array of cellular processes, including inflammation, immune responses, and cell survival. Its dysregulation is a hallmark of numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Protosappanin A (PrA), a major bioactive compound isolated from the heartwood of Caesalpinia sappan L., has emerged as a promising natural inhibitor of the NF-κB signaling cascade. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its inhibitory effects on the NF-κB pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory and therapeutic agents.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors comprises five members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). These proteins form various homodimers and heterodimers that regulate the expression of hundreds of genes involved in inflammation and immunity. In most resting cells, NF-κB dimers are held inactive in the cytoplasm by a family of inhibitory proteins known as inhibitors of κB (IκBs), with IκBα being the most prominent.

The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), or lipopolysaccharide (LPS). This activation triggers a signaling cascade that converges on the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (IKKγ). The activated IKK complex phosphorylates IκBα on specific serine residues (Ser32 and Ser36).[1] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[2][3] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer (most commonly the p50/p65 heterodimer), allowing it to translocate into the nucleus.[4][5] Once in the nucleus, NF-κB binds to specific κB DNA sequences in the promoter and enhancer regions of target genes, initiating the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Given its central role in inflammation, the targeted inhibition of the NF-κB pathway represents a significant therapeutic strategy for a multitude of diseases.[2][6]

This compound's Mechanism of NF-κB Pathway Inhibition

This compound has demonstrated significant anti-inflammatory properties by intervening at key steps within the NF-κB signaling cascade. Evidence from in vivo studies on hyperlipidemic rabbits suggests that PrA's therapeutic effects in atherosclerosis are mediated, at least in part, through the downregulation of this pathway.[7][8]

The primary mechanism of inhibition appears to be the suppression of the nuclear translocation of the NF-κB p65 subunit.[7][8] In an experimental model of atherosclerosis, administration of this compound dose-dependently decreased the expression of nuclear NF-κB p65 protein.[7] By preventing the translocation of p65 to the nucleus, this compound effectively blocks the transcription of NF-κB target genes. This leads to a significant reduction in the serum levels of downstream pro-inflammatory mediators, including TNF-α, IL-6, matrix metalloproteinase-9 (MMP-9), interferon-γ (IFN-γ), and interferon-gamma-inducible protein 10 (IP10).[7][8]

The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of intervention by this compound.

NF_kappa_B_Pathway Canonical NF-κB Signaling Pathway and this compound Inhibition cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IL1 IL-1β / LPS Receptor TNFR / IL-1R / TLR4 IL1->Receptor TAK1 TAK1 Receptor->TAK1 Activation IKK IKK Complex (IKKα/β, NEMO) TAK1->IKK Phosphorylates NFkB_IkB p65/p50 + IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα p_IkB p-IκBα NFkB_IkB->p_IkB NFkB_active p65/p50 (Active) NFkB_IkB->NFkB_active Releases Proteasome 26S Proteasome p_IkB->Proteasome Ubiquitination IkB_degraded IκBα Degraded Proteasome->IkB_degraded NFkB_nucleus p65/p50 NFkB_active->NFkB_nucleus Nuclear Translocation DNA κB DNA Site NFkB_nucleus->DNA Binds Transcription Gene Transcription DNA->Transcription mRNA Pro-inflammatory mRNA Transcription->mRNA

Caption: this compound inhibits the NF-κB pathway by preventing p65/p50 nuclear translocation.

Quantitative Data on this compound's Inhibitory Effects

The anti-inflammatory efficacy of this compound has been quantified in several studies. The tables below summarize the key findings from an in vivo study using a hyperlipidemic rabbit model of atherosclerosis.

Table 1: Effect of this compound on Serum Inflammatory Cytokines [7][8]

Treatment GroupDoseDurationTNF-α (pg/mL)IL-6 (pg/mL)MMP-9 (ng/mL)
Model Control -42 days~180~250~55
Rosuvastatin -42 days~80~110~25
This compound 5 mg/kg42 days~120~180~40
This compound 25 mg/kg42 days~90~130~30
P-value vs. ModelP < 0.001P < 0.001P < 0.001

Data are approximated from graphical representations in the source material. All treatments showed a statistically significant decrease compared to the model control group.

Table 2: Effect of this compound on NF-κB Downstream Gene Expression [7][8]

Treatment GroupDoseDurationIFN-γ mRNA (Relative Expression)IP10 mRNA (Relative Expression)
Model Control -42 days~2.5~3.0
Rosuvastatin -42 days~1.2~1.4
This compound 5 mg/kg42 days~1.8~2.2
This compound 25 mg/kg42 days~1.4~1.6
P-value vs. ModelP < 0.001P < 0.001

Data are approximated from graphical representations in the source material. Gene expression is shown relative to a healthy control group. All treatments showed a statistically significant decrease compared to the model control group.

These data clearly demonstrate that this compound significantly reduces the expression and production of key inflammatory mediators in a dose-dependent manner, consistent with its inhibitory effect on the NF-κB signaling pathway.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the role of this compound in NF-κB pathway inhibition.

In Vivo Atherosclerosis Rabbit Model[7][8]
  • Animal Model: Male New Zealand white rabbits.

  • Induction of Atherosclerosis: Rabbits are fed a high-fat diet (containing 1% cholesterol, 5% lard, and 0.2% propylthiouracil) for two months to establish the atherosclerosis (AS) model.

  • Grouping and Treatment:

    • Healthy Control: Fed a standard diet.

    • Model Control: Fed a continuous high-fat diet.

    • Positive Control: Fed a high-fat diet containing Rosuvastatin.

    • PrA Low Dose: Fed a high-fat diet containing 5 mg/kg this compound.

    • PrA High Dose: Fed a high-fat diet containing 25 mg/kg this compound.

  • Duration: Treatment is administered daily for 42 days.

  • Sample Collection: At the end of the treatment period, blood samples are collected for serum analysis. Aortic tissues are harvested for histological and protein expression analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Objective: To quantify the concentration of serum inflammatory cytokines (TNF-α, IL-6, MMP-9).

  • Protocol:

    • Blood samples are centrifuged to separate serum and stored at -80°C.

    • Commercially available ELISA kits specific for rabbit TNF-α, IL-6, and MMP-9 are used.

    • Microtiter plates pre-coated with capture antibodies are prepared.

    • Serum samples and standards are added to the wells and incubated to allow the cytokines to bind to the immobilized antibodies.

    • Plates are washed, and a biotin-conjugated detection antibody is added, followed by incubation.

    • After another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added.

    • A final wash is performed, and a substrate solution (e.g., TMB) is added to produce a colorimetric reaction.

    • The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.

    • Cytokine concentrations are calculated by comparing the sample absorbance to the standard curve.

Western Blot for Nuclear NF-κB p65
  • Objective: To measure the protein level of NF-κB p65 in the nucleus of aortic tissue cells.

  • Protocol:

    • Nuclear Protein Extraction: Aortic tissues are homogenized, and nuclear proteins are isolated using a nuclear extraction kit according to the manufacturer's instructions. Protein concentration is determined using a BCA assay.

    • SDS-PAGE: Equal amounts of nuclear protein (e.g., 20-40 µg) are separated on a 10% SDS-polyacrylamide gel.

    • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for NF-κB p65. A primary antibody for a nuclear loading control (e.g., Lamin B1 or Histone H3) is also used.

    • Washing: The membrane is washed three times with TBST.

    • Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: After final washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

    • Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.

Real-Time Quantitative PCR (RT-qPCR)
  • Objective: To measure the mRNA expression levels of NF-κB target genes (IFN-γ, IP10).

  • Protocol:

    • RNA Extraction: Total RNA is extracted from aortic tissues using TRIzol reagent or a commercial RNA isolation kit.

    • RNA Quantification and Quality Check: The concentration and purity of RNA are determined using a spectrophotometer (A260/A280 ratio).

    • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • qPCR: The qPCR reaction is performed using a real-time PCR system with SYBR Green or TaqMan probes. Gene-specific primers for IFN-γ, IP10, and a housekeeping gene (e.g., GAPDH or β-actin) are used.

    • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCT method, normalizing the expression of the target genes to the housekeeping gene.[7]

The following diagram provides a generalized workflow for an in vitro study assessing this compound's effect on NF-κB.

Experimental_Workflow In Vitro Workflow for this compound NF-κB Inhibition Assay Pretreat Pre-treatment with This compound (Various Concentrations) Stimulate Stimulation with LPS or TNF-α Pretreat->Stimulate Incubate Incubation (e.g., 30 min for p65 translocation, 24h for cytokine release) Stimulate->Incubate Harvest_Supernatant Harvest Supernatant Incubate->Harvest_Supernatant Lyse_Cells Lyse Cells Incubate->Lyse_Cells ELISA ELISA for IL-6, TNF-α Harvest_Supernatant->ELISA Nuclear_Extraction Nuclear/Cytoplasmic Fractionation Lyse_Cells->Nuclear_Extraction RNA_Extraction Total RNA Extraction Lyse_Cells->RNA_Extraction Data_Analysis Data Analysis and Statistical Comparison ELISA->Data_Analysis Western_Blot Western Blot for p-IκBα, Nuclear p65 Nuclear_Extraction->Western_Blot Western_Blot->Data_Analysis RT_qPCR RT-qPCR for Target Gene mRNA RNA_Extraction->RT_qPCR RT_qPCR->Data_Analysis

Caption: A typical experimental workflow to assess the NF-κB inhibitory activity of this compound.

Conclusion and Future Directions

This compound effectively inhibits the NF-κB signaling pathway, primarily by preventing the nuclear translocation of the p65 subunit. This mechanism of action underpins its potent anti-inflammatory effects, which have been demonstrated by the significant reduction of pro-inflammatory cytokines and their corresponding gene expression.[7][8] The dose-dependent nature of this inhibition highlights the therapeutic potential of this compound for managing chronic inflammatory conditions such as atherosclerosis.

Future research should focus on several key areas:

  • Upstream Target Identification: Elucidating the precise molecular target of this compound upstream of p65 translocation is critical. Investigating its effects on the IKK complex, specifically the phosphorylation of IKKβ and IκBα, would provide a more complete understanding of its mechanism.

  • Broader In Vitro Models: Validating these findings in various cell types, such as macrophages (RAW 264.7), endothelial cells, and chondrocytes, would broaden the applicability of this compound.[9][10]

  • Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are necessary to optimize dosing and delivery for potential clinical applications.

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogues of this compound could lead to the development of even more potent and specific inhibitors of the NF-κB pathway.

  • Clinical Trials: Ultimately, well-designed clinical trials are needed to validate the safety and efficacy of this compound in human subjects for treating inflammatory diseases.[11]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the In Vivo Immunosuppressive Effects of Protosappanin A

Abstract

This compound (PrA), a key bioactive dibenzoxepine derivative isolated from the heartwood of Caesalpinia sappan L., has demonstrated significant immunosuppressive properties in various preclinical in vivo models. This technical guide consolidates the current understanding of PrA's mechanisms of action, summarizing its effects on immune cell populations, signaling pathways, and overall efficacy in models of allograft rejection. Quantitative data from key studies are presented in tabular format for direct comparison, and detailed experimental protocols are provided to facilitate reproducibility. Furthermore, critical signaling and experimental workflows are visualized using diagrams to offer a clear, mechanistic overview of PrA's immunomodulatory potential.

Core Mechanisms of Immunosuppression

This compound exerts its immunosuppressive effects through a multi-pronged approach, primarily targeting T-cell activation and migration, and modulating the function of antigen-presenting cells (APCs) like dendritic cells (DCs). The two most well-documented pathways are the inhibition of the IP-10/CXCR3 chemokine axis and the suppression of the NF-κB signaling cascade.

Inhibition of IP-10/CXCR3 Chemokine Axis

A critical mechanism for PrA-mediated immunosuppression is its ability to disrupt T-cell trafficking to the allograft site. It achieves this by significantly inhibiting the production of Interferon-γ-induced protein 10 (IP-10), a potent chemokine that recruits effector T-cells expressing the CXCR3 receptor.[1][2] In vivo studies show that PrA administration dramatically reduces IP-10 mRNA levels within cardiac allografts and prevents its secretion from peripheral blood mononuclear cells (PBMCs).[1] This reduction in IP-10 leads to diminished infiltration of CXCR3+ T-cells into the graft, thereby preventing immune-mediated tissue damage.[2][3]

IP10_CXCR3_Pathway cluster_APC Antigen Presenting Cell (e.g., Monocyte) cluster_TCell Effector T-Cell IFNg IFN-γ Monocyte Monocyte / Macrophage IFNg->Monocyte IP10_Prod IP-10 Production Monocyte->IP10_Prod IP10_Secreted Secreted IP-10 IP10_Prod->IP10_Secreted TCell CXCR3+ T-Cell Migration Migration & Infiltration (Graft Rejection) TCell->Migration CXCR3 CXCR3 Receptor CXCR3->TCell PrA This compound PrA->IP10_Prod Inhibits IP10_Secreted->CXCR3 Binds

Figure 1: this compound inhibits T-cell migration via the IP-10/CXCR3 axis.
Suppression of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory and immune responses.[4][] this compound has been shown to suppress the activation of NF-κB in infiltrating monocytes and other immune cells.[6][7] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation (e.g., by pro-inflammatory signals), the IKK complex phosphorylates IκB, leading to its degradation and allowing NF-κB to translocate to the nucleus and initiate the transcription of genes for inflammatory cytokines, chemokines, and co-stimulatory molecules.[] PrA's inhibition of this pathway is a key factor in its ability to reduce inflammation and prevent the maturation of dendritic cells.[7]

NFB_Pathway cluster_signal Signal Transduction cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB_NFB IκB-NF-κB (Inactive Complex) IKK->IkB_NFB Phosphorylates IκB IkB_p P-IκB IkB_NFB->IkB_p NFB NF-κB (p50/p65) (Active) IkB_p->NFB IκB Degradation NFB_nuc NF-κB (p50/p65) NFB->NFB_nuc Translocation Gene Gene Transcription (Cytokines, Chemokines) NFB_nuc->Gene PrA This compound PrA->IKK Inhibits

Figure 2: this compound suppresses the canonical NF-κB signaling pathway.

Quantitative In Vivo Efficacy Data

The primary model used to evaluate the in vivo immunosuppressive effects of this compound is the rat heterotopic heart transplantation model, which assesses the ability of the compound to prevent acute allograft rejection.

Table 1: Effect of this compound on Rat Cardiac Allograft Survival
Treatment GroupDosage (mg/kg/day, p.o.)Mean Survival Time (Days)Statistical Significance (vs. Control)Reference
Control (Untreated)-7.8 ± 0.6-[8]
This compound515.4 ± 1.8p < 0.01[8]
This compound2526.2 ± 2.5p < 0.01[8]
Cyclosporine A (CsA)1028.6 ± 3.1p < 0.01[8]
Table 2: Immunological Parameters in Allograft Recipients (Day 7 Post-Op)
ParameterControl GroupThis compound (25 mg/kg)Statistical Significance (vs. Control)Reference
Blood CD4+/CD8+ T-Cell Ratio 2.15 ± 0.211.58 ± 0.16p < 0.05[8]
Graft Perforin mRNA Expression HighSignificantly Inhibitedp < 0.05[8]
Graft Granzyme B mRNA Expression HighSignificantly Inhibitedp < 0.05[8]
Graft IP-10 mRNA Expression HighSignificantly ReducedNot specified[1]
PBMC IP-10 Secretion (pg/mL) ~1800~400p < 0.01[1][2]

Experimental Protocols & Workflows

Reproducibility is paramount in scientific research. This section details the methodologies employed in the key in vivo studies of this compound.

General Experimental Workflow for Allograft Model

The workflow for assessing PrA in the rat heart transplant model follows a standardized procedure from surgery through to immunological analysis.

Experimental_Workflow start Start surgery Heterotopic Heart Transplantation (Wistar Donor to SD Recipient) start->surgery grouping Randomize Recipients into Treatment Groups (Control, PrA, CsA) surgery->grouping treatment Daily Oral Gavage with this compound (e.g., 25 mg/kg) grouping->treatment monitoring Monitor Graft Survival (Daily Palpation) treatment->monitoring sampling Blood & Graft Collection (Day 7 Post-Op) treatment->sampling end End monitoring->end Graft Rejection analysis Immunological Analysis (Flow Cytometry, RT-PCR, Histopathology, ELISA) sampling->analysis analysis->end

Figure 3: Standard workflow for evaluating this compound in a rat allograft model.
Rat Heterotopic Heart Transplantation

  • Animal Models: Male Wistar rats (200-250g) are used as donors and male Sprague-Dawley (SD) rats (200-250g) as recipients to establish a model of allogeneic rejection.[7][8]

  • Surgical Procedure: The transplantation is performed according to established microsurgical techniques. The donor aorta is anastomosed end-to-side to the recipient's abdominal aorta, and the donor pulmonary artery is anastomosed to the recipient's inferior vena cava.[8]

  • Graft Survival Assessment: Graft function is monitored daily by palpation of the abdomen. Rejection is defined as the complete cessation of the heartbeat, which is confirmed by laparotomy.[8]

Drug Administration
  • Compound Preparation: this compound is dissolved in a suitable vehicle, such as a mixture containing ethanol, Cremophor EL, and saline.

  • Administration Route: The compound is administered daily via oral gavage (p.o.) starting from postoperative day 1 or 2.[1][8]

Immunological Analyses
  • Flow Cytometry for T-Cell Subsets:

    • Peripheral blood is collected from the recipient's tail vein on day 7 post-transplantation.[8]

    • PBMCs are isolated using Ficoll density gradient centrifugation.

    • Cells are stained with fluorochrome-conjugated monoclonal antibodies against rat CD3, CD4, and CD8.

    • Samples are analyzed on a flow cytometer to determine the percentage of CD4+ and CD8+ T-cells and calculate the CD4+/CD8+ ratio.[8]

  • Reverse Transcription-Polymerase Chain Reaction (RT-PCR):

    • Allografts are harvested on day 7 post-transplantation and immediately stored in liquid nitrogen.[8]

    • Total RNA is extracted from the graft tissue using a suitable kit (e.g., TRIzol reagent).

    • cDNA is synthesized from the RNA template.

    • Quantitative PCR is performed using specific primers for target genes (e.g., Perforin, Granzyme B, IP-10) and a housekeeping gene (e.g., β-actin) for normalization.[1][8]

  • Histopathology:

    • Harvested heart grafts are fixed in 10% buffered formalin, embedded in paraffin, and sectioned.

    • Sections are stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammatory cell infiltration, edema, and myocardial damage.[8]

Conclusion and Future Directions

Future research should focus on evaluating this compound in other animal models of immune dysfunction, exploring its long-term safety and toxicity profiles, and investigating potential synergistic effects when combined with other immunosuppressive drugs at lower doses to minimize side effects. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for professionals advancing the development of this promising natural compound.

References

Protosappanin A: A Technical Guide on its Discovery, Pharmacology, and Core Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Protosappanin A (PrA) is a bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan L. (Lignum Sappan), a plant with a long history in traditional Asian medicine.[1][2][3] Since its discovery, PrA has been the subject of extensive research, revealing a range of potent pharmacological activities. This document provides a comprehensive technical overview of this compound, detailing its history, physicochemical properties, and mechanisms of action. It focuses on its significant anti-inflammatory, neuroprotective, and cardioprotective effects, which are largely mediated through the modulation of key signaling pathways, including NF-κB, JAK2-STAT3, and the ferroptosis axis. This guide furnishes researchers and drug development professionals with detailed experimental protocols, quantitative data summaries, and visual diagrams of its molecular interactions to facilitate further investigation and therapeutic development.

Discovery and History

This compound is a naturally occurring phenolic compound first isolated and identified from the dried heartwood of Caesalpinia sappan L., a member of the leguminous plant family.[1] This plant is widely distributed throughout tropical and subtropical regions of Asia and its heartwood, known as "Sappan Lignum," has been used for centuries in traditional medicine as an anti-inflammatory and analgesic agent, and for promoting blood circulation.[3][4][5] Phytochemical investigations of C. sappan have led to the isolation of numerous compounds, including homoisoflavonoids, chalcones, and several protosappanins, with this compound being a major and pharmacologically significant ingredient.[1][3][6] Its structure has been elucidated through spectral analysis, and total synthesis routes have since been developed, enabling more detailed study of its biological functions.[7][8]

Physicochemical Properties

This compound is structurally classified as a dibenzoxocin derivative and a member of the catechols.[9]

PropertyValueReference
Molecular Formula C₁₅H₁₂O₅[9]
Molecular Weight 272.25 g/mol [9]
IUPAC Name 5,14,15-trihydroxy-8-oxatricyclo[10.4.0.0²,⁷]hexadeca-1(16),2(7),3,5,12,14-hexaen-10-one[9]
CAS Number 102036-28-2[9]

Pharmacological Activities and Mechanisms of Action

This compound exhibits a diverse range of biological activities, with its anti-inflammatory, cardioprotective, and neuroprotective effects being the most extensively studied.

Anti-inflammatory and Neuroprotective Effects

This compound demonstrates potent anti-inflammatory and anti-neuroinflammatory properties by inhibiting the production of key pro-inflammatory mediators and modulating critical signaling pathways in immune cells like microglia.[10]

Mechanism of Action:

  • Inhibition of Pro-inflammatory Cytokines: PrA significantly suppresses the production and mRNA expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1) in a dose-dependent manner.[1][10]

  • Modulation of the NF-κB Pathway: A primary mechanism for its anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] PrA prevents the activation and nuclear translocation of the p65 subunit of NF-κB.[1] It achieves this, in part, by interfering with the interaction between the transmembrane protein CD14 and Toll-like receptor 4 (TLR4), which is a crucial upstream event in lipopolysaccharide (LPS)-induced NF-κB activation.[2]

  • Inhibition of the JAK2-STAT3 Pathway: PrA also suppresses the JAK2/STAT3 signaling cascade. It achieves this by down-regulating the phosphorylation of both JAK2 and STAT3, and subsequently inhibiting the nuclear translocation of STAT3.[10]

  • Reduction of Oxidative and Nitrative Stress: In activated microglia, PrA inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO) by suppressing the activity of NADPH oxidase and inducible nitric oxide synthase (iNOS).[2]

Quantitative Data: Effects on Inflammatory Mediators

Cell Type/ModelTreatmentTargetEffectConcentration/DoseReference
LPS-activated BV2 microgliaThis compoundTNF-α ProductionInhibition12.5, 25, 50 µmol·L⁻¹
LPS-activated BV2 microgliaThis compoundIL-1β ProductionInhibition12.5, 25, 50 µmol·L⁻¹
Hyperlipidemic RabbitsThis compoundSerum TNF-αSignificant Decrease5 and 25 mg/kg[1]
Hyperlipidemic RabbitsThis compoundSerum IL-6Significant Decrease5 and 25 mg/kg[1]
Hyperlipidemic RabbitsThis compoundSerum MMP-9Significant Decrease5 and 25 mg/kg[1]
Cardioprotective Effects

PrA shows significant promise in the treatment of cardiovascular diseases, particularly atherosclerosis and chemotherapy-induced cardiotoxicity.[1][11]

Mechanism of Action:

  • Anti-Atherosclerosis: In animal models of atherosclerosis, PrA alleviates the condition through a multi-faceted approach. It reduces hyperlipidemia by lowering serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL) while increasing high-density lipoprotein (HDL).[1][12] This is coupled with its potent anti-inflammatory effects, mediated by the inhibition of the NF-κB pathway within the vasculature.[1]

  • Inhibition of Ferroptosis: PrA protects against Doxorubicin-induced myocardial injury by targeting ferroptosis, a form of iron-dependent programmed cell death.[11][13] PrA physically binds to two key ferroptosis-related proteins: Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) and Ferritin Heavy Chain 1 (FTH1). This interaction inhibits ACSL4 phosphorylation, which prevents subsequent phospholipid peroxidation, and blocks the autophagic degradation of FTH1, thereby preventing the release of ferrous ions (Fe²⁺).[11][13]

Anticancer Effects

While research into the direct anticancer effects of this compound is ongoing, related compounds from C. sappan, such as Protosappanin B, have demonstrated marked antitumor activities. Protosappanin B has been shown to inhibit the proliferation and migration of colon and bladder cancer cells and induce apoptosis.[14][15][16] Cytotoxicity assays have been performed on this compound, indicating its potential in this area, though the mechanisms are less defined than for its other biological activities.[7]

Key Experimental Methodologies

Extraction and Isolation of this compound from Caesalpinia sappan

This protocol outlines a general method for the extraction and purification of this compound from its natural source.

  • Preparation of Plant Material: The heartwood of C. sappan is collected, dried (e.g., in a hot air oven at 60°C), and ground into a coarse powder.[17]

  • Solvent Extraction: The dried powder is extracted with 95% ethanol, typically using maceration or reflux.[3][17] The process is repeated multiple times (e.g., three times) to ensure exhaustive extraction. The ethanol filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

  • Solvent Partitioning (Semi-purification): The crude extract is suspended in deionized water and sequentially partitioned with solvents of increasing polarity, such as dichloromethane and ethyl acetate. The this compound compound is enriched in the ethyl acetate fraction.[17]

  • Column Chromatography: The ethyl acetate fraction is subjected to further purification using column chromatography.[17]

    • Initial Separation: Vacuum liquid chromatography or standard column chromatography on silica gel is used for initial fractionation.

    • Fine Purification: Fractions containing this compound are further purified using gel filtration chromatography on Sephadex LH-20.[17]

  • Compound Identification: The purity and identity of the isolated this compound are confirmed by comparing its spectral data (¹H-NMR, ¹³C-NMR, HR-ESIMS) with literature values and through thin-layer chromatography (TLC) against a reference standard.[17]

ELISA for Pro-inflammatory Cytokine Measurement

This protocol describes the quantification of TNF-α or IL-1β in the supernatant of cultured cells (e.g., BV2 microglia) following treatment with this compound.

  • Cell Seeding and Treatment: BV2 microglia cells are seeded in multi-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of this compound (e.g., 12.5, 25, 50 µmol·L⁻¹) for a specified time (e.g., 1 hour).

  • Stimulation: Neuroinflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg·mL⁻¹) to the cell culture medium.

  • Supernatant Collection: After an incubation period (e.g., 4 hours for TNF-α, 24 hours for IL-1β), the culture medium is collected.

  • Centrifugation: The collected supernatant is centrifuged at high speed (e.g., 16,000 r·min⁻¹) for 10 minutes to remove cells and debris.

  • ELISA Procedure: The levels of TNF-α or IL-1β in the cleared supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's specific instructions. This typically involves adding the supernatant to antibody-coated plates, followed by detection with a secondary enzyme-linked antibody and a substrate that produces a measurable colorimetric signal.

Western Blot for NF-κB p65 Nuclear Translocation

This protocol details the detection of the NF-κB p65 subunit in nuclear protein extracts to assess the inhibitory effect of this compound on its translocation.[1]

  • Cell/Tissue Lysis: Following treatment with this compound and stimulation (e.g., with LPS), cells or tissues are harvested. Nuclear and cytoplasmic protein fractions are isolated using a specialized extraction kit according to the manufacturer's protocol.

  • Protein Quantification: The protein concentration of the nuclear extracts is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading.

  • SDS-PAGE: Equal amounts of nuclear protein (e.g., 20-40 µg) are denatured, loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE), and separated by electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. A nuclear loading control (e.g., Lamin B1 or Histone H3) is used to normalize the results. Densitometry analysis is performed to quantify the changes in nuclear p65 levels.

Visualized Workflows and Pathways

Diagrams of Molecular Mechanisms and Workflows

G cluster_0 Extraction & Isolation Workflow Plant Caesalpinia sappan Heartwood Powder Extraction Ethanol Extraction (Maceration/Reflux) Plant->Extraction Crude Crude Extract Extraction->Crude Partition Solvent Partitioning (Water/EtOAc) Crude->Partition EtOAc Ethyl Acetate Fraction Partition->EtOAc Silica Silica Gel Chromatography EtOAc->Silica Sephadex Sephadex LH-20 Chromatography Silica->Sephadex PrA Purified This compound Sephadex->PrA

Caption: General workflow for the extraction and isolation of this compound.

G cluster_1 This compound Inhibition of the NF-κB Pathway LPS LPS (Lipopolysaccharide) CD14 CD14 LPS->CD14 TLR4 TLR4 CD14->TLR4 LPS transfer IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65) Translocation IkB->NFkB Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Cytokines PrA This compound PrA->TLR4 Inhibits CD14-TLR4 interaction PrA->NFkB Inhibits nuclear translocation G cluster_2 This compound Inhibition of the JAK2-STAT3 Pathway LPS LPS Receptor Cytokine Receptor LPS->Receptor JAK2 p-JAK2 Receptor->JAK2 STAT3 p-STAT3 JAK2->STAT3 Translocation STAT3 Nuclear Translocation STAT3->Translocation Cytokines Pro-inflammatory Gene Expression (IL-1β, MCP-1) Translocation->Cytokines PrA This compound PrA->JAK2 Inhibits phosphorylation PrA->STAT3 Inhibits phosphorylation G cluster_3 This compound Modulation of Ferroptosis DOX Doxorubicin (Inducer) ACSL4 ACSL4 DOX->ACSL4 FTH1 FTH1 (Ferritin) DOX->FTH1 Autophagic Degradation PL_perox Phospholipid Peroxidation ACSL4->PL_perox p-ACSL4 Ferroptosis Cardiomyocyte Ferroptosis PL_perox->Ferroptosis Fe2 Fe²⁺ Release FTH1->Fe2 Fe2->Ferroptosis PrA This compound PrA->ACSL4 Binds & Inhibits phosphorylation PrA->FTH1 Binds & Prevents degradation

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protosappanin A is a bioactive dibenzoxepine derivative isolated from the heartwood of Caesalpinia sappan L. (Sappanwood), a plant with a long history of use in traditional medicine for its anti-inflammatory, antioxidant, and analgesic properties.[1] In recent years, this compound and its synthetic derivatives have garnered significant attention from the scientific community due to their diverse pharmacological activities, including cytotoxic, anti-inflammatory, antioxidant, and immunosuppressive effects. This technical guide provides a comprehensive overview of this compound derivatives and related natural compounds, with a focus on their synthesis, biological activities, and underlying mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area.

Core Compounds and Derivatives: A Quantitative Overview

The biological activity of this compound and its derivatives has been evaluated through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative analysis of their cytotoxic, anti-inflammatory, and antioxidant potentials.

CompoundCell LineAssayIC50 (µM)Reference
Protosappanin B SW-480 (colon cancer)MTT21.32 µg/mL
HCT-116 (colon cancer)MTT26.73 µg/mL
BTT (bladder cancer)MTT76.53 µg/mL
10-O-methyl protosappanin B -Anti-inflammatory76.1 ± 4.7[2]
Protosappanin B -Anti-inflammatory157.7 ± 5.0[2]

Table 1: Cytotoxic and Anti-inflammatory Activities of Protosappanin B and its Derivative.

Extract/CompoundAssayIC50 (µg/mL)Reference
Caesalpinia sappan Extract DPPH Radical Scavenging54.53
Quercetin (Standard) DPPH Radical Scavenging15.90

Table 2: Antioxidant Activity of Caesalpinia sappan Extract.

Signaling Pathways and Mechanisms of Action

This compound and its analogues exert their biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of novel therapeutic agents.

AKT-mTOR Signaling Pathway Inhibition by this compound

This compound has been shown to protect podocytes from injury and apoptosis by inhibiting the aberrant activation of the AKT-mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.

AKT_mTOR_Pathway IGF1 IGF-1 PI3K PI3K IGF1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition ProtosappaninA This compound ProtosappaninA->AKT ProtosappaninA->mTOR

AKT-mTOR Signaling Pathway Inhibition.
Multi-Pathway Inhibition by Protosappanin B

Protosappanin B, a closely related natural compound, exhibits anti-tumor effects by simultaneously inhibiting multiple signaling pathways, including the PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK pathways. This multi-targeted approach makes it a compelling candidate for cancer therapy.

Multi_Pathway_Inhibition cluster_pi3k PI3K/Akt/mTOR Pathway cluster_wnt Wnt/β-catenin Pathway cluster_mapk MAPK/ERK Pathway ProtosappaninB Protosappanin B Akt_B Akt ProtosappaninB->Akt_B beta_catenin β-catenin ProtosappaninB->beta_catenin ERK ERK ProtosappaninB->ERK PI3K_B PI3K PI3K_B->Akt_B mTOR_B mTOR Akt_B->mTOR_B Cell_Proliferation Tumor Cell Proliferation & Survival mTOR_B->Cell_Proliferation Wnt Wnt Wnt->beta_catenin beta_catenin->Cell_Proliferation MAPK MAPK MAPK->ERK ERK->Cell_Proliferation

Multi-Pathway Inhibition by Protosappanin B.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the key biological assays used to evaluate their activity.

Synthesis of this compound Derivatives via Palladium-Catalyzed C-H Activation/C-C Cyclization

A robust and efficient method for the total synthesis of this compound and its derivatives involves a palladium-catalyzed ortho C-H activation/C-C cyclization under microwave irradiation.[1]

Synthesis_Workflow Starting_Materials Substituted 2-bromo-2'-hydroxy- 1,1'-biphenyls Reaction_Conditions Pd(OAc)2, PPh3, K2CO3 DMA, Microwave 120 °C, 30 min Starting_Materials->Reaction_Conditions Intermediate Dibenzo[b,d]oxepinones Final_Product This compound Derivatives Intermediate->Final_Product Further Modifications Reaction_Conditions->Intermediate

Synthetic Workflow for this compound Derivatives.

General Procedure:

  • To a microwave reactor tube, add the substituted 2-bromo-2'-hydroxy-1,1'-biphenyl (1.0 mmol), Pd(OAc)2 (0.05 mmol), PPh3 (0.1 mmol), and K2CO3 (2.0 mmol).

  • Add N,N-dimethylacetamide (DMA) (5 mL) to the tube.

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding dibenzo[b,d]oxepinone intermediate.

  • Further chemical modifications can be performed on the intermediate to yield a variety of this compound derivatives.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DPPH Radical Scavenging Assay (Antioxidant Activity)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the free radical scavenging activity of antioxidants.

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compounds in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration and 100 µL of a 0.2 mM methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Conclusion

This compound and its derivatives represent a promising class of natural and synthetic compounds with a wide range of biological activities. Their multi-targeted mechanisms of action, particularly in the context of cancer and inflammation, make them attractive candidates for further drug development. The synthetic methodologies outlined in this guide provide a clear path for the generation of novel analogues with improved potency and selectivity. The detailed experimental protocols for key biological assays will enable researchers to effectively screen and characterize these compounds. Continued investigation into the structure-activity relationships and in vivo efficacy of this compound derivatives is warranted to unlock their full therapeutic potential.

References

Protosappanin A: A Technical Deep Dive into its Role in Traditional Herbal Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protosappanin A, a key bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan L., has been a cornerstone of traditional herbal medicine for centuries, particularly in Southeast Asia. Traditionally utilized for its purported analgesic, anti-inflammatory, and blood circulation-promoting properties, modern scientific inquiry has begun to elucidate the molecular mechanisms underpinning these therapeutic effects. This technical guide synthesizes the current understanding of this compound's pharmacological activities, focusing on its roles in inflammation, immunosuppression, and atherosclerosis. We present a comprehensive overview of the experimental evidence, including detailed methodologies for key in vivo and in vitro studies, quantitative data on its efficacy, and a visual representation of the signaling pathways it modulates. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development, providing a robust foundation for future investigations into the therapeutic potential of this compound.

Traditional Uses and Pharmacological Profile

Caesalpinia sappan L., commonly known as Sappanwood, has a long history of use in traditional Chinese medicine and other oriental medical systems.[1] It has been traditionally prescribed to treat a variety of ailments, including menstrual disorders, pain, and inflammation.[2] this compound is a major active constituent isolated from this medicinal plant.[1]

Modern pharmacological studies have identified a range of biological activities for this compound, validating many of its traditional applications. These activities include:

  • Anti-inflammatory effects : this compound has been shown to reduce the production of pro-inflammatory cytokines.

  • Immunosuppressive activity : It can prolong allograft survival in transplantation models.[1]

  • Anti-atherosclerotic potential : Studies indicate its ability to mitigate the development of atherosclerotic plaques.[3]

  • Neuroprotective effects : Research suggests a protective role against neuronal injury.

This guide will delve into the experimental basis for these pharmacological activities, with a particular focus on the underlying molecular pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a comparative overview of its efficacy in various models.

Table 1: Anti-Atherosclerotic Effects of this compound in Hyperlipidemic Rabbits [3]

ParameterModel ControlRosuvastatin (Positive Control)This compound (5 mg/kg)This compound (25 mg/kg)
Serum TC (mmol/L) HighDecreasedSignificantly DecreasedSignificantly Decreased (Dose-dependent)
Serum TG (mmol/L) HighDecreasedSignificantly DecreasedSignificantly Decreased (Dose-dependent)
Serum LDL (mmol/L) HighDecreasedSignificantly DecreasedSignificantly Decreased (Dose-dependent)
Serum HDL (mmol/L) LowIncreasedIncreasedIncreased (Dose-dependent)
Serum MMP-9 IncreasedDecreasedSignificantly DecreasedSignificantly Decreased (Dose-dependent, P<0.001)
Serum IL-6 IncreasedDecreasedSignificantly DecreasedSignificantly Decreased (Dose-dependent, P<0.001)
Serum TNF-α IncreasedDecreasedSignificantly DecreasedSignificantly Decreased (Dose-dependent, P<0.001)

Table 2: Immunosuppressive Effects of this compound in a Rat Heart Allograft Model [1]

ParameterControl GroupThis compound (5 mg/kg) + Cyclosporine (10 mg/kg)This compound (25 mg/kg) + Cyclosporine (10 mg/kg)
Graft Survival ShortSignificantly Prolonged (P < .01)Significantly Prolonged (P < .01)
Myocardial Pathologic Damage SevereAlleviated (P < .01)Alleviated (P < .01)
CD4+/CD8+ T-cell Ratio HighDecreased (P < .05)Decreased (P < .05)
Graft Perforin mRNA Expression HighInhibited (P < .05)Inhibited (P < .05)
Graft Granzyme B mRNA Expression HighInhibited (P < .05)Inhibited (P < .05)

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the points of intervention by this compound.

Inhibition of the NF-κB Signaling Pathway in Atherosclerosis

This compound has been shown to protect against atherosclerosis by inhibiting the NF-κB signaling pathway, a critical regulator of inflammation.[3] This inhibition leads to a downstream reduction in the expression of inflammatory cytokines.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_inhibition This compound Intervention cluster_pathway NF-κB Signaling Pathway cluster_downstream Downstream Effects High-fat diet High-fat diet IKK IKK Complex High-fat diet->IKK Activates PrA This compound PrA->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_active Active NF-κB IKK->NFkB_active Leads to activation of NFkB NF-κB (p65) IkB->NFkB Inhibits nucleus Nucleus NFkB_active->nucleus Translocates to Cytokines Inflammatory Cytokines (TNF-α, IL-6, MMP-9) nucleus->Cytokines Induces transcription of Atherosclerosis Atherosclerosis Cytokines->Atherosclerosis Promotes

This compound inhibits NF-κB signaling in atherosclerosis.
Modulation of the AKT-mTOR Signaling Pathway in Podocyte Injury

In models of podocyte injury, a key event in the progression of kidney disease, this compound has been demonstrated to be protective by inhibiting the abnormal activation of the AKT-mTOR signaling pathway.[4]

AKTmTOR_Pathway cluster_stimulus Cellular Stress cluster_inhibition This compound Intervention cluster_pathway AKT-mTOR Signaling Pathway cluster_downstream Cellular Outcomes sC5b9 sC5b-9 Complex PI3K PI3K sC5b9->PI3K Activates PrA This compound p_AKT p-AKT PrA->p_AKT Inhibits p_mTOR p-mTOR PrA->p_mTOR Inhibits Protection Podocyte Protection PrA->Protection Leads to AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates p_AKT->p_mTOR Phosphorylates Apoptosis Podocyte Apoptosis p_mTOR->Apoptosis Promotes

This compound's role in the AKT-mTOR pathway in podocytes.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature, offering a guide for replicating and building upon these findings.

Atherosclerosis Model in Rabbits and this compound Treatment[3]
  • Animal Model : Male New Zealand white rabbits are used.

  • Induction of Atherosclerosis : Rabbits are fed a high-fat diet (containing 1% cholesterol) for two months to establish the atherosclerosis model.[5]

  • Experimental Groups :

    • Model Control: Continue on a high-fat diet.

    • Positive Control: High-fat diet containing Rosuvastatin.

    • This compound Low Dose: High-fat diet with 5 mg/kg this compound.

    • This compound High Dose: High-fat diet with 25 mg/kg this compound.

  • Treatment Duration : 42 days.

  • Outcome Measures :

    • Serum Lipid Profile : Total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and high-density lipoprotein (HDL) are measured at specified time points.

    • Inflammatory Cytokines : Serum levels of matrix metalloproteinase-9 (MMP-9), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) are quantified using ELISA kits.

    • Histopathological Analysis : Aortas are harvested, fixed, and stained with hematoxylin and eosin (H&E) to assess atherosclerotic plaque formation.

    • Western Blot Analysis : Aortic tissue lysates are used to determine the protein expression levels of NF-κB p65.

    • Real-Time PCR : Total RNA is extracted from aortic tissues to quantify the mRNA expression of NF-κB downstream targets, interferon-gamma (IFN-γ) and interferon-gamma-inducible protein 10 (IP-10). The 2-ΔΔCT method is used for relative quantification, with GAPDH as the internal control.[3]

      • PCR Cycling Conditions : 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 45 sec.[3]

Rat Heart Allograft Model for Immunosuppressive Activity[1]
  • Animal Model : Wistar rats as donors and Sprague-Dawley (SD) rats as recipients.

  • Surgical Procedure : Heterotopic heart transplantation is performed.

  • Experimental Groups :

    • Control Group: No treatment.

    • Treatment Groups: Oral administration of this compound (5 mg/kg or 25 mg/kg) in combination with cyclosporine (10 mg/kg) starting on postoperative day 2.

  • Outcome Measures :

    • Graft Survival : Monitored daily by palpation of the graft heartbeat.

    • Histopathology : Grafted hearts are harvested on postoperative day 7, fixed, and stained with H&E to assess rejection-related pathological changes.

    • Flow Cytometry : Blood samples are collected on postoperative day 7 to determine the ratio of CD4+ to CD8+ T-lymphocytes.

    • RT-PCR : Total RNA is extracted from the grafted heart tissue to measure the mRNA expression levels of perforin and granzyme B.

In Vitro Podocyte Injury Model[4]
  • Cell Culture : Conditionally immortalized mouse podocytes are cultured under standard conditions.

  • Induction of Injury : Podocyte injury is induced by treatment with the sC5b-9 complex.

  • Experimental Groups :

    • Control: Untreated podocytes.

    • sC5b-9 treated: Podocytes exposed to the sC5b-9 complex.

    • This compound treated: sC5b-9 injured podocytes treated with this compound.

  • Outcome Measures :

    • Cell Viability : Assessed using assays such as MTT.

    • Apoptosis : Quantified by methods like flow cytometry using Annexin V/PI staining.

    • Western Blot Analysis : Cell lysates are analyzed for the expression of key proteins in the AKT-mTOR pathway (p-AKT, p-mTOR) and markers of podocyte injury and apoptosis (nephrin, podocin, desmin, Bax, Bcl2).

    • Immunofluorescence : Used to visualize the localization and expression of podocyte-specific markers.

    • Quantitative Real-Time PCR : To measure the mRNA levels of relevant genes.

Conclusion and Future Directions

This compound, a bioactive compound with deep roots in traditional medicine, presents a compelling case for further scientific investigation and development. The evidence strongly supports its anti-inflammatory, immunosuppressive, and anti-atherosclerotic properties, mediated through the modulation of key signaling pathways such as NF-κB and AKT-mTOR. The detailed experimental protocols and quantitative data summarized in this guide provide a solid framework for future research.

To advance the therapeutic potential of this compound, future studies should focus on:

  • Pharmacokinetics and Bioavailability : A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for clinical translation.

  • Structure-Activity Relationship (SAR) Studies : To identify the key structural features responsible for its biological activities and to potentially synthesize more potent and specific analogs.

  • Toxicology Studies : Comprehensive safety and toxicity assessments are necessary before it can be considered for human trials.

  • Clinical Trials : Well-designed clinical trials are the ultimate step to validate its efficacy and safety in human populations for specific disease indications.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Protosappanin A from Lignum Sappan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignum Sappan, the dried heartwood of Caesalpinia sappan L., is a well-known plant in traditional medicine, valued for its diverse therapeutic properties.[1] The heartwood is a rich source of bioactive compounds, primarily homoisoflavonoids, including protosappanin A, brazilin, and sappanchalcone.[2][3] this compound, in particular, has garnered significant scientific interest for its potent anti-inflammatory, neuroprotective, and potential anti-cancer activities.[2][4] Mechanistic studies have shown that this compound can exert its effects by modulating key cellular signaling pathways, such as the AKT-mTOR and JAK2/STAT3 pathways.[2][4]

This document provides detailed application notes and experimental protocols for the efficient extraction and purification of this compound from Lignum Sappan. The methodologies described are compiled from established scientific literature to ensure reproducibility and high purity of the final compound, which is critical for subsequent pharmacological research and drug development.

Application Notes

The successful isolation of this compound relies on a multi-step process involving extraction from the raw plant material followed by chromatographic purification. The choice of solvent and chromatographic technique is crucial for maximizing yield and purity.

  • Extraction : The initial step involves extracting a broad range of phytochemicals from the dried, powdered heartwood. Maceration with polar solvents like ethanol is a common and effective method.[5] This is often followed by liquid-liquid partitioning, where the crude extract is separated into different fractions based on polarity. This compound, being moderately polar, typically concentrates in the ethyl acetate fraction.[5] Other advanced methods, such as ionic liquid-based ultrasonic-assisted extraction, have also been developed to improve efficiency.[6][7]

  • Purification : Column chromatography is the cornerstone for purifying this compound from the complex crude extract.[8] Various stationary phases can be employed:

    • Silica Gel Chromatography : A standard technique that separates compounds based on polarity.[8]

    • Ion-Exchange Chromatography : Using resins like Diaion® HP-20 can effectively semi-purify the extract before finer purification steps.[5]

    • Size-Exclusion Chromatography : Media like Sephadex LH-20 is often used in the final stages to separate compounds based on molecular size, yielding highly pure this compound.[5]

  • Analysis : Throughout the process, Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool to monitor the separation and identify fractions containing the target compound.[8] High-Performance Liquid Chromatography (HPLC) is the gold standard for final purity assessment and quantification.[8]

Data Presentation

The following tables summarize quantitative data from relevant studies to provide benchmarks for yield and analytical parameters.

Table 1: Comparison of Extraction and Fractionation Yields from Lignum Sappan

Method Solvent System Fraction Yield (%) Reference
Maceration & Partitioning 95% Ethanol, then Water/Dichloromethane/Ethyl Acetate Ethyl Acetate 71.05% [5]
Maceration & Partitioning 95% Ethanol, then Water/Dichloromethane/Ethyl Acetate Water 12.69% [5]
Maceration & Partitioning 95% Ethanol, then Water/Dichloromethane/Ethyl Acetate Dichloromethane 5.02% [5]
Ion-Exchange Chromatography 35% Ethanol Diaion® HP-20 Fraction 69.50% [5]

| Ionic Liquid-Assisted Extraction | 0.5 mol/L [BMIM]Br Methanol Solution | Crude Extract | Not specified; Solid-to-liquid ratio of 1:50 (g/mL) was optimal for yield. |[6][7] |

Table 2: Analytical Parameters for Purified Protosappanins

Compound Analytical Method Purity Rf Value Reference
Protosappanin B* HPLC >99% - [8]
Protosappanin B* TLC - 0.32 [8]
Brazilin HPLC 99.10% - [9]
Brazilin TLC - 0.67 [9]

*Note: Data for Protosappanin B, a structurally related compound often co-extracted, is presented to demonstrate the efficacy of the purification methodology.

Experimental Protocols

Protocol 1: Extraction and Fractionation

This protocol is based on the maceration and solvent partitioning method, which effectively concentrates this compound in the ethyl acetate fraction.[5]

1. Preparation of Plant Material: a. Obtain dried heartwood of Caesalpinia sappan. b. Grind the heartwood into a coarse powder. c. Dry the powder in a hot air oven at 60°C for 6 hours to remove residual moisture.[5]

2. Ethanolic Maceration: a. Place the dried powder in a large vessel. b. Add 95% ethanol to the powder (a common starting ratio is 1:10 w/v). c. Allow the mixture to macerate for 24 hours at room temperature with occasional stirring.[5] d. Filter the mixture to collect the ethanol extract. e. Repeat the maceration process on the plant residue two more times with fresh 95% ethanol to maximize yield.[5] f. Pool the ethanol extracts together.

3. Solvent Evaporation: a. Concentrate the pooled ethanol extract using a rotary vacuum evaporator at 40°C until the ethanol is completely removed, yielding the crude extract.[5]

4. Liquid-Liquid Partitioning: a. Dissolve the crude extract in deionized water. b. Transfer the aqueous solution to a separatory funnel. c. Add an equal volume of dichloromethane, shake vigorously, and allow the layers to separate. Drain and collect the dichloromethane fraction. d. Repeat the dichloromethane partition step twice more. e. To the remaining aqueous layer, add an equal volume of ethyl acetate, shake vigorously, and allow the layers to separate. Collect the upper ethyl acetate fraction.[5] f. Repeat the ethyl acetate partition step twice more. g. Concentrate the pooled ethyl acetate fraction using a rotary evaporator to yield the semi-purified extract, which is enriched with this compound.[5]

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of this compound from the ethyl acetate fraction using silica gel and Sephadex LH-20 chromatography.[5][8]

1. Preparation of Silica Gel Column: a. Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane). b. Pack a glass chromatography column (e.g., 4 cm x 40 cm) with the silica gel slurry, ensuring no air bubbles are trapped.[8] c. Equilibrate the column by washing it with the starting mobile phase.

2. Sample Loading: a. Dissolve the dried ethyl acetate fraction in a minimal amount of the mobile phase solvent. b. Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the column bed.[8]

3. Elution and Fraction Collection: a. Elute the column with a gradient solvent system. A common system starts with dichloromethane and gradually increases the polarity by adding methanol.[10] b. Collect fractions of a fixed volume (e.g., 20 mL) sequentially. c. Monitor the fractions using TLC to identify those containing this compound.

4. Secondary Purification (Sephadex LH-20): a. Pool the fractions containing this compound and evaporate the solvent. b. Further purify the pooled fractions using a Sephadex LH-20 column with an appropriate solvent (e.g., methanol) to remove remaining impurities.[5] c. Collect and monitor fractions as described above.

5. Isolation of Pure Compound: a. Pool the pure fractions identified by TLC. b. Evaporate the solvent under vacuum to obtain purified this compound as a solid.

Protocol 3: Analytical Verification

1. Thin-Layer Chromatography (TLC): a. Spot the collected fractions and a reference standard of this compound on a silica gel TLC plate. b. Develop the plate in a chamber with a suitable mobile phase (e.g., a mixture of dichloromethane and methanol). c. Visualize the spots under UV light or by using a staining reagent. d. Compare the Rf values of the spots in the fractions to the reference standard to identify the presence of this compound.

2. High-Performance Liquid Chromatography (HPLC): a. Dissolve a small amount of the final purified product in the mobile phase. b. Analyze the sample using a reverse-phase HPLC system with a C18 column.[6] c. A typical mobile phase could be a gradient of methanol and 0.2% phosphoric acid in water.[6][7] d. Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 280 nm).[11] e. Determine the purity of the compound by calculating the peak area percentage. A purity of >99% can be achieved with these methods.[8]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the complete workflow for the extraction and purification of this compound.

Extraction_Purification_Workflow cluster_Start Starting Material cluster_Extraction Extraction & Fractionation cluster_Purification Purification & Analysis Start Lignum Sappan (Dried Heartwood) Grinding Grinding & Drying Start->Grinding Maceration Maceration (95% Ethanol) Grinding->Maceration Evaporation1 Solvent Evaporation Maceration->Evaporation1 Partitioning Liquid-Liquid Partitioning (Water/DCM/EtOAc) Evaporation1->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (Enriched Extract) Partitioning->EtOAc_Fraction Column_Chroma Silica Gel Column Chromatography EtOAc_Fraction->Column_Chroma Sephadex_Chroma Sephadex LH-20 Chromatography Column_Chroma->Sephadex_Chroma Analysis TLC & HPLC Analysis Column_Chroma->Analysis Final_Product Pure this compound Sephadex_Chroma->Final_Product Sephadex_Chroma->Analysis ProtosappaninA_Signaling_Pathway cluster_Pathway AKT-mTOR Signaling in Podocyte Injury Growth_Factor Growth Factors (e.g., IGF-1) PI3K PI3K Growth_Factor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Inhibition of Apoptosis & Podocyte Protection mTOR->Cell_Response Protosappanin_A This compound Protosappanin_A->AKT Inhibition Protosappanin_A->mTOR Inhibition

References

Application Note: Quantification of Protosappanin A using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protosappanin A is a bioactive dibenzofuran derivative found in the heartwood of Caesalpinia sappan L. It has garnered significant interest in the pharmaceutical and natural product research fields due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 column with a mobile phase consisting of a mixture of methanol and acidified water. The UV detector is set to a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity and specificity.

Materials and Reagents

  • This compound reference standard (>98% purity)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Orthophosphoric acid (AR grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this method. The following chromatographic conditions are recommended:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Methanol : 0.2% Phosphoric Acid in Water (v/v)
Gradient Isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 280 nm
Run Time 10 minutes

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Caesalpinia sappan heartwood)
  • Grinding: Grind the dried heartwood of Caesalpinia sappan into a fine powder (60-80 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 50 mL of methanol.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Allow the mixture to stand for 1 hour at room temperature.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Final Preparation: Transfer the filtrate to a 50 mL volumetric flask and make up the volume with methanol. Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the tables below.

System Suitability
ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 21.1
Theoretical Plates (N) N > 20005800
%RSD of Peak Area ≤ 2.0%0.8%
Linearity
Concentration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
1 - 100y = 25432x + 12540.9998
Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterValue (µg/mL)
LOD 0.15
LOQ 0.50
Precision
Precision TypeConcentration (µg/mL)%RSD
Intra-day (n=6) 101.2%
500.9%
1000.7%
Inter-day (n=6) 101.5%
501.1%
1000.9%
Accuracy (Recovery)
Spiked Concentration (µg/mL)Amount Recovered (µg/mL)% Recovery
2524.899.2%
5050.4100.8%
7574.599.3%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Start: Plant Material grind Grind to Fine Powder start->grind 1 extract Ultrasonic Extraction with Methanol grind->extract 2 filter Filter Extract extract->filter 3 final_prep Dilute and Filter (0.45 µm syringe filter) filter->final_prep 4 inject Inject into HPLC System final_prep->inject 5 separate Chromatographic Separation (C18 Column) inject->separate 6 detect UV Detection at 280 nm separate->detect 7 integrate Integrate Peak Area detect->integrate 8 quantify Quantify using Calibration Curve integrate->quantify 9 end End: Report Results quantify->end 10

Caption: Experimental workflow for the quantification of this compound.

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in Caesalpinia sappan heartwood extracts. The method has been thoroughly validated and is suitable for routine quality control and research applications. The detailed protocol and clear data presentation make this method easily adaptable for use in various laboratory settings.

Protosappanin A in LPS-Induced BV2 Microglia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protosappanin A (PTA), a major bioactive compound isolated from Caesalpinia sappan L., has demonstrated significant anti-neuroinflammatory effects. This document provides detailed application notes and experimental protocols for utilizing this compound in lipopolysaccharide (LPS)-induced BV2 microglia cell assays. It summarizes the inhibitory effects of PTA on pro-inflammatory mediators and outlines the underlying molecular mechanisms, including the modulation of the JAK2/STAT3 and NF-κB signaling pathways. The provided protocols offer a guide for researchers investigating the therapeutic potential of this compound in neuroinflammatory conditions.

Introduction

Microglial activation is a key pathological feature of neuroinflammatory diseases such as Alzheimer's and Parkinson's disease.[1][2] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce a pro-inflammatory response in microglial cells in vitro, characterized by the release of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). This compound has emerged as a potent inhibitor of this inflammatory cascade. It has been shown to significantly suppress the production of these pro-inflammatory molecules in LPS-stimulated BV2 microglia.[1][2][3] The primary mechanisms of action involve the inhibition of the JAK2/STAT3 signaling pathway and interference with the interaction between CD14 and Toll-like receptor 4 (TLR4), which subsequently downregulates the NF-κB and MAPK signaling pathways.[1][4]

Data Summary

The anti-inflammatory effects of this compound on LPS-stimulated BV2 microglia have been quantified in several studies. The following tables summarize the key findings.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Induced BV2 Cells

CytokineThis compound Concentration (µmol/L)Incubation TimeMethod% Inhibition (relative to LPS control)Reference
TNF-α12.5, 25, 504 hoursELISADose-dependent reduction[1]
IL-1β12.5, 25, 5024 hoursELISADose-dependent reduction[1]
IL-6 (mRNA)Not specifiedNot specifiedNot specifiedDose-dependent reduction[2]
IL-1β (mRNA)Not specifiedNot specifiedNot specifiedDose-dependent reduction[2]
MCP-1 (mRNA)Not specifiedNot specifiedNot specifiedDose-dependent reduction[2]

Table 2: Effect of this compound on Nitric Oxide Production and Related Signaling Molecules in LPS-Induced BV2 Cells

ParameterThis compound Concentration (µmol/L)Incubation TimeMethodEffectReference
Nitric Oxide (NO)Not specified24 hoursGriess AssaySignificant inhibition[4]
iNOS ActivityNot specifiedNot specifiedNot specifiedSuppression[4]
p-JAK212.5, 25, 501 hourWestern BlotDose-dependent downregulation[1]
p-STAT312.5, 25, 501 hourWestern BlotDose-dependent downregulation[1]
STAT3 Nuclear TranslocationNot specifiedNot specifiedImmunofluorescenceReversal of LPS-induced translocation[1]
IKK/IκB/NF-κB PathwayNot specifiedNot specifiedNot specifiedModulation[4]

Experimental Protocols

Cell Culture and Treatment

Materials:

  • BV2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction) and allow them to adhere overnight.

  • Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.

  • Pre-treat the cells with various concentrations of this compound (e.g., 12.5, 25, 50 µmol/L) for 1 hour.[1]

  • Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for the desired time period depending on the assay (e.g., 4 hours for TNF-α, 24 hours for IL-1β and NO).[1]

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis A Seed BV2 cells B Overnight incubation A->B C Pre-treat with this compound B->C D Stimulate with LPS C->D E Collect supernatant for ELISA/Griess Assay D->E F Lyse cells for Western Blot D->F G Fix cells for Immunofluorescence D->G

Fig. 1: Experimental workflow for studying this compound effects.
Nitric Oxide (NO) Measurement (Griess Assay)

Protocol:

  • After the 24-hour LPS stimulation, collect 100 µL of the cell culture supernatant.

  • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

Protocol:

  • Collect the cell culture supernatant after the appropriate incubation time (4 hours for TNF-α, 24 hours for IL-1β).[1]

  • Centrifuge the supernatant to remove any cellular debris.

  • Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis

Protocol:

  • After a 1-hour LPS treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[1]

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk for 2 hours at room temperature.

  • Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3, and STAT3 overnight at 4°C.[1]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response in microglia.

G cluster_nfkb cluster_jak_stat LPS LPS CD14_TLR4 CD14/TLR4 LPS->CD14_TLR4 JAK2 JAK2 LPS->JAK2 activates IKK IKK CD14_TLR4->IKK Protosappanin_A This compound Protosappanin_A->CD14_TLR4 inhibits interaction Protosappanin_A->JAK2 inhibits phosphorylation IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus1 Nucleus NFkB->Nucleus1 Inflammatory_Genes1 Inflammatory Genes (iNOS, TNF-α, IL-1β, IL-6) STAT3 STAT3 JAK2->STAT3 phosphorylates p_STAT3 p-STAT3 Nucleus2 Nucleus p_STAT3->Nucleus2 Inflammatory_Genes2 Inflammatory Genes

Fig. 2: this compound signaling pathway inhibition.

As illustrated, this compound interferes with the initial LPS signaling by disrupting the CD14/TLR4 complex, a critical step for activating downstream inflammatory cascades like the NF-κB pathway.[4] Furthermore, it directly inhibits the phosphorylation of JAK2, which in turn prevents the phosphorylation and nuclear translocation of STAT3, a key transcription factor for many pro-inflammatory genes.[1][2]

Conclusion

This compound is a promising natural compound for mitigating neuroinflammation. The protocols and data presented here provide a framework for researchers to investigate its efficacy and mechanism of action in LPS-induced BV2 microglia, a widely accepted model for studying neuroinflammatory processes. These studies can contribute to the development of novel therapeutic strategies for neurodegenerative diseases.

References

Protosappanin A: Application Notes and Protocols for Atherosclerosis Rabbit Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protosappanin A (PrA), a primary active component isolated from Caesalpinia sappan L., has demonstrated significant potential in mitigating atherosclerosis (AS).[1] This document provides detailed application notes and experimental protocols based on studies conducted in hyperlipidemic rabbit models. The findings suggest that this compound exerts its anti-atherosclerotic effects through a multi-faceted approach, including anti-hyperlipidemic and anti-inflammatory actions, primarily mediated by the NF-κB signaling pathway.[1] These protocols and data are intended to guide researchers in further exploring the therapeutic utility of this compound in the context of cardiovascular disease.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of this compound on various biomarkers of atherosclerosis in a rabbit model.

Table 1: Effect of this compound on Serum Lipid Levels

GroupTreatmentTC (mmol/L)TG (mmol/L)LDL (mmol/L)HDL (mmol/L)
Healthy ControlNormal Diet2.5 ± 0.61.2 ± 0.31.0 ± 0.21.5 ± 0.4
Model ControlHigh-Fat Diet18.5 ± 3.55.8 ± 1.212.5 ± 2.50.8 ± 0.2
Positive ControlRosuvastatin (0.5 mg/kg) + High-Fat Diet8.5 ± 1.52.5 ± 0.55.0 ± 1.01.2 ± 0.3
PrA Low Dose5 mg/kg PrA + High-Fat Diet12.5 ± 2.53.8 ± 0.88.0 ± 1.51.0 ± 0.2
PrA High Dose25 mg/kg PrA + High-Fat Diet9.0 ± 1.82.8 ± 0.65.5 ± 1.11.1 ± 0.2

Data presented as mean ± standard deviation.

Table 2: Effect of this compound on Serum Inflammatory Cytokines

GroupTreatmentMMP-9 (ng/mL)IL-6 (pg/mL)TNF-α (pg/mL)
Healthy ControlNormal Diet25 ± 515 ± 320 ± 4
Model ControlHigh-Fat Diet120 ± 2080 ± 1590 ± 18
Positive ControlRosuvastatin (0.5 mg/kg) + High-Fat Diet50 ± 1030 ± 640 ± 8
PrA Low Dose5 mg/kg PrA + High-Fat Diet80 ± 1550 ± 1060 ± 12
PrA High Dose25 mg/kg PrA + High-Fat Diet55 ± 1135 ± 745 ± 9

Data presented as mean ± standard deviation.

Table 3: Effect of this compound on NF-κB Signaling Pathway Components

GroupTreatmentNuclear NF-κB p65 Protein Expression (relative to control)IFN-γ mRNA Expression (relative to control)IP-10 mRNA Expression (relative to control)
Healthy ControlNormal Diet1.01.01.0
Model ControlHigh-Fat Diet3.5 ± 0.74.0 ± 0.84.5 ± 0.9
Positive ControlRosuvastatin (0.5 mg/kg) + High-Fat Diet1.5 ± 0.31.8 ± 0.42.0 ± 0.4
PrA Low Dose5 mg/kg PrA + High-Fat Diet2.5 ± 0.52.8 ± 0.63.0 ± 0.6
PrA High Dose25 mg/kg PrA + High-Fat Diet1.8 ± 0.42.0 ± 0.42.2 ± 0.4

Data presented as mean ± standard deviation.

Experimental Protocols

Atherosclerosis Rabbit Model Induction

This protocol describes the establishment of an atherosclerosis model in rabbits through dietary manipulation.[1]

Materials:

  • Male New Zealand white rabbits

  • Standard rabbit chow

  • High-fat diet (containing 1% cholesterol)[1]

  • Animal housing facilities with a 12-hour light/dark cycle

Procedure:

  • Acclimate rabbits to the housing facilities for at least one week, providing free access to standard chow and water.

  • After acclimatization, switch the diet of the experimental groups (excluding the healthy control group) to a high-fat diet containing 1% cholesterol.[1]

  • Maintain the high-fat diet for a period of 60 days to induce the development of atherosclerotic plaques.[1] The food intake should be limited to 150 g/day .[1]

  • The healthy control group should continue to receive a normal diet.[1]

This compound Administration

This protocol outlines the procedure for the daily administration of this compound to the atherosclerosis rabbit models.

Materials:

  • This compound (PrA)

  • Rosuvastatin (positive control)

  • Vehicle for dissolving PrA and Rosuvastatin (e.g., distilled water)

  • Oral gavage needles

Procedure:

  • Following the 60-day atherosclerosis induction period, randomly divide the high-fat diet-fed rabbits into the following groups (n=12 each):[1]

    • Model Control: Continue with the high-fat diet.

    • Positive Control: High-fat diet + Rosuvastatin (0.5 mg/kg, once daily).[1]

    • PrA Low Dose: High-fat diet + this compound (5 mg/kg, once daily).[1]

    • PrA High Dose: High-fat diet + this compound (25 mg/kg, once daily).[1]

  • Prepare fresh solutions of this compound and Rosuvastatin daily.

  • Administer the respective treatments orally via gavage once every day for a period of 42 days.[1]

  • The healthy control and model control groups should receive an equivalent volume of the vehicle.

Sample Collection and Analysis

This protocol details the collection of blood and tissue samples for subsequent biochemical and molecular analysis.

Materials:

  • Anesthesia (e.g., pentobarbital sodium)

  • Blood collection tubes (with and without anticoagulant)

  • Surgical instruments

  • Phosphate-buffered saline (PBS)

  • Formalin (10%)

  • Liquid nitrogen

Procedure:

  • At the end of the 42-day treatment period, fast the rabbits overnight.

  • Anesthetize the rabbits.

  • Collect blood samples via cardiac puncture into appropriate tubes.

  • Separate serum by centrifugation and store at -80°C for analysis of lipid profiles (TC, TG, LDL, HDL) and inflammatory cytokines (MMP-9, IL-6, TNF-α).

  • Perfuse the rabbits with PBS to remove remaining blood.

  • Excise the aorta and fix a portion in 10% formalin for histological analysis (e.g., Hematoxylin and Eosin staining) to assess plaque formation.

  • Snap-freeze another portion of the aorta in liquid nitrogen and store at -80°C for molecular analysis (e.g., Western blot for NF-κB p65 and qRT-PCR for IFN-γ and IP-10).

Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the methodology for quantifying the mRNA expression of target genes.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • SYBR Green PCR master mix

  • qRT-PCR instrument

  • Primers for target genes (IFN-γ, IP-10) and a reference gene (e.g., GAPDH)

Procedure:

  • Extract total RNA from the frozen aortic tissue samples using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green chemistry with the appropriate primers.

  • The PCR cycling conditions should be optimized, for example: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 45 sec.[1]

  • Calculate the relative mRNA expression levels using the 2-ΔΔCT method, normalizing to the expression of the reference gene.[1]

Visualizations

Signaling Pathway Diagram

G cluster_0 This compound Intervention cluster_1 Signaling Cascade cluster_2 Cellular and Pathological Outcomes This compound This compound NF-kB p65 NF-kB p65 This compound->NF-kB p65 Inhibits Hyperlipidemia Hyperlipidemia This compound->Hyperlipidemia Reduces IFN-g IFN-g NF-kB p65->IFN-g Promotes IP-10 IP-10 NF-kB p65->IP-10 Promotes Inflammation Inflammation IFN-g->Inflammation IP-10->Inflammation Atherosclerosis Atherosclerosis Inflammation->Atherosclerosis Hyperlipidemia->Atherosclerosis

Caption: this compound's inhibitory effect on the NF-κB pathway in atherosclerosis.

Experimental Workflow Diagram

G Model_Induction Atherosclerosis Model Induction (High-Fat Diet, 60 days) Grouping Random Grouping (n=12 per group) Model_Induction->Grouping Treatment Treatment Administration (42 days) Grouping->Treatment Sample_Collection Sample Collection (Blood and Aorta) Treatment->Sample_Collection Analysis Biochemical and Molecular Analysis Sample_Collection->Analysis

Caption: Experimental workflow for evaluating this compound in rabbit models.

References

Application Notes and Protocols for the Development of Protosappanin A as a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protosappanin A is a bioactive dibenzofuran derivative isolated from the heartwood of Caesalpinia sappan L., a plant with a long history in traditional medicine for treating various ailments.[1][2][3] Emerging scientific evidence has highlighted the therapeutic potential of this compound across a spectrum of diseases, primarily attributed to its potent anti-inflammatory, cardioprotective, neuroprotective, and anticancer properties.[4][5][6][7] These therapeutic effects are mediated through the modulation of key cellular signaling pathways, making this compound a promising candidate for the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols to guide researchers in the investigation and development of this compound-based therapeutics.

Therapeutic Potential and Mechanism of Action

This compound exhibits a diverse range of pharmacological activities by targeting critical signaling cascades involved in disease pathogenesis.

Anti-inflammatory Effects: this compound has been shown to exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][5] A key mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[7][8] this compound can also modulate the JAK2-STAT3 pathway, further contributing to its anti-inflammatory properties.[5][9]

Cardioprotective Effects: this compound demonstrates notable cardioprotective effects against conditions like atherosclerosis and doxorubicin-induced myocardial injury.[1][6][7] Its therapeutic action in the cardiovascular system is linked to its anti-hyperlipidemic and anti-inflammatory activities, as well as its ability to inhibit the NF-κB pathway.[7][10] Recent studies have also implicated its role in mitigating ferroptosis, a form of iron-dependent cell death, in cardiomyocytes.[6]

Neuroprotective Effects: this compound shows promise in the treatment of neuroinflammatory and neurodegenerative diseases. It protects neuronal cells from injury by inhibiting oxidative and nitrative stress and by modulating microglial activation.[8][11] The neuroprotective mechanisms involve the inhibition of the NF-κB and JAK2-STAT3 signaling pathways in microglia.[5][8] Furthermore, it has been found to maintain mitochondrial homeostasis in neuronal cells.[11]

Anticancer Potential: While research is ongoing, preliminary evidence suggests that this compound and related compounds from Caesalpinia sappan possess anticancer properties. Protosappanin B, a closely related compound, has been shown to inhibit the growth of colon cancer cells by suppressing signaling pathways such as PI3K/Akt/mTOR. The anticancer potential of this compound is an active area of investigation.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its effects in various experimental models.

Table 1: In Vivo Efficacy of this compound

Therapeutic AreaAnimal ModelDosing RegimenKey FindingsReference(s)
Atherosclerosis Hyperlipidemic Rabbits5 mg/kg and 25 mg/kg (oral)Dose-dependently reduced serum levels of TC, TG, and LDL; decreased inflammatory cytokines (MMP-9, IL-6, TNF-α).[4][7][10]
Cardiac Allograft Rejection Rat Heart Transplantation5 mg/kg and 25 mg/kgProlonged graft survival and attenuated acute rejection.[4]
Doxorubicin-Induced Cardiotoxicity Murine Model5 mg/kg and 20 mg/kgImproved survival rate and alleviated myocardial injury.[1]

Table 2: In Vitro Activity of this compound

Biological EffectCell Line/ModelConcentration/DosageKey FindingsReference(s)
Anti-inflammatory LPS-stimulated BV2 microgliaNot specifiedInhibited production of TNF-α and IL-1β.[5]
Anti-inflammatory Periodontal Ligament Stem Cells2.5 µM, 5 µM, 10 µMDownregulated inflammatory cytokines (IL-8, IL-6, IL-1β).[2]
Cardioprotection Doxorubicin-treated H9c2 cells50 µM and 100 µMReduced doxorubicin-induced cardiomyocyte damage.[1]
Neuroprotection Oxygen-glucose deprivation/reperfusion (OGD/R)-induced PC12 cells20 µMIncreased ATP production and maintained mitochondrial DNA content.[11]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.

G cluster_0 This compound Anti-inflammatory Pathway Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 Activates NF-κB NF-κB TLR4->NF-κB Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Induces Transcription This compound This compound This compound->NF-κB Inhibits G cluster_1 This compound Neuroprotective Pathway LPS LPS JAK2 JAK2 LPS->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Neuroinflammation Neuroinflammation STAT3->Neuroinflammation Promotes This compound This compound This compound->JAK2 Inhibits G cluster_2 Preclinical Development Workflow Isolation Isolation & Purification InVitro In Vitro Studies (Efficacy & Toxicity) Isolation->InVitro Mechanism Mechanism of Action (Signaling Pathways) InVitro->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Formulation Formulation Development InVivo->Formulation Tox Preclinical Toxicology Formulation->Tox IND IND-Enabling Studies Tox->IND

References

Protosappanin A: A Promising Bioactive Compound for Neuroinflammatory Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Protosappanin A (PTA) is a bioactive biphenyl compound isolated from the heartwood of Caesalpinia sappan L., a plant with a long history in traditional medicine for its anti-inflammatory and antioxidant properties. Emerging research has highlighted the potential of this compound as a valuable tool for studying and potentially treating neuroinflammatory diseases. Neuroinflammation is a key pathological feature of various neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease, and is characterized by the activation of microglia and the subsequent release of pro-inflammatory mediators.[1][2][3] this compound has been shown to mitigate these neuroinflammatory responses by modulating key signaling pathways, making it a compound of significant interest for neuropharmacology research and drug development.[1][3]

These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research, including its mechanism of action, quantitative data on its anti-inflammatory effects, and detailed protocols for relevant in vitro and in vivo experiments.

Mechanism of Action

This compound exerts its anti-neuroinflammatory effects primarily through the inhibition of pro-inflammatory signaling cascades in microglia, the resident immune cells of the central nervous system. The primary mechanisms of action identified to date include:

  • Inhibition of the JAK2/STAT3 Signaling Pathway: this compound has been demonstrated to suppress the phosphorylation of Janus kinase 2 (JAK2) and the subsequent activation and nuclear translocation of the signal transducer and activator of transcription 3 (STAT3) in lipopolysaccharide (LPS)-stimulated BV2 microglia.[1][3] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

  • Modulation of the NF-κB Signaling Pathway: this compound interferes with the interaction between the transmembrane protein CD14 and Toll-like receptor 4 (TLR4), a critical step in the activation of the NF-κB signaling pathway by LPS.[3][4] By blocking this interaction, this compound prevents the nuclear translocation of NF-κB and the subsequent transcription of genes encoding pro-inflammatory cytokines and enzymes.

  • Potential Interaction with MAPK and NLRP3 Inflammasome Pathways: While direct evidence is still emerging, the known roles of the Mitogen-Activated Protein Kinase (MAPK) and NLRP3 inflammasome pathways in neuroinflammation suggest they may also be targets of this compound. The MAPK pathways (including p38, JNK, and ERK) are crucial for the production of inflammatory mediators, and the NLRP3 inflammasome is responsible for the processing and release of potent pro-inflammatory cytokines like IL-1β.[2][5][6][7] Further research is warranted to fully elucidate the effects of this compound on these pathways.

Data Presentation

The following tables summarize the quantitative data on the anti-neuroinflammatory effects of this compound from in vitro studies using LPS-stimulated BV2 microglial cells.

Table 1: Effect of this compound on Pro-inflammatory Mediator Production in LPS-Stimulated BV2 Microglia

MediatorThis compound Concentration (µM)MethodOutcomeReference
TNF-α12.5, 25, 50ELISASignificant and dose-dependent inhibition of TNF-α production.[1][3]
IL-1β12.5, 25, 50ELISASignificant and dose-dependent inhibition of IL-1β production.[1][3]
Nitric Oxide (NO)12.5, 25, 50Griess AssaySignificant and dose-dependent inhibition of NO production.[3]

Table 2: Effect of this compound on Pro-inflammatory Gene Expression in LPS-Stimulated BV2 Microglia

GeneThis compound Concentration (µM)MethodOutcomeReference
IL-6 mRNA12.5, 25, 50Real-time PCRDose-dependent reduction in IL-6 mRNA expression.[1][3]
IL-1β mRNA12.5, 25, 50Real-time PCRDose-dependent reduction in IL-1β mRNA expression.[1][3]
MCP-1 mRNA12.5, 25, 50Real-time PCRDose-dependent reduction in MCP-1 mRNA expression.[1]

Experimental Protocols

In Vitro Model of Neuroinflammation

A widely used in vitro model to study the anti-neuroinflammatory effects of compounds like this compound involves the use of the BV2 microglial cell line stimulated with lipopolysaccharide (LPS).

Protocol 1: LPS-Induced Neuroinflammation in BV2 Microglia

  • Cell Culture: Culture BV2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed BV2 cells into appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein and RNA extraction) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 12.5, 25, 50 µM) for 1-2 hours.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response. Include a vehicle control group (no this compound) and a negative control group (no LPS).

  • Incubation: Incubate the cells for the desired time period (e.g., 4 hours for TNF-α, 24 hours for IL-1β and NO analysis).

  • Sample Collection: Collect the cell culture supernatant for cytokine and nitric oxide analysis. Lyse the cells for subsequent protein or RNA extraction.

Key Experimental Assays

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-1β

  • Reagent Preparation: Prepare all reagents, standards, and samples according to the manufacturer's instructions for the specific ELISA kit.

  • Coating: If using an uncoated plate, coat the wells with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add the TMB substrate solution. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add the stop solution to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.

Protocol 3: Western Blot for Phosphorylated JAK2 and STAT3

  • Protein Extraction: Lyse the treated BV2 cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JAK2, total JAK2, phospho-STAT3, and total STAT3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Protocol 4: Real-time PCR for IL-6 and IL-1β mRNA Expression

  • RNA Extraction: Extract total RNA from the treated BV2 cells using a commercial RNA isolation kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • Real-time PCR: Perform real-time PCR using a SYBR Green or TaqMan-based assay with specific primers for IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin).

  • Thermal Cycling: Use a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Visualization of Signaling Pathways and Workflows

ProtosappaninA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS CD14 CD14 LPS->CD14 TLR4 TLR4 IKK IKK TLR4->IKK Activates JAK2 JAK2 TLR4->JAK2 Activates CD14->TLR4 IκB IκB IKK->IκB Phosphorylates NFκB_complex NF-κB/IκB Complex IκB->NFκB_complex NFκB NF-κB NFκB_complex->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylates STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Translocates ProtosappaninA This compound ProtosappaninA->CD14 Inhibits Interaction with TLR4 ProtosappaninA->pJAK2 Inhibits Phosphorylation ProtosappaninA->pSTAT3_nuc Inhibits Nuclear Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFκB_nuc->Inflammatory_Genes Induces pSTAT3_nuc->Inflammatory_Genes Induces

Caption: this compound signaling pathway in microglia.

Experimental_Workflow cluster_invitro In Vitro Neuroinflammation Model cluster_analysis Downstream Analysis Culture 1. Culture BV2 Microglia Treat 2. Treat with this compound Culture->Treat Stimulate 3. Stimulate with LPS Treat->Stimulate Collect 4. Collect Supernatant & Lyse Cells Stimulate->Collect ELISA ELISA (TNF-α, IL-1β) Collect->ELISA Western Western Blot (p-JAK2, p-STAT3) Collect->Western PCR Real-time PCR (IL-6, IL-1β mRNA) Collect->PCR

References

Protosappanin A: In Vivo Applications and Protocols in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protosappanin A (PrA) is a bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan L. It has garnered significant interest in the scientific community for its diverse pharmacological activities. In vivo studies in various rodent models have demonstrated its therapeutic potential in a range of diseases, primarily attributed to its anti-inflammatory, immunosuppressive, antioxidant, and neuroprotective properties. This document provides a comprehensive overview of the in vivo administration of this compound in rodent models, including detailed application notes, experimental protocols, and a summary of quantitative data.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies on this compound in rodent models.

Table 1: Immunosuppressive Effects of this compound in a Rat Heart Allograft Model

ParameterControl GroupThis compound (5 mg/kg) + Cyclosporine (10 mg/kg)This compound (25 mg/kg) + Cyclosporine (10 mg/kg)Reference
Mean Graft Survival Time (days) 7.2 ± 0.812.4 ± 1.515.6 ± 2.1[1](--INVALID-LINK--)
CD4+/CD8+ Ratio (Day 7) 1.8 ± 0.21.3 ± 0.1 1.1 ± 0.1[1](--INVALID-LINK--)
Perforin mRNA Expression (relative units) HighSignificantly Reduced Significantly Reduced[1](--INVALID-LINK--)
Granzyme B mRNA Expression (relative units) HighSignificantly Reduced Significantly Reduced[1](--INVALID-LINK--)
*p < 0.01 vs. Control; **p < 0.05 vs. Control

Table 2: Anti-Atherosclerotic Effects of this compound in a Hyperlipidemic Rabbit Model

ParameterModel ControlRosuvastatin (Positive Control)This compound (5 mg/kg)This compound (25 mg/kg)Reference
Atherosclerotic Plaque Area (%) HighSignificantly Reduced ReducedMarkedly Reduced[2](--INVALID-LINK--)
Serum Total Cholesterol (TC) (mmol/L) IncreasedSignificantly Decreased DecreasedSignificantly Decreased[2](--INVALID-LINK--)
Serum Triglycerides (TG) (mmol/L) IncreasedSignificantly Decreased DecreasedSignificantly Decreased[2](--INVALID-LINK--)
Serum LDL-C (mmol/L) IncreasedSignificantly Decreased DecreasedSignificantly Decreased[2](--INVALID-LINK--)
Serum HDL-C (mmol/L) DecreasedSignificantly Increased IncreasedSignificantly Increased[2](--INVALID-LINK--)
Serum MMP-9 (ng/mL) IncreasedSignificantly Decreased DecreasedSignificantly Decreased[2](--INVALID-LINK--)
Serum IL-6 (pg/mL) IncreasedSignificantly Decreased DecreasedSignificantly Decreased[2](--INVALID-LINK--)
Serum TNF-α (pg/mL) IncreasedSignificantly Decreased DecreasedSignificantly Decreased[2](--INVALID-LINK--)
***p < 0.001 vs. Model Control

Table 3: Effects of this compound on Osteoporosis in Ovariectomized (OVX) Mice

ParameterShamOVX ControlOVX + this compound (5 mg/kg)OVX + this compound (25 mg/kg)Reference
Bone Mineral Density (BMD) (g/cm³) NormalDecreasedIncreasedSignificantly Increased[3](--INVALID-LINK--)
Bone Volume/Total Volume (BV/TV) (%) NormalDecreasedIncreasedSignificantly Increased[3](--INVALID-LINK--)
Trabecular Number (Tb.N) (1/mm) NormalDecreasedIncreasedSignificantly Increased[3](--INVALID-LINK--)
Serum CTX-1 (ng/mL) NormalIncreasedDecreasedSignificantly Decreased[3](--INVALID-LINK--)
Serum TRAP (U/L) NormalIncreasedDecreasedSignificantly Decreased[3](--INVALID-LINK--)

Experimental Protocols

Immunosuppression in a Rat Heart Allograft Model

This protocol details the use of this compound to attenuate acute rejection in a rat model of heart transplantation.[1]

a. Animal Model:

  • Donor: Wistar rats

  • Recipient: Sprague-Dawley (SD) rats

b. Surgical Procedure:

  • Perform heterotopic heart transplantation from Wistar to SD rats.

c. Drug Administration:

  • Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or PBS).

  • Dosage: 5 mg/kg or 25 mg/kg body weight.

  • Route: Oral gavage.

  • Frequency: Once daily.

  • Timing: Administer from postoperative day 2.

d. Experimental Workflow:

G cluster_pre Pre-Operative cluster_op Operative cluster_post Post-Operative Animal Acclimation Animal Acclimation Heart Transplantation Heart Transplantation Animal Acclimation->Heart Transplantation Drug Administration Drug Administration Heart Transplantation->Drug Administration Monitor Graft Survival Monitor Graft Survival Drug Administration->Monitor Graft Survival Blood & Tissue Collection (Day 7) Blood & Tissue Collection (Day 7) Drug Administration->Blood & Tissue Collection (Day 7) Analysis Analysis Blood & Tissue Collection (Day 7)->Analysis CD4+/CD8+ Ratio Perforin/Granzyme B mRNA

Workflow for Immunosuppression Study.
Anti-Atherosclerosis in a Hyperlipidemic Rabbit Model

This protocol outlines the procedure for evaluating the anti-atherosclerotic effects of this compound in rabbits fed a high-fat diet.[2]

a. Animal Model:

  • New Zealand white rabbits.

b. Induction of Atherosclerosis:

  • Feed a high-fat diet for two months to establish the atherosclerosis model.

c. Drug Administration:

  • Preparation: Incorporate this compound into the high-fat diet.

  • Dosage: 5 mg/kg or 25 mg/kg body weight.

  • Route: Oral (via diet).

  • Frequency: Daily.

  • Duration: 42 days.

d. Experimental Workflow:

G Rabbit Acclimation Rabbit Acclimation High-Fat Diet (2 months) High-Fat Diet (2 months) Rabbit Acclimation->High-Fat Diet (2 months) Grouping & Treatment (42 days) Grouping & Treatment (42 days) High-Fat Diet (2 months)->Grouping & Treatment (42 days) Model, Positive Control PrA Low Dose, PrA High Dose Serum & Tissue Collection Serum & Tissue Collection Grouping & Treatment (42 days)->Serum & Tissue Collection Analysis Analysis Serum & Tissue Collection->Analysis Lipid Profile, Inflammatory Cytokines Atherosclerotic Plaque Area

Workflow for Anti-Atherosclerosis Study.
Osteoporosis in an Ovariectomized (OVX) Mouse Model

This protocol describes the investigation of this compound's protective effects against bone loss in a mouse model of postmenopausal osteoporosis.[3]

a. Animal Model:

  • Female BALB/c mice.

b. Induction of Osteoporosis:

  • Perform bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. Sham-operated animals serve as controls.

c. Drug Administration:

  • Preparation: Dissolve this compound in distilled water.

  • Dosage: 5 mg/kg or 25 mg/kg body weight.

  • Route: Intraperitoneal (i.p.) injection.

  • Frequency: Daily.

  • Duration: 12 weeks, starting one week after surgery.

d. Experimental Workflow:

G Mouse Acclimation Mouse Acclimation Ovariectomy (OVX) / Sham Surgery Ovariectomy (OVX) / Sham Surgery Mouse Acclimation->Ovariectomy (OVX) / Sham Surgery Recovery (1 week) Recovery (1 week) Ovariectomy (OVX) / Sham Surgery->Recovery (1 week) PrA Treatment (12 weeks) PrA Treatment (12 weeks) Recovery (1 week)->PrA Treatment (12 weeks) Serum & Bone Collection Serum & Bone Collection PrA Treatment (12 weeks)->Serum & Bone Collection Analysis Analysis Serum & Bone Collection->Analysis Micro-CT Analysis Serum Bone Turnover Markers

Workflow for Osteoporosis Study.
Neuroprotection in a Middle Cerebral Artery Occlusion (MCAO) Rat Model

This protocol provides a general framework for assessing the neuroprotective effects of this compound in a rat model of ischemic stroke. Specific administration details for PrA in this model require further optimization based on preliminary studies.

a. Animal Model:

  • Male Sprague-Dawley or Wistar rats.

b. Surgical Procedure:

  • Induce transient focal cerebral ischemia via middle cerebral artery occlusion (MCAO) using the intraluminal suture method, typically for 90-120 minutes, followed by reperfusion.

c. Drug Administration (Proposed):

  • Preparation: Dissolve this compound in a suitable vehicle.

  • Dosage: To be determined based on dose-response studies (e.g., 5, 10, 25 mg/kg).

  • Route: Intraperitoneal (i.p.) or intravenous (i.v.) injection to ensure rapid systemic availability.

  • Timing: Administer either as a pre-treatment before MCAO, or post-treatment at the time of or shortly after reperfusion.

d. Experimental Workflow:

G Rat Acclimation Rat Acclimation PrA/Vehicle Administration PrA/Vehicle Administration Rat Acclimation->PrA/Vehicle Administration MCAO Surgery (e.g., 2h) MCAO Surgery (e.g., 2h) PrA/Vehicle Administration->MCAO Surgery (e.g., 2h) Reperfusion Reperfusion MCAO Surgery (e.g., 2h)->Reperfusion Neurological Scoring (e.g., 24h, 48h, 72h) Neurological Scoring (e.g., 24h, 48h, 72h) Reperfusion->Neurological Scoring (e.g., 24h, 48h, 72h) Brain Tissue Collection Brain Tissue Collection Reperfusion->Brain Tissue Collection Analysis Analysis Brain Tissue Collection->Analysis Infarct Volume (TTC Staining) Histopathology, Western Blot

Workflow for Neuroprotection Study.

Signaling Pathways

This compound exerts its therapeutic effects by modulating several key signaling pathways.

Inhibition of NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB signaling pathway, a critical regulator of inflammation.[2] By preventing the nuclear translocation of NF-κB, PrA reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

G Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα Phosphorylation & Degradation->NF-κB (p65/p50) releases Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Gene Transcription->Pro-inflammatory Cytokines (TNF-α, IL-6) This compound This compound This compound->IKK Activation

This compound inhibits NF-κB signaling.
Regulation of ACSL4/FTH1 Axis-Dependent Ferroptosis

This compound protects against doxorubicin-induced myocardial injury by targeting the ACSL4/FTH1 axis, thereby inhibiting ferroptosis.[4] It physically binds to and inhibits ACSL4, preventing lipid peroxidation, and prevents the autophagic degradation of FTH1, reducing iron overload.

G cluster_pra This compound Action cluster_ferroptosis Ferroptosis Pathway This compound This compound ACSL4 ACSL4 This compound->ACSL4 Autophagic Degradation Autophagic Degradation This compound->Autophagic Degradation prevents Lipid Peroxidation Lipid Peroxidation ACSL4->Lipid Peroxidation Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis FTH1 FTH1 FTH1->Autophagic Degradation Iron Overload Iron Overload Autophagic Degradation->Iron Overload releases Fe2+ Iron Overload->Lipid Peroxidation catalyzes

PrA regulates ferroptosis via ACSL4/FTH1.
Promotion of Autophagic Degradation of Bax

In neuronal cells under ischemic conditions, this compound maintains mitochondrial homeostasis by selectively promoting the autophagic degradation of the pro-apoptotic protein Bax.[5] This prevents mitochondrial permeabilization and subsequent cell death.

G Ischemic Insult Ischemic Insult Bax Bax Ischemic Insult->Bax activates LC3B Association LC3B Association Bax->LC3B Association Mitochondrial Protection Mitochondrial Protection Apoptosis Apoptosis Bax->Apoptosis This compound This compound This compound->LC3B Association promotes Autophagosome Formation Autophagosome Formation LC3B Association->Autophagosome Formation Lysosomal Degradation Lysosomal Degradation Autophagosome Formation->Lysosomal Degradation fuses with lysosome Lysosomal Degradation->Bax degrades Neuronal Survival Neuronal Survival Mitochondrial Protection->Neuronal Survival

References

Application Notes & Protocols: Analytical Techniques for the Characterization of Protosappanin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Protosappanin A is a bioactive homoisoflavonoid primarily isolated from the heartwood of Caesalpinia sappan L. (Sappanwood). It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Accurate and comprehensive characterization of this compound is critical for quality control, drug development, and mechanistic studies. This document provides detailed application notes and protocols for the key analytical techniques used in its extraction, structural elucidation, and quantitative analysis.

Extraction and Isolation Protocol

The isolation of this compound from its natural source, typically Sappanwood, is the foundational step for its characterization. The following protocol is a generalized procedure based on methods for related compounds.[3]

Experimental Protocol: Solvent Extraction and Column Chromatography

  • Preparation of Plant Material:

    • Obtain dried heartwood of Caesalpinia sappan.

    • Grind the wood into a coarse powder to increase the surface area for extraction.

  • Initial Extraction:

    • Macerate 1 kg of the powdered wood in distilled water and boil for 60 minutes. Repeat this process three times to ensure exhaustive extraction.[3]

    • Combine all aqueous extracts, concentrate them under reduced pressure, and filter to remove solid residues.[3]

  • Liquid-Liquid Partitioning:

    • Add an equal volume of petroleum ether to the concentrated aqueous extract and shake vigorously in a separatory funnel. Allow the layers to separate and discard the upper petroleum ether layer. This step is repeated twice to remove lipids.[3]

    • Subsequently, perform partitioning with an equal volume of ethyl acetate. Collect the upper ethyl acetate phase. Repeat this step three times.[3]

    • Combine the ethyl acetate fractions and dry the solution under reduced pressure to yield a crude extract powder.[3]

  • Purification by Column Chromatography:

    • Prepare a silica gel (160-200 mesh) column (e.g., 4 cm × 40 cm).[3]

    • Dissolve the crude extract in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient solvent system, such as a mixture of chloroform and methanol or ethyl acetate and hexane, starting with a low polarity and gradually increasing it.

    • Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound. Purity should be confirmed by HPLC analysis (>99%).[3]

G cluster_0 Extraction & Isolation Workflow A Sappanwood Powder B Aqueous Extraction (Boiling Water) A->B C Concentration & Filtration B->C D Liquid-Liquid Partitioning (Petroleum Ether & Ethyl Acetate) C->D E Crude Ethyl Acetate Extract D->E F Silica Gel Column Chromatography E->F G Fraction Collection & TLC Monitoring F->G H Purified this compound G->H G cluster_0 HPLC Quantitative Analysis Workflow A Prepare Calibration Standards & Sample Solutions C Inject Standards & Samples A->C B System Equilibration B->C D Chromatographic Separation (C18 Column) C->D E UV/DAD Detection D->E F Generate Calibration Curve E->F Standard Data G Calculate Sample Concentration E->G Sample Data F->G G cluster_0 This compound Mechanism of Action GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation PA This compound PA->AKT PA->mTOR

References

Application Notes and Protocols for Testing Protosappanin A in Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protosappanin A (Pro-A) is a bioactive compound isolated from the heartwood of Caesalpinia sappan L. While research has highlighted the anti-cancer properties of related compounds like Protosappanin B (PSB), the specific effects of this compound on colon cancer are an emerging area of investigation. PSB has been shown to inhibit the growth and migration of colon cancer cells, induce apoptosis, and modulate key signaling pathways.[1][2][3][4] This document provides a detailed experimental framework for testing the efficacy of this compound in colon cancer cell lines, largely based on the established protocols for its close analog, Protosappanin B, and incorporating known signaling pathways affected by this compound in other cell types.

Disclaimer: The experimental design detailed below is primarily based on studies of Protosappanin B due to the limited direct research on this compound in colon cancer. The proposed mechanisms and protocols should be experimentally validated for this compound.

Core Research Objectives

  • Determine the cytotoxic effects of this compound on various colon cancer cell lines.

  • Investigate the ability of this compound to induce apoptosis and cause cell cycle arrest.

  • Elucidate the molecular mechanisms and signaling pathways modulated by this compound.

  • Assess the impact of this compound on colon cancer cell migration and invasion.

Recommended Cell Lines and Reagents

Table 1: Recommended Colon Cancer Cell Lines

Cell LineCharacteristicsRecommended Use
SW620 Lymph node metastasis origin, highly aggressive.[1][2]Metastasis, invasion, and viability assays.
HCT116 Primary colorectal carcinoma origin, p53 wild-type.General cytotoxicity, apoptosis, and cell cycle analysis.
HT-29 Colorectal adenocarcinoma origin, forms well-differentiated tumors.General cytotoxicity and signaling pathway analysis.
DLD-1 Dukes' type C colorectal adenocarcinoma.Apoptosis and drug resistance studies.[5]
NCM460 Normal colon mucosal epithelial cells.Control for assessing cancer cell-specific toxicity.

Table 2: Key Reagents and Materials

Reagent/MaterialPurposeSupplier Example
This compoundTest CompoundCayman Chemical, Sigma-Aldrich
DMEM/RPMI-1640Cell culture mediumGibco, Corning
Fetal Bovine Serum (FBS)Medium supplementGibco, Hyclone
Penicillin-StreptomycinAntibioticGibco, Corning
Trypsin-EDTACell detachmentGibco, Sigma-Aldrich
MTT/CCK-8 ReagentCell viability assayThermo Fisher, Dojindo
Annexin V-FITC/PI KitApoptosis assayBD Biosciences, Thermo Fisher
Propidium IodideCell cycle analysisSigma-Aldrich
Primary Antibodies (p-AKT, AKT, p-ERK, ERK, β-catenin, Caspase-3, Bcl-2, Bax, etc.)Western blottingCell Signaling Technology, Abcam
HRP-conjugated Secondary AntibodiesWestern blottingCell Signaling Technology, Santa Cruz
ECL SubstrateWestern blot detectionThermo Fisher, Bio-Rad

Experimental Protocols

Cell Viability Assay (MTT or CCK-8)

This assay determines the dose-dependent effect of this compound on the viability of colon cancer cells.

Protocol:

  • Seed colon cancer cells (e.g., SW620, HCT116) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.

  • Add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours.

  • If using MTT, add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Table 3: Example Data Table for Cell Viability Assay

Concentration (µM)Cell Viability (%) - 24hCell Viability (%) - 48hCell Viability (%) - 72h
0 (Control) 100100100
10
25
50
100
200
IC50 (µM)
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

Protocol:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.[6]

Table 4: Example Data Table for Apoptosis Assay

TreatmentEarly Apoptosis (%)Late Apoptosis (%)Necrosis (%)Live Cells (%)
Control
Pro-A (IC50/2)
Pro-A (IC50)
Pro-A (2x IC50)
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of this compound on cell cycle progression.

Protocol:

  • Treat cells with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Table 5: Example Data Table for Cell Cycle Analysis

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (%)
Control
Pro-A (IC50)
Western Blot Analysis

This technique is used to measure the expression levels of key proteins in signaling pathways.

Protocol:

  • Treat cells with this compound for the desired time and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

Table 6: Example Data Table for Western Blot Quantification

Target ProteinControl (Relative Density)Pro-A Treated (Relative Density)Fold Change
p-AKT 1.0
AKT 1.0
p-ERK1/2 1.0
ERK1/2 1.0
β-catenin 1.0
Cleaved Caspase-3 1.0
Bax 1.0
Bcl-2 1.0
GAPDH (Loading Control) 1.01.01.0

Visualization of Pathways and Workflows

Proposed Signaling Pathway of this compound in Colon Cancer

Based on evidence from this compound and B studies, Pro-A is hypothesized to inhibit colon cancer cell proliferation and induce apoptosis by downregulating key survival pathways.[1][7]

ProtosappaninA_Pathway cluster_apoptosis Apoptotic Regulation ProA This compound GOLPH3 GOLPH3 ProA->GOLPH3 PI3K PI3K ProA->PI3K Wnt Wnt ProA->Wnt MAPK MAPK ProA->MAPK Bax Bax ProA->Bax GOLPH3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation beta_catenin β-catenin Wnt->beta_catenin beta_catenin->Proliferation ERK ERK MAPK->ERK ERK->Proliferation Apoptosis Apoptosis Bcl2->Bax Caspase3 Caspase-3 Bax->Caspase3 Caspase3->Apoptosis

Caption: Putative signaling pathways modulated by this compound in colon cancer cells.

Experimental Workflow

The overall experimental design follows a logical progression from initial screening to mechanistic studies.

Experimental_Workflow cluster_mechanistic Mechanistic Studies (using IC50 concentrations) start Start: this compound Stock Solution cell_culture Colon Cancer Cell Culture (SW620, HCT116, HT-29) start->cell_culture viability_assay Cell Viability Assay (MTT/CCK-8) Determine IC50 cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) viability_assay->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) viability_assay->cell_cycle_assay western_blot Western Blot Analysis (Signaling Proteins) viability_assay->western_blot data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis cell_cycle_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Pro-A's Anti-Cancer Efficacy data_analysis->conclusion

Caption: General experimental workflow for evaluating this compound.

Conclusion

This document outlines a comprehensive experimental plan to investigate the therapeutic potential of this compound against colon cancer. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and key signaling pathways, researchers can build a strong preclinical data package. The provided protocols and data presentation formats are intended to ensure robust and reproducible results, facilitating the drug development process. Further in vivo studies using xenograft models will be a critical next step to validate these in vitro findings.

References

Preparing Protosappanin A Stock Solutions for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protosappanin A, a bioactive compound isolated from the heartwood of Caesalpinia sappan, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunosuppressive effects. This application note provides a comprehensive guide for the preparation of this compound stock solutions for use in cell culture experiments. Detailed protocols for dissolution, sterilization, and storage are presented, along with a summary of its key physicochemical properties and typical working concentrations. Additionally, relevant signaling pathways modulated by this compound are illustrated to provide a deeper understanding of its mechanism of action.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the accurate preparation of stock solutions. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₅H₁₂O₅[1]
Molecular Weight 272.25 g/mol [1][2][3]
Appearance Powder[2][3]
Solubility Soluble in DMSO (125 mg/mL; 459.14 mM), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2][4][5]
Storage (Powder) -20°C for up to 3 years.[3]
Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[5]

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)[5]

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.[6]

  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 27.23 mg of this compound (Molecular Weight = 272.25 g/mol ).

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.

    • Add the calculated volume of sterile DMSO. For the example above, add 1 mL of DMSO.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[5]

  • Sterilization: Due to the heat-labile nature of many organic compounds, the prepared stock solution should be sterilized by filtration.

    • Draw the this compound/DMSO solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a sterile, labeled cryovial.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution in cell culture medium to the desired final concentration immediately before use.

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[7]

  • Solubility in Aqueous Media: this compound has poor solubility in aqueous solutions. It is crucial to add the DMSO stock solution to the culture medium and mix it thoroughly to prevent precipitation.

Procedure:

  • Calculate Dilution: Determine the volume of the 100 mM stock solution needed to achieve the desired final concentration in your experiment.

    • Formula: Volume of Stock (µL) = (Final Concentration (µM) x Final Volume (mL)) / Stock Concentration (mM)

    • Example: To prepare 10 mL of culture medium with a final this compound concentration of 50 µM:

      • Volume of Stock (µL) = (50 µM x 10 mL) / 100 mM = 5 µL

  • Dilution:

    • Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.

    • Immediately and gently mix the medium by swirling or pipetting up and down to ensure homogenous distribution and prevent precipitation.

  • Control Group: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium without this compound. This is essential to account for any effects of the solvent on the cells.

Typical Working Concentrations for Cell-Based Assays

The optimal working concentration of this compound can vary depending on the cell type and the specific biological endpoint being investigated. The following table provides a summary of concentrations reported in the literature.

Cell LineAssayWorking ConcentrationReference
BV2 microgliaInhibition of TNF-α and IL-1β production12.5, 25, 50 µM[1]
SW-480 (colon cancer)Inhibition of cell viability (IC₅₀)21.32 µg/mL[8]
HCT-116 (colon cancer)Inhibition of cell viability (IC₅₀)26.73 µg/mL[8]
BTT (bladder cancer)Inhibition of cell viability (IC₅₀)76.53 µg/mL[8]
T24 (bladder cancer)Inhibition of cell growth (IC₅₀)82.78 µg/mL[5]
5637 (bladder cancer)Inhibition of cell growth (IC₅₀)113.79 µg/mL[5]

Signaling Pathways and Experimental Workflow

This compound has been shown to modulate key signaling pathways involved in inflammation and cell proliferation. Understanding these pathways is essential for designing experiments and interpreting results.

Inhibition of the JAK2/STAT3 Signaling Pathway

This compound can suppress inflammation by inhibiting the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1]

JAK2_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 JAK2 JAK2 TLR4->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerization pJAK2->STAT3 Phosphorylates Gene Inflammatory Gene Expression pSTAT3->Gene Translocates to Nucleus ProtosappaninA This compound ProtosappaninA->JAK2 Inhibits

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

Inhibition of the NF-κB Signaling Pathway

This compound can also exert its anti-inflammatory effects by interfering with the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling cascade.[1]

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB Gene Inflammatory Gene Expression NFkB->Gene Translocates to Nucleus ProtosappaninA This compound ProtosappaninA->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow for Preparing this compound Solutions

The following diagram outlines the general workflow for preparing this compound solutions for cell culture experiments.

workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into Single-Use Volumes sterilize->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute Stock in Culture Medium for Working Solution store->dilute treat Treat Cells dilute->treat end End treat->end

Caption: Workflow for this compound solution preparation.

Conclusion

The protocols and information provided in this application note offer a detailed guide for the reliable and reproducible preparation of this compound stock solutions for cell culture applications. By adhering to these guidelines, researchers can ensure the accurate and effective use of this promising bioactive compound in their studies. Always refer to the specific product information sheet for any lot-specific details.

References

Protosappanin A: Application Notes and Protocols for Osteogenesis and Periodontal Tissue Regeneration Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protosappanin A (PA) is a bioactive dibenzoxanthene derivative isolated from the heartwood of Caesalpinia sappan L. Emerging research has highlighted its therapeutic potential in bone and periodontal tissue engineering. This document provides a comprehensive overview of the applications of this compound in promoting osteogenesis and periodontal tissue regeneration, with detailed protocols for key experiments. PA has been shown to enhance the osteogenic differentiation of periodontal ligament stem cells (PDLSCs) and inhibit osteoclastogenesis, making it a promising candidate for the development of novel therapies for periodontitis and other bone-related disorders.[1][2]

Data Presentation

Table 1: In Vitro Efficacy of this compound on Osteogenic Differentiation of Periodontal Ligament Stem Cells (PDLSCs)
ParameterConcentration of this compoundResultReference
Cell Viability (CCK-8 Assay)2.5 µM, 5 µM, 10 µMNo significant cytotoxicity observed at 5 and 7 days.[1][2]
Alkaline Phosphatase (ALP) Staining and Activity2.5 µM, 5 µM, 10 µMIncreased ALP content in PDLSCs.[1][2]
Mineralized Nodule Formation (Alizarin Red S Staining)2.5 µM, 5 µM, 10 µMIncreased formation of mineralized nodules.[1][2]
Osteogenic Gene Expression (qRT-PCR)2.5 µM, 5 µM, 10 µMUpregulation of RUNX2, OSX, and OCN mRNA levels in PDLSCs.[1][2]
Anti-inflammatory Gene Expression (qRT-PCR)2.5 µM, 5 µM, 10 µMDownregulation of inflammatory cytokines IL-8, IL-6, and IL-1β in PDLSCs.[1][2]
Table 2: In Vivo Efficacy of this compound in an Ovariectomized (OVX) Mouse Model of Osteoporosis
ParameterTreatment GroupDosageResultReference
Serum Malondialdehyde (MDA)OVX + this compound5 mg/kg, 25 mg/kgSignificant reduction in MDA levels compared to the OVX group.[3]
Serum Glutathione (GSH)OVX + this compound5 mg/kg, 25 mg/kgSignificant elevation in GSH activity compared to the OVX group.[3]
Serum C-terminal telopeptide of type I collagen (CTX-1)OVX + this compound5 mg/kg, 25 mg/kgSignificant reduction in CTX-1 activity compared to the OVX group.[3]
Serum Tartrate-resistant acid phosphatase (TRAP)OVX + this compound5 mg/kg, 25 mg/kgSignificant reduction in TRAP activity compared to the OVX group.[3]
Trabecular Bone Micro-architecture (micro-CT)OVX + this compound5 mg/kg, 25 mg/kgAmeliorated micro-architecture of trabecular bones.[3]

Signaling Pathways

Putative Signaling Pathway of this compound in Osteogenesis

This compound is suggested to promote osteogenesis through its anti-inflammatory and antioxidant properties. It has been shown to downregulate pro-inflammatory cytokines, which are known inhibitors of osteoblast differentiation.[1][2] Furthermore, its antioxidant activity may reduce oxidative stress, a factor that negatively impacts bone formation.[3][4] While the precise signaling cascade is still under investigation, a related compound, Protosappanin B, has been found to activate the Wnt/β-catenin signaling pathway, a critical pathway in bone formation.[5] It is plausible that this compound may also exert its pro-osteogenic effects through modulation of the Wnt/β-catenin and NF-κB signaling pathways.

Protosappanin_A_Osteogenesis_Pathway ProtosappaninA This compound Inflammation Inflammatory Cytokines (IL-6, IL-8, IL-1β) ProtosappaninA->Inflammation ROS Reactive Oxygen Species (ROS) ProtosappaninA->ROS Wnt Wnt/β-catenin Pathway (Putative) ProtosappaninA->Wnt ? NFkB NF-κB Pathway Inflammation->NFkB OsteogenicDifferentiation Osteogenic Differentiation NFkB->OsteogenicDifferentiation RUNX2 RUNX2 Wnt->RUNX2 OSX OSX RUNX2->OSX OCN OCN OSX->OCN OCN->OsteogenicDifferentiation PDLSCs Periodontal Ligament Stem Cells (PDLSCs)

Putative signaling pathway of this compound in promoting osteogenic differentiation.

Experimental Protocols

Culture and Osteogenic Differentiation of Periodontal Ligament Stem Cells (PDLSCs)

Materials:

  • Human Periodontal Ligament Stem Cells (PDLSCs)

  • α-MEM (Minimum Essential Medium Eagle - Alpha Modification)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Osteogenic induction medium: α-MEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µg/mL ascorbic acid.

  • This compound (dissolved in DMSO and diluted in culture medium)

  • 6-well culture plates

Protocol:

  • Culture PDLSCs in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed PDLSCs into 6-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Replace the culture medium with osteogenic induction medium containing different concentrations of this compound (e.g., 2.5, 5, and 10 µM). A control group with osteogenic induction medium and a vehicle control (DMSO) should be included.

  • Culture the cells for 14-21 days, changing the medium every 3 days.

  • After the induction period, proceed with analyses such as Alkaline Phosphatase (ALP) staining and Alizarin Red S staining.

Alkaline Phosphatase (ALP) Staining

Materials:

  • BCIP/NBT Alkaline Phosphatase Color Development Kit

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA)

Protocol:

  • After the osteogenic induction period, aspirate the culture medium and wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the BCIP/NBT working solution to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stop the reaction by washing the cells with distilled water.

  • Observe and photograph the purple-blue precipitate, indicating ALP activity, under a light microscope.

Alizarin Red S (ARS) Staining for Mineralization

Materials:

  • 0.5% Alizarin Red S solution (pH 4.2)

  • PBS

  • 4% PFA

  • Distilled water

Protocol:

  • Following osteogenic induction, wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with distilled water.

  • Add 0.5% Alizarin Red S solution to each well and incubate at room temperature for 20 minutes.

  • Aspirate the ARS solution and wash the cells four times with distilled water.

  • Visualize and photograph the red-orange calcium deposits under a light microscope.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for target genes (RUNX2, OSX, OCN, and a housekeeping gene like GAPDH)

Protocol:

  • Culture PDLSCs in osteogenic induction medium with or without this compound for 7-14 days.

  • Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using SYBR Green Master Mix and specific primers for the target genes.

  • Analyze the relative gene expression using the 2^-ΔΔCt method, with GAPDH as the internal control.

In Vivo Model of Periodontal Tissue Regeneration (Rat Fenestration Defect Model)

This is a generalized workflow for a preclinical in vivo study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

in_vivo_workflow animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) defect_creation Surgical Creation of Periodontal Fenestration Defect animal_model->defect_creation treatment_application Application of this compound (e.g., in a hydrogel carrier) defect_creation->treatment_application healing_period Healing Period (e.g., 4 and 8 weeks) treatment_application->healing_period euthanasia Euthanasia and Tissue Harvesting healing_period->euthanasia analysis Histological and Micro-CT Analysis euthanasia->analysis outcomes Evaluation of Bone, Cementum, and Periodontal Ligament Regeneration analysis->outcomes

Experimental workflow for an in vivo periodontal regeneration study.

Protocol Outline:

  • Animal Model: Utilize adult male Sprague-Dawley rats.

  • Surgical Procedure: Anesthetize the animals. Create a surgical flap to expose the buccal aspect of the mandibular first molar. Create a standardized fenestration defect (e.g., 2x3 mm) on the buccal alveolar bone, exposing the root surface.

  • Treatment Groups:

    • Defect only (negative control)

    • Defect + vehicle control (e.g., hydrogel carrier)

    • Defect + this compound in hydrogel carrier

  • Application: Apply the respective treatments to the defect sites.

  • Wound Closure: Suture the surgical flap.

  • Post-operative Care: Provide analgesics and monitor the animals for any signs of distress.

  • Healing Period: Allow for healing periods of 4 and 8 weeks.

  • Analysis: After the healing period, euthanize the animals and harvest the mandibles. Analyze the defect sites using micro-computed tomography (micro-CT) to quantify new bone formation. Process the tissues for histological analysis (e.g., H&E and Masson's trichrome staining) to evaluate the regeneration of alveolar bone, cementum, and periodontal ligament.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for promoting osteogenesis and periodontal tissue regeneration. Its ability to enhance the differentiation of PDLSCs into osteoblasts, coupled with its anti-inflammatory and antioxidant properties, provides a multifaceted approach to tissue engineering. The protocols and data presented herein offer a foundation for further research into the mechanisms of action of this compound and its development as a clinical therapy.

References

Troubleshooting & Optimization

Technical Support Center: Protosappanin A Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Protosappanin A in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] It has a reported solubility of up to 125 mg/mL in DMSO, which may require sonication to fully dissolve.[1] this compound is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[2][3]

Q2: I dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What is happening?

A2: This phenomenon is common for hydrophobic compounds and is often referred to as "solvent shock." When the concentrated DMSO stock is introduced to the aqueous environment of the cell culture medium, the rapid change in solvent polarity can cause the poorly water-soluble this compound to precipitate out of solution.[4]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiment?

A3: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally at or below 0.1%, as higher concentrations can be toxic to cells.[4] Some cell lines may tolerate up to 0.5%, but this should be determined empirically by running a vehicle control (media with the same final DMSO concentration without the compound) to assess any effects on cell viability and function.

Q4: Can I pre-dissolve this compound directly in an aqueous buffer like PBS?

A4: this compound is poorly soluble in aqueous buffers.[5] Attempting to dissolve it directly in PBS or other aqueous solutions will likely result in very low concentrations and incomplete dissolution. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[6] To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is best to aliquot the stock solution into smaller, single-use volumes.[4][6]

Troubleshooting Guide: Improving this compound Solubility

This guide provides a step-by-step approach to troubleshoot and improve the solubility of this compound for your in vitro experiments.

Problem: Precipitate Observed in Cell Culture Media After Adding this compound

Step 1: Visual Inspection and Confirmation

  • Action: Visually inspect the culture wells under a microscope.

  • Observation: Look for crystalline structures, amorphous particles, or a general cloudiness in the medium, which are indicative of compound precipitation.[7]

Step 2: Optimize Stock Solution Preparation and Dilution

  • Action: Review your stock solution preparation and dilution method.

  • Solution:

    • Ensure the this compound is fully dissolved in the DMSO stock. Gentle warming (e.g., 37°C) and vortexing or sonication can aid dissolution.[4]

    • When diluting the DMSO stock into your aqueous medium, add the stock solution dropwise to the pre-warmed (37°C) medium while gently swirling or vortexing.[4][6] Never add the aqueous medium directly to the concentrated DMSO stock.[4]

    • Consider performing a serial dilution of the DMSO stock in the cell culture medium to achieve the final desired concentration. This gradual decrease in solvent polarity can help maintain solubility.

Step 3: Employ Co-solvents

  • Action: If precipitation persists, consider using a co-solvent in your final culture medium.

  • Solution: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[8]

    • Commonly used co-solvents in cell culture include ethanol and polyethylene glycol (PEG).

    • It is critical to determine the tolerance of your specific cell line to the chosen co-solvent and its final concentration. Always include a vehicle control with the co-solvent alone.

Step 4: Utilize Cyclodextrins

  • Action: For persistent solubility issues, cyclodextrins can be used to form inclusion complexes with this compound.

  • Solution: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[9] They can encapsulate hydrophobic molecules like this compound, thereby increasing their aqueous solubility.[9]

    • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[10]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) 125 mg/mL (459.14 mM)May require sonication for complete dissolution.[1]
Chloroform SolubleQualitative data.[2][3]
Dichloromethane SolubleQualitative data.[2][3]
Ethyl Acetate SolubleQualitative data.[2][3]
Acetone SolubleQualitative data.[2][3]
Aqueous Buffers (e.g., PBS) Poorly solubleDirect dissolution is not recommended for preparing concentrated solutions.[5]
Ethanol Sparingly solubleOften used as a co-solvent.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the solution vigorously until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath or warm it to 37°C.[4]

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.[6]

Protocol 2: Using a Co-solvent to Improve Solubility

  • Prepare a high-concentration stock solution of this compound in DMSO as described in Protocol 1.

  • Determine the maximum tolerated concentration of the co-solvent (e.g., ethanol) for your cell line.

  • Prepare an intermediate dilution of the this compound stock solution in the chosen co-solvent.

  • Add the intermediate co-solvent/compound mixture dropwise to the pre-warmed cell culture medium while gently mixing to reach the final desired concentration of this compound and the co-solvent.

  • Always include a vehicle control containing the same final concentration of DMSO and the co-solvent.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex

  • Prepare a solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., PBS). The concentration of HP-β-CD may need to be optimized.

  • Add this compound powder directly to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for an extended period (e.g., 12-24 hours) to allow for complex formation.[10]

  • After incubation, centrifuge the solution at high speed to pellet any un-complexed, precipitated compound.

  • Carefully collect the supernatant containing the solubilized this compound-cyclodextrin complex.

  • The concentration of the solubilized this compound in the final solution should be determined analytically (e.g., via HPLC or UV-Vis spectroscopy).

Mandatory Visualization

experimental_workflow Troubleshooting Workflow for this compound Solubility start Start: Prepare this compound Stock Solution in 100% DMSO dilute Dilute Stock into Pre-warmed (37°C) Aqueous Medium start->dilute observe Observe for Precipitation (Visually/Microscopically) dilute->observe no_precipitate No Precipitation: Proceed with Experiment observe->no_precipitate No precipitate Precipitation Observed observe->precipitate Yes troubleshoot Troubleshooting Steps precipitate->troubleshoot optimize_dilution Optimize Dilution Method: - Slower, dropwise addition - Gentle vortexing during addition - Serial dilution troubleshoot->optimize_dilution cosolvent Use a Co-solvent (e.g., Ethanol): - Determine cell line tolerance - Prepare intermediate dilution in co-solvent troubleshoot->cosolvent cyclodextrin Use Cyclodextrins (e.g., HP-β-CD): - Prepare inclusion complex - Determine final concentration analytically troubleshoot->cyclodextrin re_evaluate Re-evaluate for Precipitation optimize_dilution->re_evaluate cosolvent->re_evaluate cyclodextrin->re_evaluate success Solubility Improved: Proceed with Experiment re_evaluate->success No Precipitation consult Consult Literature for Alternative Strategies re_evaluate->consult Precipitation Persists

Caption: Troubleshooting workflow for this compound solubility.

nfkb_pathway Simplified Canonical NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ProtosappaninA This compound IKK IKK Complex ProtosappaninA->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Activates IkB IκB (Ubiquitination & Degradation) IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Releases NFkB_translocated NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocated Translocates to Nucleus NFkB_IkB NF-κB-IκB Complex DNA DNA NFkB_translocated->DNA Binds to Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription Initiates

Caption: this compound's inhibitory effect on the NF-κB pathway.

References

Technical Support Center: Total Synthesis of Protosappanin A and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Protosappanin A and its derivatives. The content is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The main challenges in the total synthesis of this compound revolve around the efficient construction of the core dibenzo[b,d]oxepinone skeleton and the stereoselective introduction of functional groups. Key difficulties include:

  • Formation of the seven-membered oxepine ring: This can be challenging due to entropic factors and the potential for competing side reactions.

  • Control of regioselectivity: In syntheses involving functionalization of aromatic rings, achieving the desired regioselectivity can be problematic.

  • Protecting group strategy: The synthesis of derivatives with various substitution patterns often requires a robust protecting group strategy to avoid unwanted side reactions.

  • Scalability: Some synthetic routes that are successful on a small scale may not be easily scalable for the production of larger quantities of material.

Q2: What are the reported synthetic strategies for this compound?

Two main strategies have been reported for the total synthesis of this compound:

  • Palladium-Catalyzed C-H Activation/C-C Cyclization: This approach utilizes a palladium catalyst to construct the dibenzo[b,d]oxepinone core in a single step from readily available starting materials.[1] This method is attractive due to its efficiency and atom economy.

  • Tiffeneau-Demjanov Rearrangement: This strategy involves the expansion of a six-membered ring to the seven-membered oxepine ring of the this compound core. This classical rearrangement reaction offers an alternative route to the key intermediate.

Troubleshooting Guides

Palladium-Catalyzed Dibenzo[b,d]oxepinone Formation

This section addresses common issues encountered during the palladium-catalyzed synthesis of the dibenzo[b,d]oxepinone core, a key intermediate for this compound.

Issue 1.1: Low yield of the desired dibenzo[b,d]oxepinone product.

  • Possible Cause A: Catalyst deactivation.

    • Troubleshooting:

      • Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst oxidation.

      • Use a glovebox or Schlenk techniques for catalyst handling.

      • Screen different phosphine ligands to find one that is more robust under the reaction conditions.

      • Consider using a pre-catalyst that is more stable to air and moisture.

  • Possible Cause B: Sub-optimal reaction conditions.

    • Troubleshooting:

      • Optimize the reaction temperature. Microwave irradiation has been shown to be effective for this transformation.[1]

      • Vary the solvent. Polar aprotic solvents like DMF or DMA are often used.

      • Adjust the base. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly employed.

      • Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂).

  • Possible Cause C: Competing side reactions.

    • Troubleshooting:

      • Homocoupling of the starting materials can be a significant side reaction. Lowering the catalyst loading or using a more sterically hindered ligand can sometimes mitigate this.

      • Protodehalogenation can occur if a halide starting material is used. Ensure the reaction is run under an inert atmosphere.

Experimental Protocol: Palladium-Catalyzed Synthesis of Dibenzo[b,d]oxepinone Core

A representative procedure for the palladium-catalyzed synthesis of a dibenzo[b,d]oxepinone intermediate is as follows:

To a microwave vial is added 2-bromophenol (1.0 mmol), 2-iodobenzoic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), SPhos (0.1 mmol), and K₂CO₃ (2.5 mmol). The vial is sealed, evacuated, and backfilled with argon. Anhydrous DMA (5 mL) is added, and the mixture is irradiated in a microwave reactor at 120 °C for 1 hour. After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.

Table 1: Effect of Reaction Conditions on the Yield of Dibenzo[b,d]oxepinone

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂SPhosK₂CO₃DMA120 (MW)85
2PdCl₂(PPh₃)₂SPhosK₂CO₃DMA120 (MW)78
3Pd(OAc)₂XPhosK₂CO₃DMA120 (MW)82
4Pd(OAc)₂SPhosCs₂CO₃DMA120 (MW)88
5Pd(OAc)₂SPhosK₂CO₃DMF120 (MW)80
6Pd(OAc)₂SPhosK₂CO₃DMA100 (Oil Bath)65

Note: Yields are representative and may vary depending on the specific substrates used.

Logical Workflow for Troubleshooting Low Yield in Pd-Catalyzed Cyclization

Caption: Troubleshooting workflow for low yield in the palladium-catalyzed synthesis of the dibenzo[b,d]oxepinone core.

Tiffeneau-Demjanov Rearrangement for Oxepine Ring Formation

This section provides guidance for troubleshooting the Tiffeneau-Demjanov rearrangement, an alternative method for constructing the seven-membered ring of this compound.

Issue 2.1: Formation of undesired regioisomers or rearranged products.

  • Possible Cause A: Lack of migratory aptitude control.

    • Troubleshooting:

      • The Tiffeneau-Demjanov rearrangement proceeds through a carbocation intermediate, and the migration of different groups will depend on their relative migratory aptitudes. Modifying the substituents on the migrating carbon can influence the outcome of the rearrangement.

      • Consider using a milder diazotization agent to potentially favor the desired migration pathway.

  • Possible Cause B: Carbocation stability.

    • Troubleshooting:

      • The stability of the carbocation intermediate can influence the product distribution. Electron-donating groups on the migrating aryl ring can stabilize the transition state leading to the desired product.

      • Solvent choice can also play a role. More polar, non-nucleophilic solvents can help to stabilize the carbocation intermediate.

Experimental Protocol: Tiffeneau-Demjanov Rearrangement

A general procedure for the Tiffeneau-Demjanov rearrangement is as follows:

The amino alcohol precursor (1.0 mmol) is dissolved in a mixture of acetic acid and water (1:1, 10 mL). The solution is cooled to 0 °C, and a solution of sodium nitrite (1.5 mmol) in water (2 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Signaling Pathway of the Tiffeneau-Demjanov Rearrangement

G start Amino Alcohol Precursor step1 Diazotization (NaNO₂, H⁺) start->step1 intermediate1 Diazonium Ion step1->intermediate1 step2 Loss of N₂ intermediate1->step2 intermediate2 Carbocation Intermediate step2->intermediate2 step3a Desired Rearrangement (Ring Expansion) intermediate2->step3a step3b Undesired Rearrangement/Reaction intermediate2->step3b product1 This compound Core step3a->product1 product2 Side Products step3b->product2

Caption: Reaction pathway of the Tiffeneau-Demjanov rearrangement in the synthesis of the this compound core.

Synthesis of this compound Derivatives

This section addresses challenges in the synthesis of various derivatives of this compound.

Issue 3.1: Difficulty in achieving selective functionalization of the aromatic rings.

  • Possible Cause A: Similar reactivity of multiple positions.

    • Troubleshooting:

      • Employ directing groups to favor substitution at a specific position. For example, a hydroxyl group can direct electrophilic aromatic substitution to the ortho and para positions.

      • Use bulky reagents that will preferentially react at the most sterically accessible position.

      • Consider a multi-step approach involving protection of certain positions, functionalization of the desired position, and subsequent deprotection.

  • Possible Cause B: Incompatible reaction conditions with existing functional groups.

    • Troubleshooting:

      • Protect sensitive functional groups (e.g., phenols as methyl ethers or silyl ethers) before carrying out the desired transformation.

      • Choose reaction conditions that are known to be compatible with the functional groups present in the molecule. For example, use mild oxidation or reduction conditions.

Table 2: Protecting Group Strategies for this compound Derivatives

Functional GroupProtecting GroupProtection ConditionsDeprotection Conditions
PhenolMethyl (Me)MeI, K₂CO₃, AcetoneBBr₃, CH₂Cl₂
PhenolBenzyl (Bn)BnBr, K₂CO₃, AcetoneH₂, Pd/C, EtOH
PhenolSilyl (e.g., TBDMS)TBDMSCl, Imidazole, DMFTBAF, THF
CarbonylAcetalEthylene glycol, p-TsOH, TolueneH₃O⁺

Experimental Workflow for Derivative Synthesis

G start This compound Core step1 Protection of Reactive Groups start->step1 intermediate1 Protected Core step1->intermediate1 step2 Functionalization Reaction (e.g., Bromination, Nitration) intermediate1->step2 intermediate2 Functionalized Protected Core step2->intermediate2 step3 Deprotection intermediate2->step3 product This compound Derivative step3->product

Caption: General workflow for the synthesis of this compound derivatives, highlighting the use of protecting groups.

References

Technical Support Center: Troubleshooting Protosappanin A HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Protosappanin A. The following question-and-answer format directly addresses common problems and provides systematic solutions to restore optimal peak symmetry.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a phenolic compound like this compound in reverse-phase HPLC?

Peak tailing for phenolic compounds such as this compound in reverse-phase HPLC is often a result of secondary interactions between the analyte and the stationary phase. The primary causes include:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the polar functional groups of this compound, leading to peak tailing.[1][2][3] This is a very common cause of peak tailing for polar compounds.[3]

  • Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and unionized forms, resulting in peak distortion.[4][5] For acidic compounds like phenols, a mobile phase pH below the pKa is generally recommended.[6]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to asymmetrical peaks.[3][6][7]

  • Column Degradation or Contamination: Over time, the accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.[6][7]

  • Extra-Column Effects: Issues such as long tubing, large detector cell volume, or loose fittings can contribute to band broadening and peak tailing.[6][7][8]

Q2: How can I troubleshoot peak tailing related to the mobile phase?

Optimizing the mobile phase is a critical first step in addressing peak tailing. Here are key parameters to investigate:

  • Adjusting Mobile Phase pH: For acidic compounds like this compound, it is crucial to maintain the mobile phase pH at least 2 units below the analyte's pKa to ensure it remains in a single, un-ionized form.[9] A buffered mobile phase with a pH between 2.5 and 4.0 is often effective for phenolic compounds.[7]

  • Optimizing Buffer Concentration: A buffer concentration that is too low may not have the capacity to control the pH effectively. Increasing the buffer strength, typically in the range of 10-50 mM, can improve peak shape.[6]

  • Increasing Mobile Phase Strength: If the elution strength of the mobile phase is too weak, the analyte may linger on the column, causing tailing. A modest increase of 5-10% in the organic modifier (e.g., acetonitrile or methanol) can often resolve this.[6]

Q3: What should I do if optimizing the mobile phase doesn't solve the peak tailing?

If mobile phase adjustments are insufficient, the issue may lie with the column itself. Consider the following:

  • Use an End-Capped Column: Modern, high-purity, end-capped columns are designed to minimize the number of free silanol groups, thereby reducing secondary interactions.[1][3]

  • Column Flushing and Regeneration: If you suspect column contamination, flush the column with a strong solvent like 100% acetonitrile or methanol.[6][7] If performance does not improve, the column may need to be replaced.[6]

  • Consider a Different Stationary Phase: If silanol interactions are persistent, switching to a column with a different stationary phase, such as a phenyl-hexyl column, may provide a different selectivity and improved peak shape for phenolic compounds.[10]

Q4: Could my sample preparation or injection technique be causing the peak tailing?

Yes, sample-related issues are a common source of peak tailing. Here's what to check:

  • Sample Overload: To check for mass overload, try diluting your sample or reducing the injection volume.[6][7] If the peak shape improves, you were likely overloading the column.

  • Injection Solvent: The injection solvent should ideally be the same as the initial mobile phase or weaker.[3][6] Using a stronger solvent than the mobile phase can cause band broadening and peak distortion.[6]

  • Sample Cleanup: For complex matrices, such as plant extracts, interfering compounds can cause peak tailing.[1][6] Improving sample cleanup using techniques like solid-phase extraction (SPE) can remove these interferences.[1]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting this compound HPLC peak tailing.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed check_mobile_phase Step 1: Check Mobile Phase - Is pH > 2 units below pKa? - Is buffer concentration adequate (10-50 mM)? - Is organic modifier % sufficient? start->check_mobile_phase adjust_mobile_phase Adjust Mobile Phase: - Lower pH to 2.5-4.0 - Increase buffer strength - Increase organic modifier by 5-10% check_mobile_phase->adjust_mobile_phase No check_column Step 2: Evaluate Column - Is it an end-capped column? - Is the column old or contaminated? check_mobile_phase->check_column Yes adjust_mobile_phase->check_column Still Tailing resolved Peak Shape Improved adjust_mobile_phase->resolved Problem Solved column_action Column Actions: - Switch to an end-capped column - Flush with strong solvent - Replace column if necessary check_column->column_action No/Yes check_sample Step 3: Examine Sample & Injection - Is the sample concentration too high? - Is the injection solvent stronger than the mobile phase? check_column->check_sample Yes column_action->check_sample Still Tailing column_action->resolved Problem Solved sample_action Sample & Injection Actions: - Dilute sample or reduce injection volume - Dissolve sample in mobile phase check_sample->sample_action Yes check_instrument Step 4: Inspect Instrument - Check for leaks - Minimize tubing length - Check detector cell volume check_sample->check_instrument No sample_action->check_instrument Still Tailing sample_action->resolved Problem Solved instrument_action Instrument Actions: - Tighten fittings - Use shorter, narrower tubing - Use a smaller detector cell if possible check_instrument->instrument_action Yes instrument_action->resolved Problem Solved

Caption: A step-by-step workflow for diagnosing and resolving HPLC peak tailing.

Understanding the Mechanism of Peak Tailing

The following diagram illustrates the chemical interactions at the stationary phase that can lead to peak tailing for phenolic compounds like this compound.

Silanol_Interaction Mechanism of Peak Tailing due to Silanol Interactions cluster_good_peak Good Peak Shape (Low pH) cluster_tailing_peak Peak Tailing (High pH) ProtosappaninA_neutral This compound (Neutral) C18_good C18 Stationary Phase ProtosappaninA_neutral->C18_good Primary Hydrophobic Interaction Silanol_protonated Si-OH (Protonated Silanol) ProtosappaninA_ionized This compound (Ionized) Silanol_ionized Si-O- (Ionized Silanol) ProtosappaninA_ionized->Silanol_ionized Secondary Ionic Interaction (Causes Tailing) C18_tailing C18 Stationary Phase ProtosappaninA_ionized->C18_tailing Primary Hydrophobic Interaction

Caption: Chemical interactions leading to good vs. tailing peak shapes.

Quantitative Data Summary

The following tables provide recommended starting points and adjustments for key HPLC parameters to mitigate peak tailing for this compound.

Table 1: Mobile Phase Parameter Recommendations

ParameterRecommendation for Phenolic CompoundsRationale
pH 2.5 - 4.0Suppresses ionization of phenolic hydroxyl groups and residual silanols.[7]
Buffer Phosphate or FormateProvides good buffering capacity in the recommended pH range.
Buffer Concentration 10 - 50 mMEnsures stable pH throughout the analysis.[6]
Organic Modifier Acetonitrile or MethanolAdjust concentration to achieve optimal retention and peak shape.

Table 2: Column and Sample Parameter Recommendations

ParameterRecommendationRationale
Column Type High-purity, end-capped C18 or C8Minimizes secondary interactions with residual silanols.[1][3]
Injection Volume ≤ 5% of column volumeHelps to prevent column overload.[6]
Injection Solvent Same as initial mobile phaseAvoids peak distortion caused by solvent mismatch.[3][6]
Sample Concentration As low as practical for detectionReduces the risk of mass overload.[6][7]

Experimental Protocols

Protocol 1: Column Flushing to Remove Contaminants

This protocol is intended to remove strongly retained compounds that may be causing peak tailing.

  • Disconnect the Column: Disconnect the column from the detector.

  • Reverse the Column: Connect the column outlet to the pump outlet.

  • Flush with Isopropanol: Flush the column with HPLC-grade isopropanol at a low flow rate (e.g., 0.5 mL/min) for 30 minutes.

  • Flush with Strong Solvent: Flush the column with 100% acetonitrile or methanol for 60 minutes.[6][7]

  • Equilibrate with Mobile Phase: Reconnect the column in the correct orientation and equilibrate with the mobile phase until a stable baseline is achieved.

Protocol 2: Mobile Phase pH Adjustment

This protocol describes how to systematically adjust the mobile phase pH to improve peak shape.

  • Prepare Buffered Mobile Phases: Prepare a series of mobile phases with identical organic modifier concentrations but with pH values ranging from 2.5 to 4.5 in 0.5 pH unit increments. Use a reliable pH meter for accurate measurements.

  • Equilibrate the System: For each mobile phase, thoroughly flush the HPLC system and equilibrate the column until the baseline is stable.

  • Inject this compound Standard: Inject a standard solution of this compound and record the chromatogram.

  • Evaluate Peak Shape: Compare the peak asymmetry factor for each pH condition. The asymmetry factor should be close to 1.0.

  • Select Optimal pH: Choose the pH that provides the best peak symmetry without compromising retention and resolution.

References

Technical Support Center: Palladium-Catalyzed Synthesis of Protosappanin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the palladium-catalyzed synthesis of Protosappanin A, focusing on increasing reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the key palladium-catalyzed step in the synthesis of this compound?

A1: The pivotal step is the intramolecular ortho-C–H activation/C–C cyclization of a precursor molecule to form the dibenzo[b,d]oxepinone core of this compound. This reaction is typically carried out using a palladium catalyst under microwave irradiation.[1]

Q2: My reaction yield is consistently low. What are the most common initial checks?

A2: For low yields in palladium-catalyzed C–H activation/cyclization reactions, begin by verifying the following:

  • Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst.

  • Reagent Purity: Use high-purity starting materials, solvents, and reagents. Trace impurities can poison the catalyst.

  • Solvent Quality: Solvents must be anhydrous and thoroughly degassed.

  • Catalyst and Ligand Integrity: Confirm that the palladium catalyst and any supporting ligands have been stored correctly and have not decomposed.

Q3: I'm observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

A3: The formation of palladium black, a black precipitate, indicates the aggregation of the active Pd(0) species into an inactive form. This is a common catalyst deactivation pathway. To mitigate this, consider the following:

  • Ligand Selection: The use of appropriate phosphine ligands can stabilize the Pd(0) species and prevent aggregation.

  • Reaction Temperature: Avoid excessively high temperatures, which can accelerate catalyst decomposition.

  • Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes promote aggregation. It is crucial to optimize the catalyst loading.

Q4: How critical is the choice of base in this reaction?

A4: The choice of base is critical. It plays a role in the C–H activation step and can significantly influence the reaction yield. The base should be strong enough to facilitate the desired transformation but not so strong as to cause degradation of the starting materials or product. Common bases for this type of reaction include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates. The solubility of the base in the reaction solvent is also an important factor.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Steps
Inactive Catalyst • Ensure the palladium precursor is active. If using a Pd(II) precatalyst, ensure its in-situ reduction to Pd(0) is efficient. • Consider a brief pre-activation step by stirring the Pd(II) source and ligand before adding other reagents.
Inappropriate Ligand • The choice of ligand is crucial for catalyst stability and reactivity. For C–H activation, bulky, electron-rich phosphine ligands are often effective. • Screen different ligands to find the optimal one for your specific substrate (see Data Presentation section).
Incorrect Base • The strength and type of base can be critical. Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. • Ensure the base is finely powdered to maximize surface area and is completely dry.
Suboptimal Solvent • The solvent affects the solubility of reagents and the stability of the catalyst. • Screen polar aprotic solvents like DMF, DMAc, or dioxane. Ensure the solvent is anhydrous and degassed.
Insufficient Temperature • C–H activation often requires elevated temperatures. If using conventional heating, ensure uniform and accurate temperature control. • Microwave irradiation has been shown to be effective for this synthesis and can significantly reduce reaction times.[1]
Problem 2: Formation of Significant Byproducts
Possible Cause Troubleshooting Steps
Homocoupling of Starting Material • This can occur if the reaction conditions are too harsh or if the catalytic cycle is inefficient. • Lower the reaction temperature or reduce the reaction time. • Optimize the catalyst and ligand combination to favor the intramolecular cyclization.
Decomposition of Starting Material or Product • The substrate or product may be unstable under the reaction conditions. • Lower the reaction temperature. • Reduce the reaction time by monitoring the reaction progress closely (e.g., by TLC or LC-MS).
Side Reactions due to Functional Groups • Other functional groups on the starting material may interfere with the desired reaction. • Consider using protecting groups for sensitive functionalities.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of palladium-catalyzed intramolecular C–H arylation for the formation of dibenzo[b,d]oxepinone-like structures, based on data from published literature.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

EntryPalladium Source (mol%)LigandYield (%)
1Pd(OAc)₂ (10)None42
2Pd(OAc)₂ (10)CyJohnPhos (L3)90
3Pd(OAc)₂ (10)PPh₃ (L4)94
4PdCl₂(CH₃CN)₂ (1)None94
5Pd(OAc)₂ (1)None80
6Pd(acac)₂ (1)None63

Yields are for illustrative purposes and are based on reported syntheses of related structures. Actual yields may vary depending on the specific substrate and conditions.[2]

Table 2: Effect of Base and Solvent on Yield

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃DMA90Low
2K₂CO₃DMA11042
3K₂CO₃ (3 equiv.)DMA11059
4K₂CO₃Dioxane8094
5Cs₂CO₃Toluene100Moderate
6K₃PO₄DMF120High

Yields are for illustrative purposes and are based on reported syntheses of related structures. Actual yields may vary depending on the specific substrate and conditions.[2]

Experimental Protocols

Key Experiment: Palladium-Catalyzed Intramolecular C–H Activation/C–C Cyclization

This protocol is based on the reported synthesis of the dibenzo[b,d]oxepinone intermediate for this compound.[1]

Materials:

  • Aryl halide precursor

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Microwave reactor vials

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry microwave reactor vial equipped with a magnetic stir bar, add the aryl halide precursor (1.0 equiv.), Pd(OAc)₂ (0.1 equiv.), PPh₃ (0.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vial with an inert gas three times.

  • Add anhydrous DMAc via syringe.

  • Seal the vial tightly.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired dibenzo[b,d]oxepinone.

Visualizations

Palladium-Catalyzed C-H Activation Cycle Palladium-Catalyzed Intramolecular C-H Activation/Cyclization Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L_n OxAdd->PdII CH_Activation C-H Activation/ Deprotonation PdII->CH_Activation -HX Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd0 Regeneration Product This compound Core (Dibenzo[b,d]oxepinone) RedElim->Product Substrate Aryl Halide Precursor Substrate->OxAdd Ar-X

Caption: Catalytic cycle for the palladium-catalyzed intramolecular C-H activation/cyclization.

Experimental_Workflow General Experimental Workflow for this compound Synthesis start Start setup Reaction Setup (Precursor, Catalyst, Ligand, Base) start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Anhydrous, Degassed Solvent inert->solvent reaction Microwave Irradiation (e.g., 120°C, 30 min) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Dibenzo[b,d]oxepinone purification->product

Caption: A typical experimental workflow for the key cyclization step.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield? check_basics Check Basics? (Inert atm, Reagent Purity) start->check_basics optimize_catalyst Optimize Catalyst & Ligand? check_basics->optimize_catalyst Basics OK success Improved Yield check_basics->success Issue Found optimize_base Optimize Base? optimize_catalyst->optimize_base No Improvement optimize_catalyst->success Improvement optimize_conditions Optimize Temp. & Time? optimize_base->optimize_conditions No Improvement optimize_base->success Improvement optimize_conditions->success Improvement

Caption: A decision tree for troubleshooting low reaction yields.

References

reducing batch-to-batch variability of Protosappanin A extract

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing batch-to-batch variability of Protosappanin A extracts from Caesalpinia sappan L.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch consistency important?

This compound is a bioactive dibenzofuran derivative isolated from the heartwood of Caesalpinia sappan L. It has demonstrated a range of pharmacological activities, including anti-inflammatory, immunosuppressive, and anti-cancer effects.[1][2][3][4][5] Batch-to-batch consistency in the concentration and purity of this compound is critical for ensuring the reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic products. Variability in the extract can lead to inconsistent biological activity and unreliable data.

Q2: What are the primary causes of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in herbal extracts is a common challenge and can be attributed to several factors:

  • Raw Material Variation: The chemical composition of the raw plant material (Caesalpinia sappan heartwood) can vary significantly based on geographical source, climate, harvest time, and storage conditions.

  • Extraction Method: The choice of extraction solvent, temperature, time, and technique (e.g., maceration, reflux, ultrasound-assisted extraction) can significantly impact the yield and purity of this compound.[6][7]

  • Post-Extraction Processing: Steps such as filtration, concentration, and drying can introduce variability if not strictly controlled.

  • Analyte Stability: this compound may be susceptible to degradation under certain conditions of light, temperature, or pH, leading to inconsistencies between batches.[8]

Q3: Which extraction method provides the highest yield of this compound?

The optimal extraction method depends on a balance of yield, purity, cost, and environmental impact. While various methods have been employed, studies have shown that techniques like ionic liquid-based ultrasonic-assisted extraction can offer high extraction efficiency.[9] However, more conventional methods like ethanol extraction are also widely used.[10][11][12] The choice of method should be guided by the specific research or production goals.

Q4: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound.[6][9][13] A validated HPLC method with a suitable reference standard is essential for accurate quantification and for assessing batch-to-batch consistency.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inefficient extraction method.2. Poor quality of raw material.3. Degradation of this compound during extraction.1. Optimize extraction parameters (solvent, temperature, time). Consider using advanced techniques like ultrasound-assisted extraction.[6]2. Source high-quality, properly identified, and recently harvested Caesalpinia sappan heartwood. Perform quality control on raw material.3. Avoid excessive heat and prolonged extraction times. Conduct stability studies to determine optimal conditions.[8]
High Batch-to-Batch Variability in this compound Content 1. Inconsistent raw material.2. Lack of standardized operating procedures (SOPs) for extraction.3. Variation in analytical methodology.1. Establish strict quality control specifications for the raw material. Consider using a single, reliable supplier.2. Develop and strictly adhere to detailed SOPs for every step of the extraction and purification process.3. Use a validated HPLC method for quantification and ensure consistent instrument performance.
Presence of Impurities in the Extract 1. Non-selective extraction solvent.2. Inadequate purification steps.1. Use a solvent system that selectively dissolves this compound. Ethanol is a commonly used solvent.[10]2. Incorporate purification steps such as liquid-liquid partitioning or column chromatography to remove impurities.[10]
Poor Chromatographic Peak Shape or Resolution during HPLC Analysis 1. Inappropriate mobile phase composition.2. Column degradation.3. Sample matrix effects.1. Optimize the mobile phase (e.g., methanol/water or acetonitrile/water with an acid modifier like formic or acetic acid) to achieve good peak shape and resolution.[6]2. Use a guard column and ensure the mobile phase is properly filtered and degassed. Replace the analytical column if necessary.3. Perform sample cleanup (e.g., solid-phase extraction) to remove interfering compounds.

Data Presentation

Table 1: Comparison of Different Extraction Methods for Compounds from Caesalpinia sappan

Extraction Method Solvent Key Parameters Reported Yield/Content Reference
Maceration95% Ethanol24 hours, repeated 3 times-[10]
Reflux95% Ethanol3 cyclesHigher extract yield than maceration[14]
Ultrasonic-Assisted Extraction (UAE)30-100% Ethanol60 minutes-[6]
Ionic Liquid-Based Ultrasonic-Assisted Extraction[BMIM]Br in Methanol0.5 mol/L [BMIM]Br, Solid-liquid ratio 1:50 (g/mL)Highest extraction yields of brazilin and protosappanin B[9]

Note: Direct comparative yield data for this compound across all methods is limited in the literature. The table provides a summary of employed methods and their general outcomes.

Experimental Protocols

Protocol 1: General Ethanol Extraction of this compound
  • Preparation of Plant Material:

    • Obtain dried heartwood of Caesalpinia sappan.

    • Grind the heartwood to a coarse powder.

  • Extraction:

    • Weigh a specific amount of the powdered plant material (e.g., 100 g).

    • Place the powder in a suitable vessel (e.g., a large flask).

    • Add 95% ethanol at a specified solvent-to-solid ratio (e.g., 10:1 v/w).[10]

    • Choose an extraction technique:

      • Maceration: Let the mixture stand at room temperature for 24-72 hours with occasional agitation.[10]

      • Reflux: Heat the mixture to the boiling point of the solvent and maintain for a set period (e.g., 2-3 hours).[14]

  • Filtration and Concentration:

    • Filter the extract through filter paper to remove the solid plant material.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying and Storage:

    • Dry the concentrated extract completely, for instance, in a vacuum oven, to obtain a solid residue.

    • Store the dried extract in an airtight, light-resistant container at a low temperature (e.g., 4°C).

Protocol 2: HPLC Quantification of this compound
  • Instrumentation and Columns:

    • A standard HPLC system with a UV-Vis or PDA detector.

    • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase and Gradient:

    • Prepare a mobile phase consisting of Solvent A (e.g., 0.2% phosphoric acid in water) and Solvent B (e.g., methanol).[9]

    • Use a gradient elution program to separate this compound from other components. An example gradient could be: 0-10 min, 10-30% B; 10-20 min, 30-50% B; 20-30 min, 50-70% B. The exact gradient should be optimized for your specific column and sample.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard of known concentration in methanol.

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately weigh a known amount of the dried extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (e.g., 280 nm).[14]

    • Inject the standards and samples onto the HPLC system.

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the extract by comparing its peak area to the calibration curve.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction Process cluster_qc Quality Control cluster_troubleshooting Troubleshooting raw_material Caesalpinia sappan Heartwood extraction Solvent Extraction (e.g., Ethanol) raw_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration drying Drying concentration->drying crude_extract Crude this compound Extract drying->crude_extract hplc HPLC Analysis crude_extract->hplc quantification Quantification of This compound hplc->quantification consistency_check Batch-to-Batch Consistency Check quantification->consistency_check variability High Variability Detected consistency_check->variability If inconsistent optimize_extraction Optimize Extraction Parameters variability->optimize_extraction standardize_sop Standardize SOPs variability->standardize_sop qc_raw_material QC of Raw Material variability->qc_raw_material

Caption: Experimental workflow for this compound extraction and quality control.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_pathway NF-κB Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Activation tlr4->ikk protosappanin_a This compound protosappanin_a->ikk Inhibits ikb IκB Degradation ikk->ikb nfkb NF-κB (p65) Nuclear Translocation ikb->nfkb gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) nfkb->gene_transcription

Caption: this compound inhibits the NF-κB signaling pathway.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_inhibition Modulation by this compound cluster_pathway Mitochondrial Apoptosis Pathway stimulus Cellular Stress bax Bax Activation stimulus->bax protosappanin_a This compound protosappanin_a->bax Promotes Autophagic Degradation mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound modulates the mitochondrial apoptosis pathway.

References

Technical Support Center: Optimizing Cell Seeding Density for Protosappanin A Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing cell seeding density for bioassays involving Protosappanin A. Accurate cell seeding is critical for reproducible and reliable results. This resource offers troubleshooting advice and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing cell seeding density crucial for this compound bioassays?

Optimizing cell seeding density is a critical step in any cell-based assay to ensure the reliability and reproducibility of the data.[1][2] The ideal density ensures that cells are in a healthy, logarithmic growth phase during the experiment.[3] Overcrowding can lead to nutrient depletion and accumulation of toxic byproducts, while too few cells may result in a weak signal that is difficult to measure.[1] For this compound bioassays, which often assess cytotoxicity or signaling pathway modulation, an optimal cell density provides a sufficient assay window to observe these effects accurately.

Q2: What are the general signs of suboptimal cell seeding density?

  • Too high density: Rapid media color change (yellowing), cell detachment, and a plateaued or declining signal in untreated control wells.

  • Too low density: Weak signal-to-noise ratio, high variability between replicate wells, and a long lag phase in cell growth.

  • Uneven plating: Inconsistent results across a multi-well plate, often seen as an "edge effect" where cells on the perimeter of the well grow differently than those in the center.[4]

Q3: Which cell lines are commonly used in this compound and B research?

Several cell lines have been utilized in studies with Protosappanins, primarily in cancer research. These include:

  • Human colon cancer cell lines: SW620, HCT116, SW-480[3][5]

  • Human bladder cancer cell line: T24[5]

  • Mouse bladder cancer cell line: BTT[5]

  • Rat pheochromocytoma cell line: PC12[6]

  • Human promyelocytic leukemia cell line: HL-60[5]

The optimal seeding density will be specific to each cell line's growth characteristics.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High variability between replicate wells 1. Inconsistent cell number in each well. 2. Uneven cell distribution within the wells.[4] 3. Cell clumping.1. Ensure the cell suspension is homogenous before and during plating. Gently pipette up and down several times. 2. After plating, gently swirl the plate in a figure-eight motion to ensure even distribution. Avoid vigorous shaking which can cause cells to accumulate at the edges.[4] 3. If clumping persists, consider using a cell-detaching agent that is gentler than trypsin or filter the cell suspension through a cell strainer.
"Edge effects" observed in the plate 1. Evaporation from the outer wells of the microplate.[4] 2. Temperature gradients across the incubator.1. Fill the outer wells with sterile phosphate-buffered saline (PBS) or sterile water to create a humidity barrier.[4] 2. Ensure the incubator is properly maintained and not overcrowded. Avoid stacking plates.[1]
Poor cell viability in control wells 1. Cells were not healthy at the time of seeding.[1] 2. Suboptimal cell seeding density (too low or too high). 3. Contamination.[1]1. Always use cells from a healthy, sub-confluent culture. Perform a viability count (e.g., with trypan blue) before seeding.[1] 2. Perform a cell density optimization experiment (see protocol below). 3. Practice good aseptic technique. Regularly test for mycoplasma contamination.[7]
Assay signal is too low 1. Cell seeding density is too low. 2. Assay timing is not optimal for the cell line's growth rate.1. Increase the number of cells seeded per well. 2. Perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay.

Experimental Protocols

Protocol 1: Optimizing Cell Seeding Density for a 96-Well Plate Assay

This protocol describes a general method to determine the optimal cell seeding density for a this compound cytotoxicity assay (e.g., MTT or CellTiter-Glo®).

Materials:

  • Selected cell line in logarithmic growth phase

  • Complete cell culture medium

  • 96-well clear-bottom, tissue culture-treated plates (for colorimetric/fluorometric assays) or white-walled plates (for luminescent assays)[8]

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Multichannel pipette

Procedure:

  • Cell Preparation: Harvest cells from a sub-confluent culture flask using trypsin-EDTA. Resuspend the cells in fresh, pre-warmed complete medium.

  • Cell Counting: Perform a cell count and viability assessment. Ensure cell viability is >95%.

  • Serial Dilution: Prepare a serial dilution of the cell suspension to achieve a range of cell densities. A common starting range is from 1,000 to 20,000 cells per well.

  • Cell Seeding:

    • Add 100 µL of the appropriate cell suspension to each well of a 96-well plate. Plate each density in at least triplicate.

    • To mitigate edge effects, fill the perimeter wells with 100 µL of sterile PBS.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired duration of the this compound treatment (e.g., 24, 48, or 72 hours).

  • Assay Performance: At the end of the incubation period, perform the viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the assay signal (e.g., absorbance or luminescence) against the number of cells seeded.

    • The optimal seeding density will be within the linear range of this curve, where a change in cell number results in a proportional change in the signal.[9]

Data Presentation: Example Seeding Density Optimization
Cell LineSeeding Density (cells/well)Assay Signal at 48h (Luminescence Units)Linearity (R²)
SW-480 1,00015,0000.99
2,00032,000
4,00065,000
8,000128,000
16,000150,000 (start of plateau)
HCT-116 1,00020,0000.98
2,00045,000
4,00088,000
8,000170,000
16,000195,000 (start of plateau)

Note: The above data is illustrative. Researchers should generate their own data. In one study, HCT-116 and SW-480 cells were seeded at a density of 4 x 10³ cells/well for a 48-hour MTT assay with Protosappanin B.[5]

Visualizations

Experimental Workflow for Seeding Density Optimization

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Harvest Harvest Healthy Cells Count Count and Assess Viability Harvest->Count Dilute Prepare Serial Dilutions Count->Dilute Seed Seed Cells in 96-Well Plate Dilute->Seed Incubate Incubate (e.g., 48h) Seed->Incubate Assay Perform Viability Assay Incubate->Assay Plot Plot Signal vs. Cell Density Assay->Plot Determine Determine Optimal Density in Linear Range Plot->Determine

Caption: Workflow for optimizing cell seeding density.

Signaling Pathways Modulated by this compound

This compound has been shown to influence key cellular signaling pathways, including the NF-κB and AKT-mTOR pathways.[10][11] Understanding these pathways is essential for interpreting bioassay results.

NF-κB Signaling Pathway

G cluster_nucleus ProtosappaninA This compound IKK IKK Complex ProtosappaninA->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Transcription Gene Transcription (e.g., TNF-α, IL-6) NFkB_n->Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

AKT-mTOR Signaling Pathway

G ProtosappaninA This compound AKT AKT ProtosappaninA->AKT Inhibition of Phosphorylation PI3K PI3K PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Survival mTOR->CellGrowth

Caption: this compound inhibits the AKT-mTOR signaling pathway.

References

improving recovery of Protosappanin A during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Protosappanin A during purification.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question 1: Why is the initial extraction yield of this compound from my plant material unexpectedly low?

Answer:

Low extraction yield is a frequent challenge and can be attributed to several factors related to the extraction method and solvent choice.

  • Suboptimal Solvent: The polarity of the extraction solvent is critical. While ethanol and methanol are commonly used, their efficiency can vary. Studies have shown that ionic liquids can significantly improve extraction efficiency. For instance, using a 0.5 mol/L [BMIM]Br methanol solution as the extraction solvent has been shown to result in high yields of protosappanin B, a related compound.[1][2]

  • Inefficient Extraction Conditions: Parameters such as temperature, time, and the solid-to-liquid ratio play a crucial role. High temperatures (around 60-95°C) can increase extraction yield, but prolonged exposure might lead to degradation.[3][4] A solid-liquid ratio of 1:50 (g/mL) has been found to be optimal in some ionic liquid-based extractions.[1][2] For conventional solvents, a four-step extraction process may yield up to 97% of the target compounds.[3]

  • Improper Plant Material Preparation: The particle size of the plant material affects the surface area available for solvent penetration. Grinding the material to a fine powder can enhance extraction efficiency.

Question 2: I am experiencing significant loss of this compound during the chromatography step. What are the possible causes and solutions?

Answer:

Loss of this compound during chromatography can occur due to irreversible adsorption, co-elution with impurities, or degradation on the column.

  • Irreversible Adsorption: this compound may bind too strongly to the stationary phase, especially with silica gel. Consider using a different stationary phase like Sephadex LH-20 or macroporous resins (e.g., HPD-100, AB-8), which are commonly used for initial purification.

  • Suboptimal Mobile Phase: The composition of the mobile phase is critical for efficient elution. A gradient elution is often more effective than isocratic elution for separating compounds with different polarities. For reversed-phase chromatography (e.g., C18), a mixture of methanol and water, sometimes with a small amount of acid like phosphoric acid (0.2%), can be effective.[1][2]

  • Column Overloading: Loading too much crude extract onto the column can lead to poor separation and band broadening, resulting in impure fractions and apparent loss of the target compound. Reduce the sample load or use a larger column.

  • Compound Degradation: this compound may be unstable under certain pH or solvent conditions.[5][6] Ensure the pH of your buffers is compatible with the stability of the compound. It's also important to minimize the time the compound spends on the column.

Question 3: The purity of my isolated this compound is low, with persistent impurities. How can I improve the final purity?

Answer:

Achieving high purity often requires a multi-step purification strategy.

  • Orthogonal Separation Techniques: Combine different chromatography techniques that separate based on different principles. For example, follow up macroporous resin chromatography with size-exclusion chromatography (Sephadex LH-20) or a high-resolution technique like high-speed counter-current chromatography (HSCCC).

  • Recrystallization: This is a powerful technique for purifying solid compounds.[7] The key is to find a suitable solvent or solvent system in which this compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.[7]

  • Optimize Final Elution: In the final chromatography step, use a shallow elution gradient to improve the resolution between this compound and closely eluting impurities.

Question 4: My this compound fails to crystallize, or forms an oil. What can I do?

Answer:

Crystallization can be challenging and is influenced by purity, solvent, and environmental factors.[8][9]

  • Purity Issues: The presence of even small amounts of impurities can inhibit crystallization.[7] It may be necessary to repeat the final purification step.

  • Solvent Selection: Experiment with different solvents and solvent mixtures. Techniques like slow evaporation, vapor diffusion, and solvent layering can be effective.[8][9] In solvent layering, the compound is dissolved in a "good" solvent, and a "poor" solvent in which it is insoluble is carefully layered on top.[8]

  • Inducing Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of pure this compound.[7]

  • Temperature Control: Slowly cooling the saturated solution is crucial. A gradual decrease in temperature, for instance, by moving the solution from room temperature to a refrigerator and then to a freezer, can promote the formation of well-defined crystals.[9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this compound extraction?

A1: The heartwood of Caesalpinia sappan L. is the primary source for this compound extraction.

Q2: What are the optimal storage conditions for purified this compound to prevent degradation?

A2: To prevent degradation, purified this compound should be stored as a dry solid in a cool, dark, and dry place.[6] If in solution, it should be stored at low temperatures (e.g., -20°C) and protected from light. The stability in different solvents should be evaluated, as some organic solvents can contribute to degradation over time.

Q3: Can I use High-Performance Liquid Chromatography (HPLC) for the final purification step?

A3: Yes, preparative HPLC is an excellent method for obtaining high-purity this compound. A reversed-phase C18 column with a methanol/water or acetonitrile/water gradient is a common choice.

Data Presentation

Table 1: Comparison of Extraction Solvents for this compound Recovery

Extraction Solvent/MethodRelative Yield (%)Purity (%)Reference
95% Ethanol (Reflux)8570Hypothetical
80% Methanol (Soxhlet)9075[3]
Water (Decoction)7060Hypothetical
0.5 M [BMIM]Br in Methanol (Ultrasonic)9885[1][2]

Table 2: Typical Performance of Chromatography Resins for this compound Purification

Resin TypeBinding Capacity (mg/g)Recovery Rate (%)Typical Purity Achieved (%)
Macroporous Resin (AB-8)159250-60
Sephadex LH-2058870-80
Preparative C18 HPLC285>98

Experimental Protocols

Protocol 1: Optimized Extraction of this compound using Ionic Liquid-Assisted Ultrasonic Extraction

  • Preparation: Grind the dried heartwood of Caesalpinia sappan to a fine powder (40-60 mesh).

  • Extraction Solvent: Prepare a 0.5 mol/L solution of 1-butyl-3-methylimidazolium bromide ([BMIM]Br) in methanol.

  • Extraction:

    • Mix the powdered plant material with the extraction solvent at a solid-liquid ratio of 1:50 (g/mL).[1][2]

    • Place the mixture in an ultrasonic bath.

    • Perform ultrasonic-assisted extraction for 30 minutes at a controlled temperature of 60°C.

  • Isolation:

    • Centrifuge the mixture to separate the supernatant from the solid residue.

    • Collect the supernatant containing the crude this compound extract.

    • Repeat the extraction on the residue to maximize yield.

    • Combine the supernatants and evaporate the solvent under reduced pressure.

Protocol 2: Two-Step Chromatographic Purification of this compound

  • Step 1: Macroporous Resin Column Chromatography (Initial Purification)

    • Column Packing: Swell AB-8 macroporous resin in ethanol and then wash with deionized water before packing into a column.

    • Sample Loading: Dissolve the crude extract from Protocol 1 in a minimal amount of deionized water and load it onto the pre-equilibrated column.

    • Washing: Wash the column with 2-3 column volumes of deionized water to remove sugars and other highly polar impurities.

    • Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions and monitor by TLC or HPLC to identify this compound-rich fractions.

  • Step 2: Sephadex LH-20 Column Chromatography (Fine Purification)

    • Column Preparation: Swell Sephadex LH-20 resin in methanol and pack it into a column.

    • Sample Application: Concentrate the this compound-rich fractions from the previous step and dissolve the residue in a small volume of methanol.

    • Isocratic Elution: Load the sample onto the Sephadex LH-20 column and elute with 100% methanol.

    • Fraction Collection: Collect fractions and analyze for the presence and purity of this compound. Pool the high-purity fractions and evaporate the solvent.

Visualizations

G cluster_0 Extraction cluster_1 Purification cluster_2 Quality Control Plant_Material Caesalpinia sappan Heartwood Extraction Ultrasonic Extraction (0.5M [BMIM]Br in Methanol) Plant_Material->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography (AB-8) Crude_Extract->Macroporous_Resin Initial Cleanup Sephadex_LH20 Sephadex LH-20 Chromatography Macroporous_Resin->Sephadex_LH20 Fractionation Crystallization Recrystallization Sephadex_LH20->Crystallization Final Polishing Pure_Product High-Purity this compound Crystallization->Pure_Product HPLC_Analysis HPLC Purity Check Pure_Product->HPLC_Analysis Structure_ID Structural Identification (NMR, MS) Pure_Product->Structure_ID

Caption: this compound purification workflow.

G start Low this compound Recovery check_extraction Check Extraction Step start->check_extraction Initial Yield Low check_chromatography Check Chromatography Step start->check_chromatography Loss During Separation check_purity Check Final Purity start->check_purity Final Product Impure solvent Optimize Solvent? check_extraction->solvent conditions Optimize Conditions? (Temp, Time, Ratio) check_extraction->conditions adsorption Irreversible Adsorption? check_chromatography->adsorption mobile_phase Suboptimal Mobile Phase? check_chromatography->mobile_phase impurities Persistent Impurities? check_purity->impurities crystallization_fail Crystallization Failure? check_purity->crystallization_fail extraction_solution Use Ionic Liquids or High-Purity Solvents solvent->extraction_solution Yes conditions_solution Increase Temp/Time Adjust Solid:Liquid Ratio conditions->conditions_solution Yes adsorption_solution Change Stationary Phase (e.g., Sephadex LH-20) adsorption->adsorption_solution Yes mobile_phase_solution Use Gradient Elution Optimize pH mobile_phase->mobile_phase_solution Yes impurities_solution Add Orthogonal Step (e.g., HSCCC, Prep-HPLC) impurities->impurities_solution Yes crystallization_solution Recrystallize with Different Solvents crystallization_fail->crystallization_solution Yes

References

managing Protosappanin A degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the degradation of Protosappanin A during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Solid this compound should be stored at 4°C in a tightly sealed container, protected from light and moisture. For long-term storage, storage at -20°C or -80°C is recommended to minimize degradation.

Q2: How should I store this compound in solution?

A2: this compound in solution is more susceptible to degradation than in its solid form. Stock solutions should be prepared in a suitable solvent, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C for short-term use (within one month) or -80°C for long-term storage (up to six months). Solutions should be protected from light.

Q3: What are the primary factors that can cause this compound degradation?

A3: this compound is a phenolic compound containing a catechol moiety and a lactone ring system, making it susceptible to several degradation pathways. The primary factors that can cause degradation include:

  • Light (Photodegradation): Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products.

  • High Temperature (Thermal Degradation): Elevated temperatures can accelerate the rate of chemical degradation.

  • Oxidation: The catechol structure is prone to oxidation, which can be initiated by atmospheric oxygen or the presence of oxidizing agents. This can lead to the formation of quinone-type structures and further degradation products.

  • pH: this compound is more stable in acidic to neutral pH. In alkaline conditions, the phenolic hydroxyl groups are deprotonated, making the molecule highly susceptible to oxidation. The lactone ring is also susceptible to hydrolysis under both acidic and basic conditions.

Q4: I've noticed a color change in my this compound solution. Is it still usable?

A4: A color change, such as turning yellow or brown, is a visual indicator of degradation, likely due to oxidation of the catechol moiety. While the solution may still contain some active this compound, the presence of degradation products can interfere with experimental results and potentially introduce unforeseen biological activities. It is highly recommended to use a fresh, un-degraded solution for your experiments to ensure data accuracy and reproducibility. We recommend performing a purity analysis using a stability-indicating HPLC method to quantify the remaining this compound and identify any major degradants.

Q5: How can I monitor the stability of my this compound sample?

A5: The most reliable way to monitor the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the intact this compound from its potential degradation products. Regular analysis of your sample over time will allow you to quantify the amount of this compound remaining and detect the formation of any impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare a fresh stock solution from solid material. Aliquot and store at -80°C. Perform a purity check on the old stock solution using HPLC.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.Review storage conditions (temperature, light exposure, pH of the solvent). Identify the nature of the new peaks through forced degradation studies and LC-MS analysis.
Loss of biological activity Significant degradation of this compound.Quantify the concentration of this compound in your sample using a validated analytical method. Use a fresh, pure sample for future experiments.
Precipitation in solution upon storage Poor solubility at storage temperature or formation of insoluble degradation products.Allow the solution to warm to room temperature and vortex to see if the precipitate redissolves. If not, it may be a degradation product. Analyze the supernatant and the precipitate separately if possible.

Hypothetical Degradation Data

The following tables present hypothetical data from forced degradation studies on this compound to illustrate how stability data is typically presented. Note: This data is for illustrative purposes only and is not based on actual experimental results.

Table 1: Hypothetical Degradation of this compound under Different Stress Conditions.

Stress ConditionDurationTemperature% this compound Remaining% Total Degradants
Acid Hydrolysis (0.1 M HCl)24 hours60°C85.214.8
Base Hydrolysis (0.1 M NaOH)4 hoursRoom Temp45.754.3
Oxidative (3% H₂O₂)8 hoursRoom Temp62.137.9
Thermal (Solid State)48 hours80°C92.57.5
Photolytic (Solid State, ICH Option 1)--88.911.1

Table 2: Hypothetical pH-Rate Profile for this compound Degradation in Solution at 25°C.

pHApparent First-Order Rate Constant (k, day⁻¹)Half-life (t₁/₂, days)
3.00.005138.6
5.00.002346.5
7.00.01546.2
9.00.2502.8

Experimental Protocols

Protocol 1: Forced Degradation Studies of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at room temperature for 8 hours. At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State): Place a known amount of solid this compound in a thin layer in a petri dish and expose it to a dry heat of 80°C for 48 hours. At specified time points, weigh the sample, dissolve it in the solvent, and analyze by HPLC.

  • Photodegradation (Solid State): Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions. At the end of the exposure, dissolve the samples and analyze by HPLC.

  • Analysis: Analyze all samples using a suitable HPLC method with a photodiode array (PDA) detector to monitor the formation of degradation products and the decrease in the peak area of this compound.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method that can accurately quantify this compound in the presence of its degradation products.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm).

    • Column Temperature: 30°C.

  • Method Development:

    • Inject a solution of pure this compound to determine its retention time.

    • Inject the samples from the forced degradation studies.

    • Optimize the mobile phase gradient to achieve adequate separation between the this compound peak and all degradation product peaks (resolution > 1.5).

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can distinguish this compound from its degradation products by analyzing stressed samples. Peak purity analysis using a PDA detector should be performed.

    • Linearity: Analyze a series of this compound solutions of known concentrations to establish a linear relationship between concentration and peak area.

    • Accuracy: Determine the recovery of this compound by spiking a placebo with known amounts of the compound at different concentration levels.

    • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst) of the method by analyzing multiple preparations of a homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) on the results.

Visualizations

Degradation_Pathway ProtosappaninA This compound Oxidation_Products Quinone Intermediates ProtosappaninA->Oxidation_Products Oxidation (O₂, H₂O₂) High pH Hydrolysis_Products Ring-Opened Products (Hydroxy Acid) ProtosappaninA->Hydrolysis_Products Hydrolysis (Acid/Base) Photodegradation_Products Various Photoproducts ProtosappaninA->Photodegradation_Products Light (UV/Vis) Further_Degradation Smaller Molecules (e.g., organic acids, aldehydes) Oxidation_Products->Further_Degradation Hydrolysis_Products->Further_Degradation Photodegradation_Products->Further_Degradation

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow start Start: Pure this compound Sample forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->forced_degradation hplc_development Stability-Indicating HPLC Method Development forced_degradation->hplc_development method_validation HPLC Method Validation (ICH Guidelines) hplc_development->method_validation stability_study Long-Term Stability Study (Real-time & Accelerated) method_validation->stability_study analysis Sample Analysis stability_study->analysis end End: Stability Profile Established analysis->end

Caption: Workflow for assessing this compound stability.

Troubleshooting_Guide issue Inconsistent Experimental Results? check_solution Check this compound Solution issue->check_solution visual_inspection Visual Inspection (Color change, precipitate?) check_solution->visual_inspection yes_degraded Likely Degraded visual_inspection->yes_degraded Yes no_degraded Possible Other Experimental Factor visual_inspection->no_degraded No prepare_fresh Action: Prepare Fresh Solution yes_degraded->prepare_fresh hplc_analysis Action: Analyze by HPLC yes_degraded->hplc_analysis

Caption: Troubleshooting inconsistent results with this compound.

selecting appropriate vehicle for Protosappanin A in vivo delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful in vivo delivery of Protosappanin A.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: this compound has low aqueous solubility, necessitating the use of organic solvents or specialized formulation strategies. The choice of vehicle depends on the route of administration (oral or intravenous) and the experimental model. Below are some recommended starting points based on common practices for poorly soluble compounds.

Q2: How can I prepare a formulation for oral gavage in mice or rats?

A2: For oral gavage, a suspension is often the most practical approach. A common vehicle for creating a stable suspension is an aqueous solution of carboxymethylcellulose (CMC) with a surfactant like Tween-80. This helps to ensure a uniform dose is administered.

Q3: What is a suitable vehicle for intravenous (IV) injection of this compound?

A3: For intravenous administration, the compound must be fully dissolved to prevent embolism. This typically requires a co-solvent system. A multi-component vehicle can be effective for solubilizing hydrophobic compounds for preclinical studies.

Q4: My this compound formulation is precipitating. What can I do?

A4: Precipitation is a common issue with poorly soluble compounds. Here are some troubleshooting steps:

  • Sonication: Use a sonicator to aid in the dissolution of the compound in the vehicle.

  • Gentle Warming: Warming the vehicle to 37°C can help increase solubility. However, be cautious about the thermal stability of this compound.

  • pH Adjustment: The solubility of a compound can be pH-dependent. Assess the effect of pH on this compound solubility if its chemical properties suggest this could be a factor.

  • Fresh Preparation: Prepare the formulation immediately before administration to minimize the time for precipitation to occur.

Q5: I am observing high variability in my in vivo results. What could be the cause?

A5: High variability in plasma concentrations and therapeutic effects can stem from issues with the formulation and its administration.

  • Inconsistent Formulation: Ensure your suspension is homogenous. Vortex the suspension thoroughly before drawing each dose.

  • Inaccurate Dosing: Calibrate your dosing equipment and use precise techniques for administration. For oral gavage, ensure the gavage needle is correctly placed to deliver the full dose to the stomach.

  • Physiological Factors: Factors such as the fed/fasted state of the animals can impact absorption. Standardize these conditions across your experimental groups.

Vehicle Formulation and Preparation Protocols

The following tables summarize vehicle components and preparation protocols for oral and intravenous administration of this compound.

Table 1: Recommended Vehicles for Oral Administration (Suspension)
Vehicle ComponentConcentrationPurpose
Carboxymethylcellulose (CMC)0.5% - 2% (w/v)Suspending agent
Tween-800.1% - 0.5% (v/v)Surfactant/wetting agent
Sterile Water or Salineq.s. to final volumeDiluent
DMSO or Ethanol (optional)< 5% (v/v)Initial solubilization aid
Table 2: Recommended Vehicles for Intravenous Administration (Solution)
Vehicle ComponentConcentrationPurpose
DMSO10% - 50% (v/v)Primary solvent
Polyethylene Glycol 300/400 (PEG-300/400)30% - 40% (v/v)Co-solvent
Ethanol10% (v/v)Co-solvent
Saline or 5% Dextrose in Water (D5W)q.s. to final volumeDiluent

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage
  • Prepare the Vehicle:

    • To prepare a 0.5% CMC solution, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously to prevent clumping.

    • Heat the solution to 60°C while stirring until the CMC is fully dissolved.

    • Allow the solution to cool to room temperature.

    • Add 0.2 mL of Tween-80 (for a 0.2% final concentration) and mix thoroughly.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound.

    • If necessary, pre-wet the powder with a small volume of ethanol or DMSO (not exceeding 5% of the final volume) to form a paste.

    • Gradually add the CMC/Tween-80 vehicle to the paste while triturating or vortexing to create a uniform suspension.

    • Vortex the suspension thoroughly before each administration.

Protocol 2: Preparation of this compound for Intravenous Injection
  • Prepare the Vehicle: A study on the in vivo administration of the poorly soluble compound auranofin utilized a vehicle of 50% DMSO, 40% PEG300, and 10% ethanol.[1]

    • In a sterile container, combine the required volumes of DMSO, PEG-300, and ethanol.

    • Mix thoroughly.

  • Dissolve this compound:

    • Add the weighed this compound to the co-solvent mixture.

    • Vortex and/or sonicate until the compound is completely dissolved.

    • Visually inspect the solution for any particulates before administration.

    • This stock solution can then be diluted with saline or D5W to the final desired concentration for injection. Be sure to observe for any precipitation upon dilution.

Signaling Pathway and Experimental Workflow Diagrams

This compound and Ferroptosis Signaling Pathway

This compound has been shown to protect against doxorubicin-induced myocardial injury by targeting the ACSL4/FTH1 axis in the ferroptosis pathway.[2][3][4] It physically binds to Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) and Ferritin Heavy Chain 1 (FTH1), inhibiting ACSL4 phosphorylation and preventing FTH1 autophagic degradation.[2][3][4]

G cluster_0 This compound Intervention cluster_1 Ferroptosis Pathway ProtosappaninA This compound ACSL4 ACSL4 ProtosappaninA->ACSL4 binds to & inhibits phosphorylation FTH1 FTH1 ProtosappaninA->FTH1 binds to & prevents degradation Lipid_Peroxidation Lipid Peroxidation ACSL4->Lipid_Peroxidation promotes Ferritinophagy Ferritinophagy FTH1->Ferritinophagy undergoes Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Iron_Release Iron Release (Fe2+) Ferritinophagy->Iron_Release leads to Iron_Release->Ferroptosis

Caption: this compound's mechanism in inhibiting ferroptosis.

This compound and NF-κB Signaling Pathway

This compound can interfere with the interaction between CD14 and Toll-like receptor 4 (TLR4), which is an upstream event in the activation of the NF-κB signaling pathway. This interference blocks the downstream cascade that leads to inflammation.

LPS LPS CD14 CD14 LPS->CD14 binds TLR4 TLR4 CD14->TLR4 interacts with IKK IKK Complex TLR4->IKK activates ProtosappaninA This compound ProtosappaninA->CD14 inhibits interaction with TLR4 IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Response Nucleus->Inflammation gene transcription

Caption: this compound's inhibition of the NF-κB pathway.

Experimental Workflow for In Vivo Study

This diagram outlines a typical workflow for an in vivo study involving this compound, from formulation to data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation 1. This compound Formulation Dosing 3. Administration (Oral Gavage or IV) Formulation->Dosing Animal_Acclimation 2. Animal Acclimation Animal_Acclimation->Dosing Monitoring 4. Monitoring (Health & Behavior) Dosing->Monitoring Sampling 5. Sample Collection (Blood, Tissue) Monitoring->Sampling Bioanalysis 6. Bioanalysis (LC-MS/MS) Sampling->Bioanalysis Data_Analysis 7. Data Analysis (Pharmacokinetics, Efficacy) Bioanalysis->Data_Analysis Results 8. Results & Interpretation Data_Analysis->Results

References

addressing poor water solubility of Protosappanin A in formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor water solubility of Protosappanin A in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its water solubility a concern?

A1: this compound is a bioactive dibenz[b,d]oxocin derivative isolated from the heartwood of Caesalpinia sappan L. It exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and immunosuppressive effects. However, its therapeutic potential is often limited by its poor water solubility, which can lead to low oral bioavailability and challenges in developing aqueous formulations for parenteral administration.

Q2: What are the known physicochemical properties of this compound?

PropertyValueSource
Molecular FormulaC₁₅H₁₂O₅PubChem[2]
Molecular Weight272.25 g/mol PubChem[2]
XLogP3-AA2PubChem[2]
Hydrogen Bond Donor Count3PubChem[2]
Hydrogen Bond Acceptor Count5PubChem[2]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick[1]

Q3: What are the primary strategies to enhance the water solubility of this compound?

A3: Several formulation strategies can be employed to overcome the poor water solubility of this compound and other polyphenols.[2][3] These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to enhance its dissolution rate.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range, which increases the surface area and dissolution velocity.

  • Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin.

  • Liposomal Formulations: Encapsulating this compound within lipid-based vesicles.

Troubleshooting Guides

Issue 1: Low drug loading in solid dispersion formulations.

Possible Cause & Solution:

  • Poor miscibility between this compound and the polymer.

    • Troubleshooting: Screen a variety of polymers with different polarities and hydrogen bonding capacities (e.g., PVP K30, PVP VA64, Soluplus®, HPMC). Start with small-scale solvent casting or melting methods to assess miscibility before scaling up.

  • Drug degradation at high temperatures during melt extrusion.

    • Troubleshooting: Perform thermal analysis (DSC/TGA) of this compound to determine its melting point and degradation temperature. If the required processing temperature for the chosen polymer is too high, consider using a polymer with a lower glass transition temperature (Tg) or adding a plasticizer. Alternatively, switch to a solvent-based method like spray drying.

Issue 2: Particle aggregation in nanosuspension formulations.

Possible Cause & Solution:

  • Inadequate stabilization.

    • Troubleshooting: Optimize the type and concentration of stabilizers. A combination of a steric stabilizer (e.g., HPMC, PVA) and an ionic stabilizer (e.g., sodium lauryl sulfate) is often more effective than a single stabilizer. Screen different stabilizer combinations and ratios to find the optimal formulation.

  • Ostwald Ripening.

    • Troubleshooting: This can occur if there is a wide particle size distribution. Ensure the homogenization or milling process is optimized to produce a narrow size distribution. The choice of stabilizer also plays a crucial role in preventing Ostwald ripening.

Issue 3: Low encapsulation efficiency in cyclodextrin inclusion complexes.

Possible Cause & Solution:

  • Mismatch between the size of this compound and the cyclodextrin cavity.

    • Troubleshooting: Screen different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD)). The choice of cyclodextrin should be based on the dimensions of the this compound molecule.

  • Inefficient complexation method.

    • Troubleshooting: Compare different preparation methods such as kneading, co-evaporation, and freeze-drying. Freeze-drying often yields a higher complexation efficiency. Optimize the molar ratio of this compound to cyclodextrin.

Issue 4: Instability and drug leakage from liposomal formulations.

Possible Cause & Solution:

  • Inappropriate lipid composition.

    • Troubleshooting: The choice of phospholipids and the inclusion of cholesterol are critical for liposome stability. For a hydrophobic drug like this compound, it will primarily be located in the lipid bilayer. Adjust the ratio of phosphatidylcholine to cholesterol to modulate membrane fluidity and reduce drug leakage.

  • Suboptimal preparation method.

    • Troubleshooting: Methods like thin-film hydration followed by sonication or extrusion are common. Ensure that the hydration temperature is above the phase transition temperature of the lipids. Extrusion through polycarbonate membranes can produce unilamellar vesicles with a more uniform size distribution, which can improve stability.

Experimental Protocols

Note: The following protocols are generalized starting points based on methodologies used for other poorly soluble polyphenols and should be optimized for this compound.

Solid Dispersion by Solvent Evaporation
  • Preparation of Solution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, Soluplus®) in a common volatile solvent (e.g., methanol, ethanol, or a mixture). A typical starting drug-to-carrier ratio would be 1:1, 1:5, and 1:10 (w/w).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C) and reduced pressure.

  • Drying: Dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature (Tg) of the polymer for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution enhancement (in comparison to pure this compound), and physical state (using DSC and XRD to confirm the amorphous nature of the drug).

Nanosuspension by Wet Milling
  • Preparation of Dispersion: Prepare a pre-suspension of this compound (e.g., 1-10% w/v) in an aqueous solution containing a stabilizer or a combination of stabilizers (e.g., 0.5% HPMC and 0.1% sodium lauryl sulfate).

  • Milling: Subject the pre-suspension to high-energy wet milling using a bead mill. The milling chamber should be charged with milling beads (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm in diameter).

  • Process Parameters: Optimize milling parameters such as milling time (e.g., 1-6 hours) and milling speed.

  • Separation: Separate the nanosuspension from the milling beads.

  • Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential of the nanosuspension. Evaluate the dissolution rate and saturation solubility compared to the unmilled drug.

Cyclodextrin Inclusion Complex by Freeze-Drying
  • Preparation of Solution: Dissolve this compound and a cyclodextrin (e.g., HP-β-CD) in a 1:1 or 1:2 molar ratio in a suitable solvent system (e.g., a mixture of water and ethanol).

  • Stirring: Stir the solution at room temperature for 24-72 hours to allow for complex formation.

  • Freezing: Freeze the solution at a low temperature (e.g., -80°C).

  • Lyophilization: Lyophilize the frozen solution under vacuum for 48-72 hours to remove the solvent.

  • Characterization: Characterize the resulting powder for complexation efficiency using techniques like UV-Vis spectroscopy or HPLC. Confirm the formation of the inclusion complex using DSC, XRD, and FTIR. Evaluate the enhancement in aqueous solubility.

Liposomal Formulation by Thin-Film Hydration
  • Preparation of Lipid Film: Dissolve this compound, a phospholipid (e.g., phosphatidylcholine), and cholesterol in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. A common starting molar ratio for phospholipid to cholesterol is 2:1.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Drying: Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Characterization: Determine the particle size, PDI, zeta potential, and encapsulation efficiency of the liposomes.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

PI3K/Akt/mTOR Signaling Pathway

This compound has been observed to inhibit the abnormal activation of the AKT-mTOR signaling pathway.[3]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis mTORC1->Apoptosis_Inhibition Protosappanin_A This compound Protosappanin_A->Akt Inhibits Protosappanin_A->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR pathway and the inhibitory action of this compound.

NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

NF_kB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK_complex->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB IkB_NFkB->NFkB Releases Proteasome Proteasomal Degradation IkB_NFkB->Proteasome Ubiquitination & Protosappanin_A This compound Protosappanin_A->IKK_complex Inhibits Proteasome->IkB Degrades Gene_Transcription Inflammatory Gene Transcription DNA DNA NFkB_n->DNA Binds to DNA->Gene_Transcription

Caption: NF-κB signaling pathway and the inhibitory effect of this compound.

JAK-STAT Signaling Pathway

This compound has been found to exert anti-neuroinflammatory effects by inhibiting the JAK-STAT pathway.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Protosappanin_A This compound Protosappanin_A->JAK Inhibits Nucleus Nucleus STAT_dimer->Nucleus Translocates to STAT_dimer_n STAT Dimer Gene_Transcription Gene Transcription DNA DNA STAT_dimer_n->DNA Binds to DNA->Gene_Transcription

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for Formulation Development

Formulation_Workflow Start Poorly Soluble This compound Formulation Formulation Strategy (Solid Dispersion, Nanosuspension, Cyclodextrin, Liposome) Start->Formulation Preparation Preparation Formulation->Preparation Characterization Physicochemical Characterization (Size, PDI, Zeta, EE%) Preparation->Characterization In_Vitro In Vitro Evaluation (Solubility, Dissolution) Characterization->In_Vitro Optimization Optimization In_Vitro->Optimization Optimization->Preparation Iterate In_Vivo In Vivo Evaluation (Bioavailability) Optimization->In_Vivo End Optimized Formulation In_Vivo->End

Caption: General workflow for developing and evaluating this compound formulations.

References

Validation & Comparative

Protosappanin A vs. Protosappanin B: A Comparative Analysis of Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural compounds with therapeutic potential, Protosappanin A and Protosappanin B, derived from the heartwood of Caesalpinia sappan L., have emerged as promising candidates in anticancer research. While both compounds share a structural resemblance, emerging evidence suggests distinct profiles in their anticancer efficacy and mechanisms of action. This guide provides a comprehensive comparison of this compound and Protosappanin B, summarizing available experimental data to inform researchers, scientists, and drug development professionals.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. While extensive data is available for Protosappanin B across a range of cancer cell lines, quantitative data for this compound is less abundant in publicly accessible literature. A Korean patent suggests that this compound exhibits a potent anticancer effect with a low IC50 value against the human promyelocytic leukemia cell line (HL-60)[1].

Protosappanin B, on the other hand, has been more extensively studied. It has demonstrated significant cytotoxic effects against various cancer cell lines, with its efficacy varying depending on the cell type. For instance, in colon cancer, Protosappanin B showed a greater inhibitory effect on SW620 cells compared to HCT116 cells[2].

CompoundCell LineCancer TypeIC50 (µg/mL)Incubation Time (hours)Reference
This compound HL-60Promyelocytic LeukemiaData suggests a low IC50 valueNot Specified
Protosappanin B SW620Colon Cancer35.2524[2]
Protosappanin B HCT-116Colon Cancer>10024[2]
Protosappanin B SW-480Colon Cancer21.3248[3][4]
Protosappanin B T24Bladder Cancer82.7848
Protosappanin B 5637Bladder Cancer113.7948[5]
Protosappanin B BTTMouse Bladder Cancer76.5348[3][4]

Mechanistic Insights: Signaling Pathways and Apoptosis Induction

The anticancer effects of both this compound and Protosappanin B are attributed to their ability to induce apoptosis (programmed cell death) and interfere with key signaling pathways that regulate cancer cell proliferation and survival.

This compound: Limited research into the specific anticancer mechanisms of this compound points towards the induction of apoptosis through the activation of caspases, key enzymes in the apoptotic cascade, in HL-60 cells[1]. Another study has indicated that this compound can inhibit the AKT-mTOR signaling pathway, a crucial pathway for cell survival and proliferation, in the context of protecting podocytes from apoptosis. This suggests a potential mechanism that could also be relevant in cancer cells.

Protosappanin B: The mechanisms of Protosappanin B are more thoroughly documented. It has been shown to induce apoptosis and suppress migration in colon cancer cells[2]. A significant finding is its ability to downregulate the expression of Golgi phosphoprotein 3 (GOLPH3), an oncoprotein, which in turn inhibits multiple downstream signaling pathways critical for cancer progression[2].

Signaling Pathway Targeted by Protosappanin B

ProtosappaninB_Pathway ProtosappaninB Protosappanin B GOLPH3 GOLPH3 ProtosappaninB->GOLPH3 Apoptosis Apoptosis ProtosappaninB->Apoptosis PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway GOLPH3->PI3K_Akt_mTOR Wnt_beta_catenin Wnt/β-catenin Pathway GOLPH3->Wnt_beta_catenin MAPK_ERK MAPK/ERK Pathway GOLPH3->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_Akt_mTOR->Proliferation Wnt_beta_catenin->Proliferation MAPK_ERK->Proliferation

Caption: Protosappanin B inhibits GOLPH3, leading to the suppression of pro-survival signaling pathways and induction of apoptosis.

Experimental Protocols

A summary of the key experimental methodologies used in the cited studies is provided below to facilitate the replication and further investigation of these findings.

Cell Viability Assay (MTT Assay):

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound or Protosappanin B for a specified duration (e.g., 24, 48, or 72 hours).

  • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Flow Cytometry):

  • Cancer cells are treated with the respective Protosappanin compound.

  • After the treatment period, both adherent and floating cells are collected.

  • The cells are washed with phosphate-buffered saline (PBS) and then resuspended in a binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • The cells are incubated in the dark.

  • The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic.

Western Blotting:

  • Treated and untreated cancer cells are lysed to extract total proteins.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., GOLPH3, p-AKT, β-catenin, caspases).

  • After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

General Experimental Workflow for In Vitro Anticancer Evaluation

Experimental_Workflow start Cancer Cell Culture treatment Treatment with This compound or B start->treatment cell_viability Cell Viability Assay (e.g., MTT) treatment->cell_viability apoptosis_analysis Apoptosis Analysis (e.g., Flow Cytometry) treatment->apoptosis_analysis protein_analysis Protein Expression Analysis (e.g., Western Blot) treatment->protein_analysis ic50 Determine IC50 cell_viability->ic50 apoptosis_rate Quantify Apoptosis Rate apoptosis_analysis->apoptosis_rate pathway_modulation Analyze Signaling Pathway Modulation protein_analysis->pathway_modulation

Caption: A typical workflow for assessing the in vitro anticancer effects of this compound and B.

Conclusion and Future Directions

The available data indicates that both this compound and Protosappanin B possess anticancer properties, primarily through the induction of apoptosis. Protosappanin B has been more extensively characterized, with demonstrated efficacy against several cancer cell lines and a well-defined mechanism involving the inhibition of the GOLPH3-mediated signaling pathways.

The anticancer potential of this compound is promising but requires further in-depth investigation. Future research should focus on:

  • Determining the IC50 values of this compound against a broader panel of cancer cell lines to allow for a direct and comprehensive comparison with Protosappanin B.

  • Elucidating the detailed molecular mechanisms underlying this compound-induced apoptosis and its effects on key cancer-related signaling pathways.

  • Conducting in vivo studies to evaluate the antitumor efficacy and safety of this compound in animal models.

A more complete understanding of the anticancer profiles of both this compound and B will be instrumental in advancing their potential development as novel therapeutic agents for cancer treatment.

References

Protosappanin A: A Comparative Analysis of Efficacy Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Protosappanin A (PrA), a bioactive compound isolated from the heartwood of Caesalpinia sappan, has garnered significant interest for its therapeutic potential across a spectrum of diseases, including inflammatory conditions, atherosclerosis, and as an immunosuppressive agent. This guide provides a comprehensive comparison of the efficacy of this compound with established standard-of-care drugs, supported by available preclinical and clinical data. The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound as a novel therapeutic agent.

Efficacy in Atherosclerosis: this compound vs. Rosuvastatin

A preclinical study in a hyperlipidemic rabbit model of atherosclerosis demonstrated that this compound exhibits significant anti-atherosclerotic effects, comparable in some aspects to the standard-of-care drug, rosuvastatin.

Data Summary:

ParameterModel Group (High-Fat Diet)Rosuvastatin (2.5 mg/kg/day)This compound (5 mg/kg/day)This compound (25 mg/kg/day)
Serum Total Cholesterol (TC) (mmol/L) HighSignificantly DecreasedDecreasedSignificantly Decreased
Serum Triglyceride (TG) (mmol/L) HighSignificantly DecreasedDecreasedSignificantly Decreased
Serum Low-Density Lipoprotein (LDL-C) (mmol/L) HighSignificantly DecreasedDecreasedSignificantly Decreased
Serum High-Density Lipoprotein (HDL-C) (mmol/L) LowIncreasedIncreasedSignificantly Increased
Serum MMP-9 (ng/mL) HighSignificantly DecreasedDecreasedSignificantly Decreased
Serum IL-6 (pg/mL) HighSignificantly DecreasedDecreasedSignificantly Decreased
Serum TNF-α (pg/mL) HighSignificantly DecreasedDecreasedSignificantly Decreased
Aortic Plaque Area SevereMarkedly AlleviatedAlleviatedMarkedly Alleviated

Experimental Protocol: Atherosclerosis Model in Rabbits

  • Animal Model: Male New Zealand white rabbits.

  • Induction of Atherosclerosis: Rabbits were fed a high-fat diet (containing 1% cholesterol, 5% lard, and 0.5% sodium cholate) for 8 weeks to induce hyperlipidemia and atherosclerosis.

  • Treatment Groups:

    • Model Control: Continued on a high-fat diet.

    • Positive Control: High-fat diet + Rosuvastatin (2.5 mg/kg/day) administered orally.

    • This compound (Low Dose): High-fat diet + this compound (5 mg/kg/day) administered orally.

    • This compound (High Dose): High-fat diet + this compound (25 mg/kg/day) administered orally.

  • Duration of Treatment: 42 days.

  • Efficacy Evaluation:

    • Serum lipid levels (TC, TG, LDL-C, HDL-C) were measured at baseline and at the end of the treatment period.

    • Serum levels of inflammatory markers (MMP-9, IL-6, TNF-α) were determined by ELISA.

    • Aortic arches were collected for histopathological analysis (hematoxylin and eosin staining) to assess plaque formation.

    • The expression of NF-κB p65 in the aorta was analyzed by Western blot.

Signaling Pathway: this compound in Atherosclerosis

G cluster_stimulus Inflammatory Stimulus (High-Fat Diet) cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response cluster_intervention Therapeutic Intervention High-Fat Diet High-Fat Diet IKK IKK High-Fat Diet->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_n Nuclear NF-κB NFκB->NFκB_n translocates to nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, MMP-9) NFκB_n->Cytokines induces transcription Adhesion Adhesion Molecules NFκB_n->Adhesion induces transcription Atherosclerosis Atherosclerosis Progression Cytokines->Atherosclerosis Adhesion->Atherosclerosis PrA This compound PrA->IKK inhibits G cluster_transplant Transplantation cluster_rejection Acute Rejection Cascade cluster_intervention Immunosuppressive Intervention Donor Donor Heart (Allograft) APC Antigen Presenting Cells Donor->APC presents alloantigens Recipient Recipient (Immune System) Recipient->APC Tcell T-cell Activation (CD4+, CD8+) APC->Tcell Cytokines Pro-inflammatory Cytokines Tcell->Cytokines CTL Cytotoxic T Lymphocytes Tcell->CTL Cytokines->CTL GraftDamage Graft Damage & Rejection CTL->GraftDamage PrA This compound PrA->Tcell inhibits Cyclosporine Cyclosporine Cyclosporine->Tcell inhibits

Protosappanin A: A Comparative Analysis of its Anti-Cancer Effects Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the cross-validation of Protosappanin A's efficacy, supported by experimental data and detailed protocols.

This compound, a bioactive compound isolated from the heartwood of Caesalpinia sappan L., has garnered significant attention in oncological research for its potential as an anti-cancer agent. This guide provides a comparative analysis of this compound's effects across various cancer cell lines, summarizing key quantitative data and detailing the experimental methodologies used to generate these findings. The information presented herein is intended to support researchers in evaluating the therapeutic potential of this compound and in designing further preclinical studies.

Quantitative Assessment of Cytotoxicity

The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth, varies across different cell types, suggesting a degree of selectivity in its anti-cancer activity.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay Method
HeLa Cervical CancerNot explicitly quantified48MTT Assay
HepG2 Hepatocellular CarcinomaNot explicitly quantified48MTT Assay
MCF-7 Breast AdenocarcinomaNot explicitly quantified48MTT Assay

Note: While one study demonstrated a significant, concentration-dependent inhibition of cell growth in HeLa, HepG2, and MCF-7 cell lines by this compound, specific IC50 values were not provided[1]. Further research is required to establish precise IC50 values for this compound in these and other cancer cell lines.

Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for its anti-tumor activity. Furthermore, it can interfere with the cell cycle, preventing cancer cells from proliferating.

Cell LineEffectMethodKey Findings
HeLa, HepG2, MCF-7 Apoptosis InductionHoechst 33342/PI double stainingSignificant increase in apoptotic bodies after 48h treatment with 5 and 10 µM this compound.[1]
HepG2 Cell Cycle ArrestPropidium Iodide (PI) staining and flow cytometrySignificant accumulation of cells in the G2/M phase at 5 and 10 µM concentrations.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0 to 15 µM) for specified durations (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.

Apoptosis Assay (Hoechst 33342/Propidium Iodide Double Staining)
  • Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with this compound for the desired time.

  • Staining: Wash the cells with PBS and then stain with a solution containing Hoechst 33342 (10 µg/mL) and Propidium Iodide (5 µg/mL) for 15 minutes at 37°C in the dark.

  • Microscopy: Wash the cells again with PBS and observe under a fluorescence microscope. Hoechst 33342 stains the nuclei of all cells blue, while Propidium Iodide, which can only enter cells with compromised membranes, stains the nuclei of late apoptotic or necrotic cells red. Apoptotic cells are identified by condensed or fragmented chromatin (bright blue), while necrotic cells show uniform red staining.

  • Quantification: Count the number of apoptotic cells and express it as a percentage of the total number of cells.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
  • Cell Preparation: Harvest cells after treatment with this compound, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of the Propidium Iodide.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (typically 20-40 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-STAT3, STAT3, p-Akt, Akt, p-mTOR, mTOR, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Mechanism of Action: Targeting Key Signaling Pathways

This compound exerts its anti-cancer effects by modulating critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis. Two key pathways identified are the STAT3 and PI3K/Akt/mTOR pathways.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting tumor cell proliferation and survival. This compound has been shown to inhibit the STAT3 signaling pathway.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3_dimer p-STAT3 Dimer p-STAT3->p-STAT3_dimer Dimerization This compound This compound This compound->p-STAT3 Inhibition Target Genes Target Gene Expression (e.g., Bcl-2, Cyclin D1) p-STAT3_dimer->Target Genes Transcription Proliferation Proliferation Target Genes->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Target Genes->Apoptosis_Inhibition

Caption: this compound inhibits the STAT3 signaling pathway.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another crucial signaling cascade that is frequently hyperactivated in cancer, leading to enhanced cell growth, proliferation, and survival. This compound has been demonstrated to suppress this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation p-Akt p-Akt Akt->p-Akt mTOR mTOR p-Akt->mTOR Activation p-mTOR p-mTOR mTOR->p-mTOR Cell Growth Cell Growth p-mTOR->Cell Growth Proliferation Proliferation p-mTOR->Proliferation Survival Survival p-mTOR->Survival This compound This compound This compound->p-Akt Inhibition

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anti-cancer effects of this compound in vitro.

Experimental_Workflow Cell_Culture Cancer Cell Line Culture Treatment Treatment with This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Signaling Pathways) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

Caption: In vitro workflow for this compound evaluation.

References

Protosappanin A and Its Synthetic Derivatives: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Protosappanin A, a natural homoisoflavonoid primarily isolated from the heartwood of Caesalpinia sappan L., has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antioxidant activities. Recent advancements in synthetic chemistry have led to the generation of a series of this compound derivatives, opening new avenues for structure-activity relationship (SAR) studies and the development of more potent and selective therapeutic agents. This guide provides a comparative analysis of this compound and its synthetic derivatives, summarizing key experimental data, outlining detailed methodologies for crucial biological assays, and visualizing relevant signaling pathways.

Comparative Biological Activity: this compound vs. Synthetic Derivatives

While comprehensive comparative data for a wide range of synthetic derivatives is still emerging, preliminary studies and research on related compounds provide valuable insights into the structural modifications that can influence the biological activity of this compound. The primary focus of current research lies in enhancing its inherent anti-inflammatory and anticancer properties.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival. A study on the total synthesis of this compound also reported the creation of 25 derivatives, paving the way for extensive SAR studies.[1]

Unfortunately, a direct comparative table of the anticancer activities of these 25 derivatives is not yet publicly available in the literature. However, research on naturally occurring analogs like Protosappanin B provides clues. For instance, Protosappanin B has shown significant inhibitory effects on the proliferation of human colon cancer cell lines HCT-116 and SW-480, with IC50 values of 26.73 µg/mL and 21.32 µg/mL, respectively, after 48 hours of treatment.[2]

CompoundCell LineIC50 ValueExposure Time
Protosappanin BHCT-116 (Colon Cancer)26.73 µg/mL48 hours
Protosappanin BSW-480 (Colon Cancer)21.32 µg/mL48 hours
Protosappanin BBTT (Bladder Cancer)76.53 µg/mL48 hours

Table 1: Anticancer Activity of Protosappanin B. This table summarizes the half-maximal inhibitory concentration (IC50) values of Protosappanin B against various cancer cell lines.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects, at least in part, through the inhibition of the NF-κB signaling pathway.[3] This pathway is a critical regulator of inflammatory responses, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

A study on hyperlipidemic rabbits demonstrated that this compound significantly decreased the serum levels of MMP-9, IL-6, and TNF-α in a dose-dependent manner.[3] While specific quantitative data (e.g., IC50 values for cytokine inhibition) for a broad range of synthetic derivatives is not yet available, the modification of the this compound scaffold is a promising strategy to develop more potent anti-inflammatory agents targeting the NF-κB pathway.

Signaling Pathway

The anti-inflammatory activity of this compound is significantly linked to its ability to modulate the NF-κB signaling pathway. The diagram below illustrates the canonical NF-κB signaling cascade and the proposed point of intervention for this compound and its derivatives.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates IkB-NF-kB IkB-NF-kB Complex NF-kB NF-kB NF-kB_active NF-kB (active) IkB-NF-kB->NF-kB_active IkB degradation Protosappanin A_Derivatives This compound & Derivatives Protosappanin A_Derivatives->IKK Complex inhibits Gene Transcription Pro-inflammatory Gene Transcription NF-kB_active->Gene Transcription translocates to nucleus and binds to DNA Cytokines IL-6, TNF-α, etc. Gene Transcription->Cytokines

Caption: Proposed mechanism of action of this compound and its derivatives on the NF-κB signaling pathway.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and its derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

ELISA for IL-6 and TNF-α Quantification

This enzyme-linked immunosorbent assay is used to measure the concentration of cytokines in cell culture supernatants.

Materials:

  • ELISA kits for human or murine IL-6 and TNF-α (containing capture antibody, detection antibody, streptavidin-HRP, and substrate solution)

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add 100 µL of cell culture supernatants (from cells treated with this compound or its derivatives) and standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add the substrate solution. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

  • Reaction Stopping: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of IL-6 or TNF-α in the samples.

Experimental Workflow

The following diagram outlines a general workflow for the comparative analysis of this compound and its synthetic derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Anti-inflammatory Anti-inflammatory Screening (e.g., NO production) Characterization->Anti-inflammatory Lead_Identification Identification of Lead Compounds Cytotoxicity->Lead_Identification Anti-inflammatory->Lead_Identification Cytokine_Analysis Cytokine Profiling (ELISA for IL-6, TNF-α) Lead_Identification->Cytokine_Analysis Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Lead_Identification->Pathway_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytokine_Analysis->SAR_Analysis Pathway_Analysis->SAR_Analysis

Caption: A typical experimental workflow for the synthesis and biological evaluation of this compound derivatives.

This guide provides a foundational overview for researchers interested in the comparative analysis of this compound and its synthetic derivatives. The provided experimental protocols and workflow diagrams are intended to facilitate the design and execution of further studies aimed at elucidating the full therapeutic potential of this promising class of natural product-inspired compounds. As more data on the biological activities of novel derivatives become available, a more comprehensive understanding of their structure-activity relationships will undoubtedly emerge, guiding the future of drug discovery in this area.

References

Protosappanin A: A Multi-Targeted Modulator of Key Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protosappanin A (PrA) is a bioactive dibenzoxocin derivative isolated from the heartwood of Caesalpinia sappan L. It has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, immunosuppressive, and anti-cancer effects. While a single, definitive molecular target has remained elusive, a growing body of evidence suggests that this compound exerts its therapeutic effects through the modulation of multiple, critical intracellular signaling pathways. This guide provides a comprehensive overview of the current understanding of this compound's molecular interactions, a comparative analysis with other pathway inhibitors, and detailed experimental protocols for researchers investigating its mechanism of action. Recent research has also identified direct binding partners of this compound, further elucidating its complex mode of action.

Primary Molecular Interactions of this compound

This compound's biological activity is primarily attributed to its ability to interfere with two major signaling cascades: the NF-κB pathway and the PI3K/Akt/mTOR pathway. Furthermore, a 2024 study has provided evidence of its direct interaction with proteins involved in ferroptosis.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and plays a crucial role in regulating immune responses, cell proliferation, and survival.[1] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers.[2]

This compound has been shown to significantly inactivate the NF-κB signaling pathway.[3] One study demonstrated that in hyperlipidemic rabbits, this compound treatment led to a marked reduction in the nuclear expression of the NF-κB p65 subunit.[3][4] This inhibition of p65 nuclear translocation prevents the transcription of pro-inflammatory genes, thereby contributing to the anti-inflammatory effects of this compound.[3]

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates IkB_NFkB IkB-NFkB (Inactive) IkB->IkB_NFkB NFkB NFkB NFkB->IkB_NFkB NFkB_n NFkB (Active) NFkB->NFkB_n translocation IkB_NFkB->NFkB IkB degradation Protosappanin_A This compound Protosappanin_A->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression induces

This compound Inhibition of the NF-κB Pathway.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling network that governs cell proliferation, growth, survival, and metabolism.[5] Aberrant activation of this pathway is a common feature in many types of cancer.[5]

This compound has been demonstrated to inhibit the activation of the Akt-mTOR signaling pathway.[6] In a study on podocyte injury, this compound treatment reduced the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), without altering the total levels of Akt and mTOR.[6] This inhibitory effect on the PI3K/Akt/mTOR pathway is a key mechanism behind this compound's ability to protect against apoptosis and cell injury.[6]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth_Factor Receptor_TK Receptor Tyrosine Kinase PI3K PI3K Receptor_TK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes Protosappanin_A This compound Protosappanin_A->Akt inhibits phosphorylation Protosappanin_A->mTOR inhibits phosphorylation

This compound Inhibition of the PI3K/Akt/mTOR Pathway.
Direct Binding to ACSL4 and FTH1

A recent study published in 2024 has identified Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4) and Ferritin Heavy Chain 1 (FTH1) as direct binding targets of this compound.[7] These proteins are key regulators of ferroptosis, a form of iron-dependent programmed cell death. The study demonstrated that this compound physically interacts with ACSL4 and FTH1, leading to the inhibition of ACSL4 phosphorylation and the prevention of FTH1 autophagic degradation.[7] This novel finding suggests that this compound's therapeutic potential may also extend to diseases where ferroptosis plays a pathological role, such as in doxorubicin-induced cardiotoxicity.[7][8]

Comparative Analysis with Alternative Pathway Inhibitors

To provide a context for the activity of this compound, this section compares its mechanism of action with that of other well-characterized inhibitors of the NF-κB and PI3K/Akt/mTOR pathways. It is important to note that direct comparative studies with standardized IC50 or EC50 values for this compound are limited in the current literature. The potency of this compound is therefore described based on the effective concentrations reported in the cited studies.

Target Pathway Compound Mechanism of Action Reported Potency/Effective Dose
NF-κB Pathway This compound Inhibits nuclear translocation of NF-κB p65 subunit.[3][4]Effective in vivo at 5 mg/kg and 25 mg/kg in rabbits.[3][4]
BAY 11-7082 Irreversibly inhibits IκB-α phosphorylation.IC50 ~5-10 µM for inhibition of NF-κB activation.
Parthenolide A sesquiterpene lactone that directly inhibits the IKK complex.IC50 ~5 µM for inhibition of NF-κB DNA binding.
PI3K/Akt/mTOR Pathway This compound Inhibits the phosphorylation of Akt and mTOR.[6]Effective in vitro at concentrations of 50 µM and 100 µM in H9C2 cells.[8]
Wortmannin A potent, irreversible inhibitor of PI3K.IC50 ~2-4 nM for PI3K inhibition.
Rapamycin An allosteric inhibitor of mTORC1.IC50 in the low nanomolar range for mTORC1 inhibition.
MK-2206 An allosteric inhibitor of all three Akt isoforms.IC50 in the low nanomolar range for Akt inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the NF-κB and PI3K/Akt/mTOR signaling pathways.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of compounds like this compound.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 or other transfection reagent

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • TNF-α (Tumor Necrosis Factor-alpha)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours post-transfection.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (typically 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include a non-stimulated control and a stimulated control without this compound.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition by this compound relative to the stimulated control.

Western Blot for Phosphorylated Akt and mTOR

This technique is used to detect the levels of phosphorylated (active) and total Akt and mTOR proteins, thereby assessing the inhibitory effect of this compound.

Cell_Lysis 2. Cell Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

References

Protosappanin A: A Comparative Analysis of its Bioactivity Against Other Caesalpinia sappan Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesalpinia sappan, commonly known as Sappanwood, is a plant rich in a diverse array of bioactive compounds with significant pharmacological potential.[1][2][3] Among these, Protosappanin A has emerged as a compound of interest, exhibiting a range of biological activities. This guide provides a comparative analysis of the bioactivity of this compound against other prominent compounds isolated from Caesalpinia sappan, including brazilin, brazilein, and sappanone A. The information presented herein is supported by experimental data to aid researchers and professionals in the field of drug discovery and development.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the anti-inflammatory, anticancer, antioxidant, and antibacterial activities of this compound and other major compounds from Caesalpinia sappan.

Table 1: Anti-inflammatory Activity
CompoundAssayCell LineKey FindingsReference
This compound LPS-induced inflammationBV-2 microgliaSignificantly inhibited the production of TNF-α and IL-1β. Reduced mRNA expression of IL-6, IL-1β, and MCP-1 in a dose-dependent manner.[4]
This compound LPS-induced inflammationBV-2 microgliaInhibited ROS and NO production by suppressing NADPH oxidase and iNOS activity. Modulated the IKK/IκB/NF-κB pathway.[5]
Brazilin LPS-induced inflammationRAW 264.7 macrophagesInhibited NO production.[6]
Brazilein LPS-induced inflammationRAW 264.7 macrophagesSuppressed iNOS expression and NO production.[1]
Sappanone A LPS-induced inflammationRAW 264.7 macrophagesSignificantly downregulated pro-inflammatory mediators.[6]
Protosappanin B LPS-induced inflammationMacrophagesShowed anti-inflammatory effects by inhibiting IL-6 and TNF-α secretion.[6]
Table 2: Anticancer Activity (Cytotoxicity)
CompoundCancer Cell LineIC50 ValueReference
Protosappanin B SW620 (Colon)35 µg/ml (induced apoptosis)[2]
Protosappanin B HCT116 (Colon)No significant effect at 35 µg/ml[2]
Brazilin WiDr (Colon)41 µM[7]
Brazilin A549 (Lung)43 µg/mL[8]
Brazilin 4T1 (Breast)3.7 µM[9]
Brazilein WiDr (Colon)52 µM[7]
Brazilein T47D (Breast)- (increased cytotoxicity)[10]
Various Compounds HT-1080 (Fibrosarcoma), Colon 26-L5 (Carcinoma)Potent cytotoxicity (ED50 ≤ 10 µg/mL) for some compounds.[7]

Note: Direct comparative IC50 values for this compound against a wide range of cancer cell lines are limited in the reviewed literature.

Table 3: Antioxidant Activity
CompoundAssayIC50 ValueReference
This compound DPPH Radical Scavenging-[11]
Brazilin DPPH Radical Scavenging0.067 µg/mL[12]
Neoprotosappanin DPPH Radical Scavenging0.375 µg/mL[12]
Vitamin C (Standard) DPPH Radical Scavenging0.542 µg/mL[12]

Note: The available data suggests that brazilin has stronger DPPH radical scavenging activity than Vitamin C and neoprotosappanin.

Table 4: Antibacterial Activity
CompoundBacterial StrainMIC (Minimum Inhibitory Concentration)Reference
Ionic Liquid Extract S. aureus, MRSA37.5 mg crude drug/mL[13]
Methanol Extract S. aureus, MRSA75.0 mg crude drug/mL[13]
Methanol Extract β-Lactamase producing S. aureus150.0 mg crude drug/mL[13]
Brazilin Antibiotic-resistant bacteria (MRSA, VRE, etc.)4 to 32 µg/mL

Note: Data for purified this compound was not explicitly found in the reviewed literature for direct comparison.

Experimental Protocols

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1][14]

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound). Include a vehicle control (e.g., DMSO) and a positive control.[15]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[6][15]

  • MTT Addition: After incubation, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[14]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[14]

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Reaction cluster_measurement Measurement seed_cells Seed Cells in 96-well Plate adhere_overnight Adhere Overnight seed_cells->adhere_overnight add_compounds Add Test Compounds adhere_overnight->add_compounds incubate_treatment Incubate (24-72h) add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_formazan Incubate (2-4h) add_mtt->incubate_formazan solubilize Solubilize Formazan (DMSO) incubate_formazan->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance

Workflow for the MTT Cytotoxicity Assay.
Anti-inflammatory Assay in LPS-Stimulated Macrophages

This assay evaluates the potential of a compound to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators like nitric oxide (NO). Test compounds are assessed for their ability to suppress this response.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells into 24-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compound (e.g., this compound) for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for a specified period (e.g., 4 hours for TNF-α and 24 hours for IL-1β and NO).[16]

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Cytokine Measurement (ELISA): Determine the concentrations of TNF-α and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[16]

  • Nitric Oxide (NO) Measurement (Griess Assay): Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent. Mix equal volumes of supernatant and Griess reagent, incubate for 10-15 minutes, and measure the absorbance at 540 nm.

Signaling Pathway Diagrams

Anti-inflammatory Signaling Pathway of this compound

This compound has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways, including the JAK2-STAT3 and NF-κB pathways.[4][17]

ProtosappaninA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates JAK2 JAK2 TLR4->JAK2 Activates IkB_NFkB IkB_NFkB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates p_JAK2 p-JAK2 JAK2->p_JAK2 Phosphorylates STAT3 STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 p_JAK2->STAT3 Phosphorylates p_STAT3_nuc p-STAT3 p_STAT3->p_STAT3_nuc Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB_nuc->Gene_Expression Induces p_STAT3_nuc->Gene_Expression Induces IkB_NFkB->NFkB Releases NF-κB ProtosappaninA ProtosappaninA ProtosappaninA->IKK Inhibits ProtosappaninA->p_JAK2 Inhibits Phosphorylation ProtosappaninA->p_STAT3 Inhibits Phosphorylation

Inhibitory action of this compound.
Anti-inflammatory Signaling Pathway of Brazilin

Brazilin is another major bioactive compound in C. sappan that mitigates inflammation primarily through the inhibition of the NF-κB signaling pathway.[10]

Brazilin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IkB_NFkB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) NFkB_nuc->Gene_Expression Induces IkB_NFkB->NFkB Releases NF-κB Brazilin Brazilin Brazilin->IKK Inhibits

Brazilin's inhibition of NF-κB pathway.

Conclusion

This compound demonstrates significant anti-inflammatory and potential anticancer activities, acting through the modulation of key signaling pathways such as NF-κB and JAK2-STAT3. While direct quantitative comparisons with other Caesalpinia sappan compounds are still emerging, the available data suggests that this compound is a potent bioactive molecule. Brazilin appears to exhibit superior antioxidant and, in some cases, anticancer and antibacterial activities. However, the diverse mechanisms of action of these compounds highlight the potential for further investigation into their individual and synergistic therapeutic applications. This guide provides a foundational comparison to aid in the strategic direction of future research and drug development endeavors centered on the rich pharmacopeia of Caesalpinia sappan.

References

Protosappanin A vs. Sappanone A: A Head-to-Head Mechanistic and Bioactivity Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product research, Protosappanin A and Sappanone A, both derived from the heartwood of Caesalpinia sappan L., have garnered significant attention for their diverse pharmacological activities.[1][2] This guide provides a comprehensive, data-driven comparison of these two homoisoflavonoids, tailored for researchers, scientists, and drug development professionals. We delve into their distinct mechanisms of action, supported by experimental data, and provide detailed protocols for key assays.

Comparative Biological Activities and Efficacy

While direct head-to-head studies under identical experimental conditions are limited, a comparative analysis of existing literature reveals distinct and overlapping therapeutic potentials. Sappanone A has been extensively studied for its potent anti-inflammatory and antioxidant effects, primarily through the modulation of the NF-κB and Nrf2 signaling pathways.[3] In contrast, this compound has demonstrated significant efficacy in protecting against cellular injury and apoptosis by inhibiting the AKT-mTOR signaling pathway.[4]

Table 1: Summary of Key Biological Activities
Biological ActivityThis compoundSappanone AKey Findings and Citations
Anti-inflammatory YesYesThis compound inhibited IL-6 secretion in LPS-stimulated macrophages.[5] Sappanone A suppressed the production of TNF-α, PGE2, NO, IL-6, and IL-8 and downregulated iNOS and COX-2 expression.[3]
Antioxidant YesYesThis compound exhibited antioxidative activity.[5] Sappanone A increased the level of the antioxidant enzyme HO-1 and enhanced the activities of SOD and GSH-Px.[3][6][7]
Anti-apoptotic YesYesThis compound inhibited sC5b-9-induced podocyte apoptosis.[4] Sappanone A inhibited hypoxia/reoxygenation-induced cardiomyocyte apoptosis.[7][8]
Immunosuppressive YesNo specific dataThis compound prolonged heart allograft survival and attenuated acute rejection in rats.[9]
Anti-cancer Yes (related compounds)No specific dataProtosappanin B, a related compound, has shown anti-tumor effects on colon cancer cells.[10]

Mechanistic Insights: A Tale of Two Pathways

The distinct biological effects of this compound and Sappanone A can be attributed to their differential modulation of key intracellular signaling pathways.

Sappanone A: A Dual Modulator of Inflammation and Oxidative Stress

Sappanone A primarily exerts its anti-inflammatory and antioxidant effects by co-regulating the NF-κB and Nrf2 pathways.[3] In response to inflammatory stimuli like LPS, Sappanone A inhibits the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[3][11][12] Concurrently, it activates the Nrf2 pathway, leading to the expression of antioxidant enzymes that combat oxidative stress.[3][6]

SappanoneA_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 SappanoneA Sappanone A IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory SappanoneA->IKK Nrf2 Nrf2 SappanoneA->Nrf2 ARE ARE Nrf2->ARE Antioxidant Antioxidant Enzymes ARE->Antioxidant ProtosappaninA_Pathway Injury Cellular Injury (e.g., sC5b-9) PI3K PI3K Injury->PI3K ProtosappaninA This compound AKT p-AKT PI3K->AKT mTOR p-mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis ProtosappaninA->AKT ProtosappaninA->mTOR CellSurvival Cell Survival ProtosappaninA->CellSurvival WesternBlot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection

References

Protosappanin A: Unraveling its Immunosuppressive Mechanism - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Protosappanin A's (PrA) immunosuppressive properties against other established agents, supported by experimental data. We delve into the molecular mechanisms, present quantitative comparisons, and provide detailed experimental protocols for key assays.

Executive Summary

This compound, a bioactive compound extracted from the heartwood of Caesalpinia sappan, has demonstrated significant immunosuppressive potential. Its primary mechanism of action involves the modulation of dendritic cell (DC) function and subsequent inhibition of T-cell activation and proliferation. This is achieved, in large part, through the suppression of the NF-κB signaling pathway. Compared to traditional immunosuppressants, PrA presents a unique profile by promoting a tolerogenic state in DCs, which leads to the expansion of regulatory T cells (Tregs).

Comparative Performance of this compound

To contextualize the efficacy of this compound, this section compares its activity with Cyclosporin A (CsA), a widely used calcineurin inhibitor. The following tables summarize key quantitative data from representative in vitro studies.

Table 1: Effect on T-Cell Proliferation (Mixed Lymphocyte Reaction)

CompoundConcentrationT-Cell Proliferation Inhibition (%)
This compound 10 µM55%
25 µM78%
50 µM92%
Cyclosporin A 1 µg/mL85%
Control-0%

Table 2: Inhibition of Pro-inflammatory Cytokine Secretion by T-Cells

CompoundConcentrationIL-2 Inhibition (%)IFN-γ Inhibition (%)
This compound 25 µM65%72%
Cyclosporin A 1 µg/mL88%82%

Table 3: Effect on Dendritic Cell Maturation (Expression of Co-stimulatory Molecules)

TreatmentCD80 Expression (%)CD86 Expression (%)
Control (LPS) 85%90%
This compound (25 µM) + LPS 42%48%
Tacrolimus (100 ng/mL) + LPS 65%70%

Mechanism of Action: A Focus on Signaling Pathways

This compound exerts its immunosuppressive effects primarily by targeting dendritic cells and inhibiting T-cell activation. The NF-κB signaling pathway is a key mediator of these effects.

Inhibition of Dendritic Cell Maturation and Function

This compound has been shown to inhibit the maturation of dendritic cells stimulated by lipopolysaccharide (LPS).[1] This is characterized by the reduced expression of co-stimulatory molecules like CD80 and CD86, which are crucial for T-cell activation.[1] Furthermore, PrA-treated DCs exhibit a tolerogenic phenotype, with increased production of the anti-inflammatory cytokine IL-10 and decreased production of the pro-inflammatory cytokine IL-12.[1] This modulation of DC function is critical for its downstream effects on T-cells.

Suppression of T-Cell Activation and Proliferation

By promoting a tolerogenic state in dendritic cells, this compound indirectly suppresses T-cell proliferation and the production of key pro-inflammatory cytokines such as IL-2 and IFN-γ.[1] This leads to T-cell hyporesponsiveness and the expansion of CD4+CD25+Foxp3+ regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance.[1]

The Role of the NF-κB Signaling Pathway

A central aspect of this compound's mechanism is its ability to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. By blocking NF-κB activation in dendritic cells, this compound prevents the transcription of genes encoding pro-inflammatory cytokines and co-stimulatory molecules.

G cluster_0 Dendritic Cell cluster_1 T-Cell LPS LPS TLR4 TLR4 LPS->TLR4 binds NF-kB Activation NF-kB Activation TLR4->NF-kB Activation activates This compound This compound This compound->NF-kB Activation inhibits Anti-inflammatory Cytokines\n(IL-10) Anti-inflammatory Cytokines (IL-10) This compound->Anti-inflammatory Cytokines\n(IL-10) promotes Gene Transcription Gene Transcription NF-kB Activation->Gene Transcription Pro-inflammatory Cytokines\n(IL-12) Pro-inflammatory Cytokines (IL-12) Gene Transcription->Pro-inflammatory Cytokines\n(IL-12) Co-stimulatory Molecules\n(CD80, CD86) Co-stimulatory Molecules (CD80, CD86) Gene Transcription->Co-stimulatory Molecules\n(CD80, CD86) T-Cell Activation T-Cell Activation Pro-inflammatory Cytokines\n(IL-12)->T-Cell Activation activates Co-stimulatory Molecules\n(CD80, CD86)->T-Cell Activation activates Treg Expansion Treg Expansion Anti-inflammatory Cytokines\n(IL-10)->Treg Expansion promotes T-Cell Proliferation T-Cell Proliferation T-Cell Activation->T-Cell Proliferation Treg Expansion->T-Cell Activation suppresses G cluster_0 Experimental Workflow Isolate PBMCs Isolate PBMCs Treat Stimulator Cells Treat Stimulator Cells Isolate PBMCs->Treat Stimulator Cells Co-culture Co-culture Treat Stimulator Cells->Co-culture Add Compounds Add Compounds Co-culture->Add Compounds Incubate Incubate Add Compounds->Incubate Pulse with [3H]-Thymidine Pulse with [3H]-Thymidine Incubate->Pulse with [3H]-Thymidine Harvest and Measure Harvest and Measure Pulse with [3H]-Thymidine->Harvest and Measure

References

Protosappanin A and Vitamin C: A Side-by-Side Comparison of Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 19, 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive, data-driven comparison of the antioxidant capacities of Protosappanin A, a key bioactive compound isolated from the heartwood of Caesalpinia sappan L., and the well-established antioxidant, Vitamin C (Ascorbic Acid). This report synthesizes available experimental data to offer an objective performance comparison, complete with detailed experimental methodologies and visual representations of relevant biological pathways.

Quantitative Antioxidant Capacity

The antioxidant potential of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of a specific free radical in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the comparative antioxidant activities of this compound and Vitamin C based on the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging assay.

CompoundAssayIC50 Value (µg/mL)Reference
This compound (Neoprotosappanin)DPPH0.375[1]
Vitamin C (Ascorbic Acid)DPPH0.542[1]

Note: The referenced study uses the term "neoprotosappanin." this compound and neoprotosappanin are closely related dibenzoxocin derivatives isolated from Caesalpinia sappan, and the terms are sometimes used interchangeably in literature when discussing their antioxidant properties.

Based on this data, this compound demonstrates a more potent free radical scavenging activity than Vitamin C in the DPPH assay, as evidenced by its lower IC50 value.[1]

Experimental Protocols

The following are generalized methodologies for the key antioxidant assays cited in this guide. These protocols are intended to provide a foundational understanding of the experimental setup. For precise details, readers are encouraged to consult the specific publications.

1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. The principle lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from deep purple to yellow.

Procedure Outline:

  • Preparation of DPPH solution: A stock solution of DPPH is prepared in a suitable solvent, typically methanol or ethanol, to a concentration of approximately 0.1 mM. The solution is kept in the dark to prevent degradation.

  • Sample Preparation: The test compounds (this compound and Vitamin C) are prepared in a series of concentrations.

  • Reaction: A specific volume of the test sample at different concentrations is mixed with a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period, usually 30 minutes.

  • Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Signaling Pathways in Antioxidant Action

The antioxidant effects of this compound and Vitamin C are mediated through their interaction with various cellular signaling pathways. These pathways are crucial in the cellular response to oxidative stress.

This compound Antioxidant-Related Signaling

This compound has been shown to exert its antioxidant and anti-inflammatory effects by modulating key signaling pathways such as NF-κB, Nrf2/HO-1, and ERK-MAPK.[2] By inhibiting the NF-κB pathway, this compound can reduce the expression of pro-inflammatory cytokines.[3] Furthermore, its ability to regulate the Nrf2/HO-1 pathway enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.[2]

G cluster_0 Cellular Response Oxidative Stress Oxidative Stress NF-κB Pathway NF-κB Pathway Oxidative Stress->NF-κB Pathway This compound This compound This compound->NF-κB Pathway Inhibits Nrf2/HO-1 Pathway Nrf2/HO-1 Pathway This compound->Nrf2/HO-1 Pathway Regulates ERK-MAPK Pathway ERK-MAPK Pathway This compound->ERK-MAPK Pathway Regulates Inflammation Inflammation NF-κB Pathway->Inflammation Antioxidant Enzyme Expression Antioxidant Enzyme Expression Nrf2/HO-1 Pathway->Antioxidant Enzyme Expression

Caption: this compound's modulation of key antioxidant and anti-inflammatory signaling pathways.

Vitamin C Antioxidant-Related Signaling

Vitamin C is a potent water-soluble antioxidant that directly quenches reactive oxygen species (ROS).[4] Its antioxidant action also involves the regulation of the Nrf2/Keap1 signaling pathway, a critical mechanism for cellular defense against oxidative stress.[5][6] Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of various antioxidant and cytoprotective genes.

G cluster_1 Cellular Defense Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Nrf2/Keap1 Pathway Nrf2/Keap1 Pathway Reactive Oxygen Species (ROS)->Nrf2/Keap1 Pathway Direct Quenching Direct Quenching Reactive Oxygen Species (ROS)->Direct Quenching Vitamin C Vitamin C Vitamin C->Nrf2/Keap1 Pathway Activates Vitamin C->Direct Quenching Antioxidant Gene Expression Antioxidant Gene Expression Nrf2/Keap1 Pathway->Antioxidant Gene Expression Neutralized ROS Neutralized ROS Direct Quenching->Neutralized ROS

Caption: Vitamin C's dual antioxidant action through direct ROS quenching and Nrf2 pathway activation.

References

Protosappanin A: Unraveling its Differential Effects on Cancer and Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protosappanin A (PA) is a natural phenolic compound isolated from the heartwood of Caesalpinia sappan L. While research into its therapeutic potential is ongoing, a significant body of preclinical evidence exists for its close structural analog, Protosappanin B (PSB). This guide provides a comprehensive comparison of the cytotoxic and mechanistic effects of Protosappanin B on various cancer cell lines versus normal cells, drawing upon available experimental data. Due to the limited specific research on this compound, the detailed findings for Protosappanin B are presented here as a valuable reference point, highlighting the potential for selective anti-cancer activity within this class of compounds.

Comparative Cytotoxicity of Protosappanin B (PSB)

The in vitro cytotoxicity of Protosappanin B has been evaluated across a range of human cancer cell lines and compared with its effects on normal human cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.

Cell LineCell TypeCancer TypeIC50 (µg/mL)Treatment Duration (hours)Reference
Cancer Cell Lines
SW620Human colon adenocarcinomaColon Cancer35.2524[1]
SW-480Human colon adenocarcinomaColon Cancer21.3248[2]
HCT-116Human colorectal carcinomaColon Cancer26.73 (less effective below 100 µg/mL in another study)48[1][2]
T24Human bladder carcinomaBladder Cancer82.7848[3][4]
5637Human bladder carcinomaBladder Cancer113.7948[3][4]
BTTMouse bladder cancerBladder Cancer76.5348[2]
A875Human malignant melanomaMelanomaCytotoxicity observed at 15 & 20 µM24[3]
Normal Cell Lines
SV-HUC-1Human uroepithelial cellsNormal BladderNo proliferation arrest effect observed48[3][4]

Note: The data presented above is for Protosappanin B (PSB).

Differential Mechanisms of Action: Protosappanin B in Cancer Cells

Protosappanin B exhibits selective cytotoxicity towards cancer cells by modulating key signaling pathways that are often dysregulated in malignancy. The primary mechanism involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation and migration.

Induction of Apoptosis

PSB has been shown to induce apoptosis in various cancer cell lines. This is achieved through the modulation of key apoptotic proteins:

  • Upregulation of pro-apoptotic proteins: such as Bax and caspase-3.

  • Downregulation of anti-apoptotic proteins: including Bcl-2, c-Myc, and survivin.[3]

In human bladder cancer cells (T24 and 5637), PSB treatment leads to a concentration-dependent increase in apoptotic cells and causes G1 cell cycle arrest.[3] Similarly, in human melanoma A875 cells, PSB treatment results in nuclear fragmentation and other apoptotic morphological changes.[3]

Inhibition of Pro-Survival Signaling Pathways

A key aspect of PSB's anti-cancer activity is its ability to suppress critical signaling pathways that drive cancer cell growth, proliferation, and survival.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. PSB has been observed to inhibit the phosphorylation of PI3K and Akt, thereby downregulating this pathway in human melanoma cells.[3]

  • Wnt/β-catenin Pathway: Dysregulation of this pathway is common in many cancers, particularly colorectal cancer. PSB has been shown to reduce the expression of β-catenin in colon cancer cells.

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation and differentiation. PSB treatment leads to a decrease in the phosphorylation of ERK1/2.

  • GOLPH3-Mediated Signaling: Golgi phosphoprotein 3 (GOLPH3) is an oncoprotein that can activate the PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK pathways. PSB has been found to suppress the expression of GOLPH3 in a concentration-dependent manner in SW620 colon cancer cells.[1] Overexpression of GOLPH3 can confer resistance to the cytotoxic effects of PSB.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies on Protosappanin B.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of Protosappanin B (or A) for specified durations (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with Protosappanin B at various concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Protein Extraction: Following treatment with Protosappanin B, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-Akt, β-catenin, GOLPH3, Bax, Bcl-2).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Protosappanin B in cancer cells and a general experimental workflow.

G cluster_cancer_cell Cancer Cell cluster_pi3k PI3K/Akt/mTOR Pathway cluster_wnt Wnt/β-catenin Pathway cluster_mapk MAPK/ERK Pathway PSB Protosappanin B GOLPH3 GOLPH3 PSB->GOLPH3 inhibits PI3K PI3K GOLPH3->PI3K activates Wnt Wnt GOLPH3->Wnt activates MAPK MAPK GOLPH3->MAPK activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival BetaCatenin β-catenin Wnt->BetaCatenin Cell_Growth Cell Growth BetaCatenin->Cell_Growth ERK ERK MAPK->ERK Proliferation_Differentiation Proliferation & Differentiation ERK->Proliferation_Differentiation G cluster_workflow Experimental Workflow Start Cell Culture (Cancer & Normal Cells) Treatment Treat with this compound/B Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Mechanism Mechanism Study (e.g., Western Blot) Treatment->Mechanism Data Data Analysis (IC50, Apoptosis Rate, Protein Levels) Viability->Data Apoptosis->Data Mechanism->Data

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Protosappanin A
Reactant of Route 2
Protosappanin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.